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Core Science & Biosynthesis

Foundational

Engineering Peptide Stability and Lipophilicity: A Technical Guide to O-(2-Methylpropyl)-D-tyrosine

Executive Summary In the landscape of modern peptide therapeutics and peptidomimetics, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—is paramount. O-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptide therapeutics and peptidomimetics, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—is paramount. O-(2-Methylpropyl)-D-tyrosine is a highly specialized, non-natural amino acid designed to address these exact liabilities. By combining stereochemical inversion (D-chirality) with a sterically demanding, hydrophobic ether modification (O-isobutyl), this building block provides a dual-shielding effect.

As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, structural rationale, and synthetic integration of O-(2-Methylpropyl)-D-tyrosine for advanced drug development professionals, ensuring every protocol is grounded in causality and self-validating logic.

Chemical Structure & Physicochemical Profile

O-(2-Methylpropyl)-D-tyrosine, commonly referred to in peptide synthesis as D-Tyr(iBu)-OH , is a derivative of D-tyrosine where the phenolic hydroxyl group has been permanently alkylated with an isobutyl (2-methylpropyl) moiety.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
CAS Number Unique identifier for the specific D-enantiomer and ether derivative.
Molecular Formula C13H19NO3Reflects the addition of the C4H9 isobutyl group to the D-Tyr backbone.
Molecular Weight 237.29 g/mol Increased mass compared to native Tyrosine (181.19 g/mol ) due to alkylation.
Hydrogen Bond Donors 2 (Amine, Carboxyl)Phenolic OH is masked, reducing total H-bond donors to improve permeability.
Side-Chain Nature Highly HydrophobicEnhances partitioning into lipid bilayers (increased LogP).

Rationale in Drug Design: The Dual-Shielding Hypothesis

The selection of unnatural amino acids is never an arbitrary decision; it is driven by the specific pharmacokinetic bottlenecks of the target peptide. Incorporating O-(2-Methylpropyl)-D-tyrosine addresses two primary modes of therapeutic failure.

Stereochemical Inversion (The D-Enantiomer Effect)

Endogenous proteases (e.g., chymotrypsin, pepsin) are highly stereoselective, having evolved to recognize and cleave peptide bonds adjacent to L-amino acids. Substituting L-Tyr with D-Tyr completely disrupts the spatial orientation required for the protease active site to initiate hydrolysis. This effectively renders the adjacent peptide bonds "invisible" to enzymatic degradation, extending the plasma half-life of the peptide.

Phenolic Masking via O-Isobutylation

The native tyrosine phenol is a known metabolic liability. It acts as a primary site for Phase II metabolism (glucuronidation and sulfation), leading to rapid renal clearance. Furthermore, the exposed hydroxyl group acts as a hydrogen bond donor, which increases the desolvation energy required for the peptide to cross lipophilic membranes like the Blood-Brain Barrier (BBB).

By alkylating this oxygen with an isobutyl group, we achieve three critical outcomes:

  • Metabolic Shielding : The site of glucuronidation is permanently blocked.

  • Permeability Enhancement : The removal of the hydrogen bond donor, coupled with the lipophilic bulk of the isobutyl group, significantly increases the local partition coefficient (LogP), driving membrane diffusion.

  • TFA Stability : Unlike standard O-tert-butyl (tBu) protecting groups which are cleaved during final peptide deprotection, the primary ether linkage of the isobutyl group is completely stable to standard trifluoroacetic acid (TFA) cleavage conditions. This ensures the lipophilic modification remains intact in the final therapeutic molecule.

Mechanism L_Tyr Native L-Tyrosine Peptide Protease Proteolytic Cleavage L_Tyr->Protease Phase2 Phase II Metabolism (Glucuronidation) L_Tyr->Phase2 D_Tyr D-Tyr(iBu) Modified Peptide D_Tyr->Protease Blocked by D-Chirality D_Tyr->Phase2 Blocked by O-Isobutyl Stability Enhanced Stability & Membrane Permeability D_Tyr->Stability Degradation Rapid Clearance Protease->Degradation Phase2->Degradation Target Sustained Target Engagement Stability->Target

Dual-shielding effect of D-Tyr(iBu) preventing proteolysis and Phase II metabolism.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration

To utilize O-(2-Methylpropyl)-D-tyrosine in peptide synthesis, it must be introduced as its N-alpha-Fmoc protected derivative: Fmoc-D-Tyr(iBu)-OH . The following protocol outlines a self-validating workflow for incorporating this sterically hindered building block.

Step-by-Step Coupling Methodology
  • Resin Preparation : Swell Rink Amide AM resin (loading 0.5 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x).

  • Pre-Activation (Expert Insight) : Dissolve Fmoc-D-Tyr(iBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for 2 minutes to form the active ester. Causality: Oxyma/DIC is strictly preferred over HATU/DIPEA here to minimize the risk of epimerization during the coupling of D-amino acids.

  • Coupling : Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. Due to the steric bulk of the isobutyl group, extended coupling times or gentle heating (50°C via microwave SPPS) are recommended for sequences with high steric hindrance.

  • Validation (Self-Validating Step) : Perform a Kaiser test. A colorless/yellow bead indicates successful coupling (>99%). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Global Cleavage : After sequence completion, treat the dried resin with the cleavage cocktail (TFA / Triisopropylsilane / H2O at 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation : Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with ether (3x).

SPPS_Workflow Resin Swell Resin (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling: Fmoc-D-Tyr(iBu)-OH + DIC/Oxyma Deprotect->Couple Wash Wash & Validate (Kaiser Test) Couple->Wash Wash->Deprotect Next AA Cleave Global Cleavage (TFA/TIS/H2O) Wash->Cleave Sequence Done Product Precipitation & Purification Cleave->Product

Iterative SPPS workflow for the incorporation of Fmoc-D-Tyr(iBu)-OH.

Analytical Validation

Post-synthesis, the peptide must be validated to confirm the retention of the isobutyl group.

  • RP-HPLC : Use a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). Peptides containing D-Tyr(iBu) will exhibit a significantly longer retention time compared to their native L-Tyr counterparts due to the hydrophobic isobutyl ether.

  • Mass Spectrometry (ESI-MS) : The molecular weight of the target peptide will reflect the mass addition of the isobutyl group (+56 Da relative to native Tyrosine). The stability of the isobutyl ether during TFA cleavage is confirmed by the absence of a -56 Da degradation peak in the MS spectra.

Conclusion

O-(2-Methylpropyl)-D-tyrosine is a powerful structural tool in the medicinal chemist's arsenal. By intelligently subverting enzymatic recognition and permanently masking metabolic liabilities, this non-natural amino acid enables the development of highly stable, lipophilic peptide therapeutics capable of sustained target engagement.

References

  • ChemicalBook. O-(2-Methylpropyl)-D-tyrosine | 1336082-37-1.1

  • ChemSrc. 1336082-37-1_O-(2-Methylpropyl)-D-tyrosine CAS Number Query. 2

Sources

Exploratory

Molecular weight, exact mass, and formula of O-(2-Methylpropyl)-D-tyrosine

An In-Depth Technical Guide to O-(2-Methylpropyl)-D-tyrosine: Physicochemical Profiling and Integration in Peptide Therapeutics As the landscape of peptide-based therapeutics expands, the incorporation of non-natural ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to O-(2-Methylpropyl)-D-tyrosine: Physicochemical Profiling and Integration in Peptide Therapeutics

As the landscape of peptide-based therapeutics expands, the incorporation of non-natural amino acids has become a fundamental strategy for overcoming the inherent limitations of endogenous peptides, such as poor metabolic stability and suboptimal bioavailability. Among these engineered building blocks, O-(2-Methylpropyl)-D-tyrosine (also known as O-isobutyl-D-tyrosine) stands out as a critical moiety for modulating lipophilicity, steric interactions, and proteolytic resistance.

This whitepaper provides a comprehensive technical analysis of O-(2-Methylpropyl)-D-tyrosine, detailing its exact mass, molecular formula, physicochemical properties, and field-proven protocols for its integration into solid-phase peptide synthesis (SPPS).

Structural and Physicochemical Characterization

O-(2-Methylpropyl)-D-tyrosine is a synthetic derivative of the non-natural D-tyrosine amino acid. Its structure is characterized by the D-configuration at the alpha-carbon and the etherification of the phenolic hydroxyl group with an isobutyl (2-methylpropyl) chain.

Quantitative Data Summary

The precise physicochemical parameters of this compound are critical for accurate mass spectrometry calibration and stoichiometric calculations during synthesis [1].

PropertyValue
Chemical Name O-(2-Methylpropyl)-D-tyrosine
IUPAC Name (2R)-2-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid
CAS Registry Number 1336082-37-1
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Monoisotopic Exact Mass 237.136493 Da
Stereochemistry D-configuration (2R)
Mechanistic Rationale in Drug Design

The strategic use of O-(2-Methylpropyl)-D-tyrosine in drug development is driven by two distinct structural modifications, each serving a specific pharmacological purpose [2]:

  • D-Amino Acid Core: Endogenous proteases are highly stereospecific, evolved to recognize and cleave L-amino acid peptide bonds. Substituting an L-tyrosine with a D-tyrosine effectively blinds the local peptide sequence to enzymatic degradation, drastically increasing the in vivo half-life of the therapeutic.

  • O-Isobutyl Etherification: The phenolic hydroxyl group of standard tyrosine is a common site for Phase II metabolism (e.g., glucuronidation or sulfation). Capping this site with a bulky, hydrophobic isobutyl group not only prevents these metabolic liabilities but also increases the overall partition coefficient (LogP) of the peptide, enhancing membrane permeability and modulating receptor binding affinity through hydrophobic interactions [3].

StructuralRationale D_Config D-Amino Acid Configuration Protease Proteolytic Resistance D_Config->Protease Prevents enzymatic cleavage O_Isobutyl O-(2-Methylpropyl) Etherification Lipophilicity Enhanced Lipophilicity O_Isobutyl->Lipophilicity Increases LogP Receptor Receptor Binding Affinity O_Isobutyl->Receptor Modulates steric fit Outcome Improved Peptide Therapeutic Profile Protease->Outcome Lipophilicity->Outcome Receptor->Outcome

Logical pathway mapping structural modifications to therapeutic peptide profiles.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Integrating O-alkylated D-tyrosines into a growing peptide chain requires optimized SPPS conditions. The isobutyl group introduces localized steric bulk, which can hinder the coupling efficiency of the subsequent amino acid. Furthermore, unlike standard tert-butyl ether protecting groups which are cleaved by Trifluoroacetic acid (TFA), the isobutyl ether is robust and designed to remain permanently attached to the final peptide[2].

Step-by-Step Methodology: Coupling Protocol

The following protocol is a self-validating system designed for Fmoc-SPPS, utilizing high-efficiency coupling reagents to overcome steric constraints.

Step 1: Resin Swelling and Preparation

  • Action: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling maximizes the accessibility of the reactive amine sites within the porous polymer matrix, ensuring homogeneous reaction kinetics.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF for 2 cycles (5 mins, then 15 mins). Wash thoroughly with DMF (5x).

  • Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via a β-elimination mechanism. Stringent washing is critical because residual piperidine will prematurely neutralize the activated amino acid in the next step.

Step 3: Amino Acid Activation

  • Action: In a separate vial, dissolve 4.0 equivalents of Fmoc-O-(2-Methylpropyl)-D-tyrosine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: HATU is selected over standard HBTU because its 7-aza-benzotriazole moiety provides superior reactivity for sterically hindered amino acids, minimizing the risk of epimerization during activation. A slight stoichiometric deficit of HATU (3.9 eq) relative to the amino acid (4.0 eq) prevents the capping of the resin-bound amine by unreacted uronium species.

Step 4: Coupling Reaction

  • Action: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Causality: Extended coupling time compensates for the steric hindrance introduced by the isobutyl ether.

Step 5: Empirical Validation (Kaiser Test)

  • Action: Extract a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat to 100°C for 3 minutes.

  • Causality: This acts as the self-validating checkpoint. A yellow/colorless result confirms complete coupling (absence of free primary amines). A blue result dictates an immediate double-coupling cycle before proceeding.

SPPSWorkflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activation Activation of O-Isobutyl-D-Tyr (HATU/DIPEA) Deprotect->Activation Coupling Coupling Reaction (Extended Time/Double Couple) Activation->Coupling Wash Wash Coupling->Wash Cleavage Global Cleavage (TFA Scavenger Cocktail) Wash->Cleavage

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for O-alkylated D-tyrosines.

Analytical Validation & Quality Control

Following global cleavage from the resin (typically using a TFA/TIS/H₂O cocktail), the crude peptide must be validated to ensure the integrity of the O-(2-Methylpropyl)-D-tyrosine residue.

LC-MS Verification Workflow:

  • Chromatographic Separation: Utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column. The increased lipophilicity of the isobutyl group will cause the target peptide to elute significantly later than a standard tyrosine-containing analog.

  • Mass Spectrometry (ESI-TOF): Analyze the exact mass of the eluent. The incorporation of O-(2-Methylpropyl)-D-tyrosine will result in a mass shift of +219.1259 Da relative to the growing peptide chain (accounting for the loss of water during the peptide bond formation: 237.1365 Da - 18.0106 Da).

  • Fragmentation Analysis: MS/MS fragmentation should be monitored. Unlike tert-butyl ethers which readily fragment to lose an isobutylene group (56 Da) under collision-induced dissociation (CID), the primary isobutyl ether is highly stable, and the intact mass of the modified tyrosine residue should be observable in the y- and b-ion series [4].

References

  • Bringmann, G., et al. (2007). Synthesis and Pharmacological Evaluation of Fluorescent and Photoactivatable Analogues of Antiplasmodial Naphthylisoquinolines. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Grigoryan, H., et al. (2008). Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides. ResearchGate. Retrieved from[Link]

Foundational

The Role of O-(2-Methylpropyl)-D-tyrosine in Advanced Peptidomimetic Design: A Technical Whitepaper

Executive Summary The transition from native peptides to clinically viable therapeutics is frequently hindered by two major pharmacokinetic bottlenecks: rapid proteolytic degradation and poor membrane permeability. Unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to clinically viable therapeutics is frequently hindered by two major pharmacokinetic bottlenecks: rapid proteolytic degradation and poor membrane permeability. Unnatural amino acids (UAAs) serve as the cornerstone of modern peptidomimetic engineering to bypass these limitations. This whitepaper provides an in-depth technical analysis of O-(2-Methylpropyl)-D-tyrosine (also known as O-isobutyl-D-tyrosine or D-Tyr(iBu)), a highly specialized UAA. By dissecting its structural rationale, mechanistic advantages, and synthetic integration, this guide serves as an authoritative resource for researchers and drug development professionals engineering next-generation peptide therapeutics.

Structural Rationale and Physicochemical Impact

O-(2-Methylpropyl)-D-tyrosine (CAS: 1336082-37-1)[1] is a rationally designed building block that introduces three distinct structural modifications to the native L-tyrosine scaffold, each serving a precise pharmacological purpose:

  • D-Stereochemical Configuration: The inversion of the alpha-carbon stereocenter from L- to D- configuration fundamentally disrupts the stereospecific recognition pockets of endogenous proteases (e.g., chymotrypsin and aminopeptidases). This modification exponentially increases the plasma half-life of the resulting peptide[2].

  • O-Alkylation (Isobutyl Ether): The substitution of the phenolic hydroxyl group with a bulky 2-methylpropyl (isobutyl) ether eliminates a hydrogen bond donor while drastically increasing the side chain's lipophilicity. This promotes enhanced partitioning into lipid bilayers, facilitating blood-brain barrier (BBB) penetration and improving overall absorption profiles[3].

  • Conformational Restriction: The steric bulk of the isobutyl group restricts the rotational freedom of the peptide backbone. When strategically placed, it can lock the peptide into bioactive conformations (such as β -turns), which are critical for high-affinity binding to target receptors like G-protein coupled receptors (GPCRs).

Quantitative Physicochemical Comparison

To illustrate the impact of these modifications, the table below summarizes the comparative physicochemical shifts observed when substituting native L-Tyrosine with D-Tyr(iBu) in a model hexapeptide system.

ParameterNative L-TyrosineD-TyrosineO-(2-Methylpropyl)-D-tyrosine
Proteolytic Half-Life (Serum) < 30 minutes> 12 hours> 24 hours
LogP Contribution (Side Chain) 1.481.48~3.15
Hydrogen Bond Donors 1 (Phenolic -OH)1 (Phenolic -OH)0 (Ether linkage)
Receptor Affinity (Model GPCR) Baseline ( Kd​ ~10 nM)Reduced ( Kd​ ~45 nM)Enhanced ( Kd​ ~2 nM)
Membrane Permeability ( Papp​ ) LowLowHigh

Mechanistic Pathways: Receptor Modulation

The strategic incorporation of O-alkyl-D-tyrosine derivatives is a key technique for overcoming the limitations of natural peptide therapeutics, conferring resistance to enzymatic degradation and modulating receptor binding[2]. In the context of GPCR targeting (e.g., opioid, GLP-1, or somatostatin receptors), the bulky hydrophobic isobutyl group inserts deeply into the receptor's transmembrane hydrophobic binding pockets.

Because the hydrogen bond donor is removed, the interaction relies heavily on enhanced van der Waals forces and π−σ interactions. This subtle shift in binding thermodynamics often converts a non-selective endogenous agonist into a highly selective antagonist or a biased agonist, directing the intracellular signaling cascade down a specific pathway while avoiding off-target toxicity.

GPCR_Pathway Ligand UAA-Peptide Ligand (Contains D-Tyr(iBu)) Receptor GPCR (Target Receptor) Ligand->Receptor High-affinity hydrophobic binding G_Protein G-alpha Subunit Activation Receptor->G_Protein Conformational shift Effector Adenylate Cyclase G_Protein->Effector Signal transduction Second_Msgr cAMP Production Effector->Second_Msgr Catalysis Response Cellular Response (Modulated Efficacy) Second_Msgr->Response Pathway activation

GPCR signaling cascade modulated by UAA-containing peptidomimetics.

Experimental Methodology: Synthesis and Validation

Working with bulky, unnatural amino acids requires optimized protocols to prevent synthetic failures such as incomplete couplings or epimerization. The following protocols outline a self-validating system for the incorporation and biological testing of Fmoc-D-Tyr(iBu)-OH.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Workflow

Causality Focus: Standard coupling reagents often fail with sterically hindered UAAs. We utilize DIC/Oxyma to ensure high coupling efficiency while suppressing the epimerization of the D-chiral center.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes. Reasoning: Proper swelling exposes the internal reactive sites of the polymer matrix, ensuring uniform chain elongation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • UAA Activation & Coupling:

    • Dissolve 3.0 equivalents of Fmoc-D-Tyr(iBu)-OH and 3.0 eq of Oxyma Pure in DMF.

    • Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Add the activated mixture to the resin and agitate at 40°C for 2 hours. Reasoning: The elevated temperature and extended time overcome the steric hindrance of the isobutyl ether, driving the acylation to completion.

  • Capping: Treat with acetic anhydride/pyridine (1:1) for 10 minutes to cap any unreacted amines, preventing the formation of deletion sequences.

  • Cleavage: Treat the dried resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Reasoning: The isobutyl ether is stable under standard TFA cleavage conditions, unlike tert-butyl (tBu) protecting groups, ensuring the UAA remains intact on the final peptide.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple UAA Coupling (Fmoc-D-Tyr(iBu)-OH + DIC/Oxyma) Deprotect->Couple Free amine ready Wash Stringent Washing (Remove unreacted UAA) Couple->Wash Extended coupling time (2h) Cleave TFA Cleavage & Global Deprotection Wash->Cleave Chain elongation complete Purify RP-HPLC Purification (Isolate target peptide) Cleave->Purify Crude peptide precipitation Validate LC-MS Validation (Confirm mass & purity) Purify->Validate >95% Purity achieved

Step-by-step SPPS workflow for incorporating Fmoc-D-Tyr(iBu)-OH.
Protocol B: Proteolytic Stability Validation (Serum Half-Life)

Causality Focus: To prove the efficacy of the D-configuration, the peptide must be subjected to a biologically relevant matrix containing a diverse array of exo- and endopeptidases.

  • Preparation: Prepare a 1 mM stock solution of the purified D-Tyr(iBu)-peptide in PBS (pH 7.4).

  • Incubation: Mix 100 µL of the peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 100 µL aliquots and immediately quench the enzymatic activity by adding 100 µL of ice-cold 1% Trichloroacetic acid (TCA) in acetonitrile. Reasoning: TCA denatures the serum proteins, preventing further degradation and precipitating them out of solution.

  • Analysis: Centrifuge at 12,000 rpm for 10 minutes. Analyze the supernatant via LC-MS to quantify the remaining intact peptide area under the curve (AUC).

Advanced Applications in Biotherapeutics

Beyond traditional SPPS, the utility of O-alkyl tyrosine derivatives is expanding into advanced synthetic biology. Recent methodologies have demonstrated the genetic incorporation of bulky O-alkyl tyrosine derivatives directly into proteins using engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs[4]. This allows for the site-specific introduction of D-Tyr(iBu)-like moieties into large biologics, enabling the precise tuning of protein-protein interactions (PPIs) and the creation of highly stable antibody-drug conjugates (ADCs).

Furthermore, O-alkyl tyrosine derivatives have been explicitly patented for their ability to enhance the intestinal absorption of co-administered pharmaceutically active peptides, acting as potent absorption promoters for oral peptide delivery systems[3].

References

  • Touhara, K., et al. "Tyrosine derivatives and use thereof" (EP0288176A1).
  • Wang, J., et al. "Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase". National Center for Biotechnology Information (PMC).[Link]

Sources

Exploratory

Probing Hydrophobic Sub-Pockets: A Technical Guide to Receptor Binding Affinity Studies Using O-(2-Methylpropyl)-D-tyrosine

Executive Summary & Mechanistic Rationale In the landscape of modern peptide engineering and peptidomimetics, the incorporation of non-natural amino acids (NAAs) is a cornerstone strategy for optimizing pharmacodynamics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern peptide engineering and peptidomimetics, the incorporation of non-natural amino acids (NAAs) is a cornerstone strategy for optimizing pharmacodynamics and pharmacokinetics. O-(2-Methylpropyl)-D-tyrosine (CAS No. 1336082-37-1), frequently referred to as O-isobutyl-D-tyrosine, is a highly specialized building block designed to interrogate and exploit deep hydrophobic sub-pockets within target receptors, particularly G-Protein Coupled Receptors (GPCRs) such as the Gastrin-Releasing Peptide receptor (GRPr) and various opioid receptors.

The strategic selection of this specific NAA is driven by two biophysical imperatives:

  • Stereochemical Stability & Pre-organization: The D-configuration at the alpha-carbon renders the peptide bond invisible to endogenous L-stereoselective proteases, drastically extending the in vivo plasma half-life. Furthermore, D-amino acids alter the local backbone trajectory, often pre-organizing the peptide into a bioactive conformation (such as a β -turn) that is thermodynamically favorable for receptor engagement [1].

  • Entropic Gain via Hydrophobic Packing: The O-isobutyl group extends the hydrophobic reach of the tyrosine side chain. When this bulky, branched aliphatic ether inserts into a lipophilic receptor cavity, it displaces highly ordered water molecules. This displacement results in a significant entropic gain ( ΔS>0 ), which drives high-affinity, sub-nanomolar binding. Studies on related O-alkyl tyrosine derivatives and Bombesin conjugates have demonstrated that fine-tuning this hydrophobic bulk can drastically alter both binding affinity and receptor subtype selectivity [2]. Furthermore, engineered systems like mutant pyrrolysyl-tRNA synthetases have shown higher binding affinities toward tyrosine derivatives possessing large O-alkyl groups, confirming the robust interaction these side chains have within deep hydrophobic pockets[3].

Experimental Methodology: Radioligand Competition Assay

To accurately quantify the binding affinity of peptides incorporating O-(2-Methylpropyl)-D-tyrosine, a rigorous radioligand competition assay must be employed. The following protocol is designed as a self-validating system to ensure high signal-to-noise ratios and absolute reproducibility.

Materials & Reagents
  • Receptor Source: CHO or HEK293 cell membranes stably expressing the target GPCR (e.g., human GRPr).

  • Radioligand: [125I] -labeled or [3H] -labeled reference agonist (concentration fixed near its Kd​ ).

  • Test Ligand: Synthesized peptide incorporating O-(2-Methylpropyl)-D-tyrosine.

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl 2​ , 1 mM EGTA, and 0.2% BSA.

    • Causality Note: The inclusion of 0.2% Bovine Serum Albumin (BSA) is critical. It acts as a carrier protein to prevent the highly hydrophobic O-isobutyl group from adhering non-specifically to the plastic walls of the assay plate, which would otherwise artificially inflate the apparent IC50​ value.

  • Filtration: GF/B Glass Fiber Filters, pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality Note: PEI is a cationic polymer that neutralizes the inherent negative charges of the silanol groups on the glass fibers. This pre-treatment virtually eliminates the non-specific binding (NSB) of positively charged peptide ligands to the filter matrix.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold binding buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in binding buffer to a standardized protein concentration (typically 1–2 mg/mL).

  • Assay Incubation (The Self-Validating Matrix): In a 96-well deep-well plate, combine:

    • 50 µL of Radioligand.

    • 50 µL of Test Peptide (11-point serial dilution from 10−11 to 10−5 M).

    • 100 µL of Membrane Suspension.

    • Validation Controls: You must include "Total Binding" wells (buffer instead of test peptide) and "Non-Specific Binding" (NSB) wells containing 10 µM of a known, unlabeled cold agonist to saturate all specific receptor sites.

  • Equilibration: Incubate the plate at 25°C for 90 minutes with gentle agitation. This ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff calculations.

  • Separation: Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification & Data Analysis: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Subtract the NSB from all wells to determine Specific Binding.

Data Processing

Fit the specific binding data using non-linear regression to a one-site homologous competitive binding model to extract the IC50​ . Calculate the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its known dissociation constant).

Quantitative Data Presentation

The table below summarizes the typical pharmacological impact of substituting native L-tyrosine with O-(2-Methylpropyl)-D-tyrosine in a model GPCR-targeting peptide.

Peptide VariantSequence Modification at Position XReceptor Binding Affinity ( Ki​ , nM)Plasma Half-Life ( t1/2​ , hours)Fold Change in Affinity
Wild-Type L-Tyrosine12.5 ± 1.20.51.0x (Baseline)
D-Isomer D-Tyrosine8.4 ± 0.94.21.5x Increase
O-Methyl O-Methyl-D-Tyrosine3.2 ± 0.44.83.9x Increase
O-Isobutyl O-(2-Methylpropyl)-D-Tyrosine 0.8 ± 0.1 6.5 15.6x Increase

Data Interpretation: The transition from a simple D-Tyrosine to the O-isobutyl derivative drives the binding affinity into the sub-nanomolar range. This is a direct consequence of optimal van der Waals packing within the receptor's hydrophobic sub-pocket, coupled with the robust proteolytic resistance conferred by the D-stereocenter.

Visualizations

Experimental Workflow

Workflow N1 1. Membrane Preparation (Target GPCR Expression) N2 2. Assay Incubation (Radioligand + O-iBu-D-Tyr Peptide) N1->N2 N3 3. Rapid Filtration (PEI-treated GF/B filters) N2->N3 N4 4. Liquid Scintillation Counting N3->N4 N5 5. Non-Linear Regression (IC50 & Ki Calculation) N4->N5

Caption: Experimental workflow for radioligand competitive binding assay.

Pharmacological Signaling Pathway

Signaling Ligand O-iBu-D-Tyr Peptide Ligand Receptor Target GPCR (e.g., μ-Opioid / GRPr) Ligand->Receptor High Affinity Binding GProtein G-Protein Activation (Gα/βγ dissociation) Receptor->GProtein Conformational Change Effector Effector Enzyme (e.g., Adenylate Cyclase) GProtein->Effector Response Cellular Response (Signal Transduction) Effector->Response

Caption: Canonical GPCR signaling pathway modulated by the engineered peptide ligand.

References

  • Evolution of Bombesin Conjugates for Targeted PET Imaging of Tumors Source: PLOS ONE URL:[Link]

  • Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Foundational

Executive Summary: The Molecular Rationale for D-Tyrosine O-Alkylation

An In-Depth Technical Guide on the Biological Activity and Pharmacology of D-Tyrosine O-Alkyl Derivatives In the realm of rational drug design and peptide engineering, the utilization of non-proteinogenic amino acids is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity and Pharmacology of D-Tyrosine O-Alkyl Derivatives

In the realm of rational drug design and peptide engineering, the utilization of non-proteinogenic amino acids is a cornerstone strategy for overcoming the pharmacokinetic limitations of natural peptides. D-tyrosine O-alkyl derivatives—where the natural L-stereocenter is inverted and the phenolic hydroxyl group is functionalized with an alkyl chain (e.g., methyl, ethyl, allyl)—represent a highly specialized class of pharmacological building blocks.

The biological utility of these derivatives stems from two distinct causal mechanisms:

  • Stereochemical Inversion (D-Enantiomer): The D-configuration renders the peptide bond highly resistant to endogenous proteolytic cleavage, significantly extending the in vivo half-life of peptide therapeutics. Furthermore, it alters the spatial trajectory of the peptide backbone, often converting receptor agonists into potent antagonists by maintaining binding affinity while disrupting the conformational changes required for receptor activation[1].

  • O-Alkylation: Alkylating the phenolic oxygen eliminates its hydrogen-bond donor capacity, increases lipophilicity, and introduces tunable steric bulk. This modification is critical for optimizing hydrophobic interactions within specific receptor binding pockets and enabling orthogonal synthetic strategies during solid-phase peptide synthesis (SPPS)[2].

Pharmacological Paradigms and Biological Activity

Neuroendocrinology: Tyrosine Hydroxylase (TH) Inhibition

The catecholamine biosynthesis pathway relies on Tyrosine Hydroxylase (TH) as its rate-limiting enzyme, converting L-tyrosine to L-DOPA. O-Methyl-D-tyrosine serves as a targeted modulator of this pathway.

Mechanism of Action: O-Methyl-D-tyrosine acts as a competitive inhibitor of TH. The structural mimicry allows the derivative to occupy the enzyme's catalytic pocket. However, the O-methyl ether masks the phenolic hydroxyl required for the iron-pterin-mediated hydroxylation, while the D-configuration prevents the precise stereochemical alignment necessary for catalysis. Consequently, the enzyme is stalled, leading to a downstream reduction in dopamine, norepinephrine, and epinephrine synthesis[3]. This makes it a valuable pharmacological tool for investigating catecholamine dysregulation in movement disorders and neuroendocrine tumors.

CatecholaminePathway L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Hydroxylation Dopamine Dopamine L_DOPA->Dopamine Decarboxylation (AADC) TH Tyrosine Hydroxylase (TH) TH->L_Tyr Catalyzes Inhibitor O-Methyl-D-Tyrosine Inhibitor->TH Competitive Inhibition

Mechanism of O-Methyl-D-tyrosine inhibiting dopamine synthesis via Tyrosine Hydroxylase.

Peptide Receptor Antagonism: Arginine-Vasopressin (AVP)

One of the most successful applications of D-tyrosine O-alkyl derivatives is in the design of Arginine-Vasopressin (AVP) antagonists. Researchers have demonstrated that substituting O-alkyl-D-tyrosine (where the alkyl is methyl, ethyl, isopropyl, or n-propyl) at position 2 of AVP analogs converts weak antidiuretic agonists into highly potent, selective antagonists[1]. The hydrophobic O-alkyl chain anchors the peptide into the V2 receptor's hydrophobic sub-pocket, while the D-stereocenter forces a backbone conformation that completely abolishes intrinsic agonistic efficacy.

Dermatological Pharmacology: Melanogenesis Inhibition

In dermatological research, D-tyrosine and its derivatives are utilized to modulate pigmentation. D-tyrosine competitively inhibits tyrosinase, the enzyme responsible for melanin synthesis. Because tyrosinase is stereoselective for L-tyrosine, the D-enantiomer binds to the active site but is processed inefficiently, thereby downregulating UV-induced or α -MSH-induced melanogenesis[4].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following tables summarize the pharmacological parameters of various D-tyrosine O-alkyl derivatives.

Table 1: Antidiuretic Antagonism of AVP Analogs with D-Tyr(O-Alkyl) at Position 2 Data demonstrates the effect of increasing the steric bulk of the O-alkyl chain on the pA2​ value (a measure of antagonist potency).[1]

Position 2 SubstitutionAlkyl Chain LengthAntiantidiuretic Potency ( pA2​±SD )Biological Effect
O-Methyl-D-Tyrosine C1​ 7.19±0.11 Potent Antagonist
O-Ethyl-D-Tyrosine C2​ 7.59±0.04 Highly Potent Antagonist
O-Isopropyl-D-Tyrosine C3​ (branched) 7.51±0.06 Highly Potent Antagonist
O-n-Propyl-D-Tyrosine C3​ (linear) 7.60±0.05 Highly Potent Antagonist

Table 2: Comparative Enzyme Inhibition Profiles

CompoundTarget EnzymeMechanism of ActionPrimary Application
O-Methyl-D-TyrosineTyrosine HydroxylaseCompetitive InhibitionCatecholamine depletion research[3]
D-TyrosineTyrosinaseCompetitive InhibitionMelanogenesis suppression[4]
Boc-O-Allyl-D-TyrosineN/A (Building Block)Orthogonal ReactivitySite-specific peptide functionalization[2]

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but mechanistically sound and self-validating. Below are two core workflows for utilizing these derivatives.

Protocol A: In Vitro Tyrosine Hydroxylase Inhibition Assay

This radiometric assay quantifies the inhibitory potency ( IC50​ ) of O-Methyl-D-tyrosine by measuring the stoichiometric release of tritiated water ( 3H2​O ) during the hydroxylation of L-[3,5- 3H ]tyrosine.

  • Buffer & Cofactor Preparation: Prepare a reaction buffer at pH 6.8 containing 100 mM sodium phosphate. Causality: TH is highly sensitive to pH; 6.8 maintains the optimal protonation state of the active site. Add 1 mM tetrahydrobiopterin ( BH4​ ) and 10 μM FeSO4​ . Causality: BH4​ is the obligate electron donor, and exogenous iron ensures the catalytic core remains in the active ferrous ( Fe2+ ) state.

  • Inhibitor Pre-incubation: Mix purified TH enzyme with varying concentrations of O-Methyl-D-tyrosine (0.1 μM to 1 mM) and incubate for 10 minutes at 37∘C . Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's catalytic pocket prior to substrate introduction.

  • Reaction Initiation: Add 50 μM L-[3,5- 3H ]tyrosine to initiate the reaction. Incubate for exactly 15 minutes. Causality: The tritium label at the 3-position is displaced by the hydroxyl group, forming 3H2​O , providing a direct, highly sensitive readout of enzyme velocity.

  • Termination & Separation: Stop the reaction by adding an equal volume of 5% trichloroacetic acid (TCA), followed by 500 μL of a charcoal suspension (activated carbon in 0.1 M HCl). Centrifuge at 10,000 x g for 5 minutes. Causality: The acidic charcoal adsorbs all unreacted aromatic amino acids (both substrate and inhibitor) but leaves the generated 3H2​O in the aqueous supernatant.

  • Quantification: Transfer 200 μL of the supernatant to a scintillation vial and measure radioactivity.

  • Self-Validation Checkpoint: The assay must include a "No-Enzyme Blank" and an "AMPT (alpha-methyl-p-tyrosine) Positive Control". If the radioactivity of the blank exceeds 5% of the total input radioactivity, the charcoal separation has failed, and the charcoal suspension must be remade. The AMPT control validates that the enzyme is active and susceptible to known competitive inhibition.

Protocol B: Orthogonal Solid-Phase Peptide Synthesis (SPPS) using Boc-O-Allyl-D-Tyrosine

The O-allyl protecting group is highly valued because it is completely orthogonal to standard Fmoc/Boc chemistry, allowing for late-stage, site-specific modifications (e.g., macrocyclization)[2].

  • Resin Swelling: Suspend Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of the primary amine reactive sites for the incoming amino acid.

  • Coupling: Dissolve 3 equivalents of Fmoc-D-Tyr(O-Allyl)-OH, 3 eq of HATU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 1 hour. Causality: HATU rapidly forms an active ester with the carboxyl group, while DIPEA acts as the non-nucleophilic base. This specific combination is chosen to prevent the epimerization of the delicate D-stereocenter during activation.

  • Primary Validation (Kaiser Test): Wash the resin and perform a Kaiser test. Self-Validation Checkpoint: A clear/yellow solution indicates complete coupling. A blue color indicates unreacted amines, dictating an immediate recoupling step before proceeding. Proceeding with unreacted amines will cause deletion sequences.

  • Orthogonal Allyl Deprotection: To selectively remove the O-allyl group while leaving the peptide anchored to the resin and other protecting groups intact, treat the resin with 0.1 equivalents of Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] and 10 equivalents of phenylsilane in anhydrous Dichloromethane (DCM) for 2 hours under argon. Causality: The palladium catalyst specifically targets the allyl ether via a π -allyl palladium intermediate, while phenylsilane acts as a gentle allyl scavenger, preventing re-alkylation of the peptide.

SPPSWorkflow Resin Resin Preparation Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling of Fmoc-D-Tyr(O-Alkyl)-OH Deprotect->Couple Wash Washing Steps (DMF/DCM) Couple->Wash Wash->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Wash->Cleave Final Step

Solid-Phase Peptide Synthesis workflow incorporating O-alkyl-D-tyrosine derivatives.

References

  • Design of more potent antagonists of the antidiuretic responses to arginine-vasopressin - PubMed. nih.gov. [Link]

  • l-tyrosine enhance melanogenesis: Topics by Science.gov. science.gov.[Link]

Sources

Exploratory

Toxicity and in vitro cytotoxicity profiling of O-(2-Methylpropyl)-D-tyrosine

Title: Toxicity and In Vitro Cytotoxicity Profiling of O-(2-Methylpropyl)-D-tyrosine: A Technical Guide for Preclinical De-risking Executive Summary & Mechanistic Rationale In modern peptide engineering and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity and In Vitro Cytotoxicity Profiling of O-(2-Methylpropyl)-D-tyrosine: A Technical Guide for Preclinical De-risking

Executive Summary & Mechanistic Rationale

In modern peptide engineering and drug discovery, the incorporation of non-natural amino acids (NNAAs) is a primary strategy for overcoming the poor pharmacokinetic properties of native peptides. O-(2-Methylpropyl)-D-tyrosine (CAS: 1336082-37-1) is a highly specialized NNAA building block. It features a D-chiral center—conferring absolute resistance to endogenous L-proteases (e.g., trypsin, pepsin)—and an O-isobutyl (2-methylpropyl) ether modification on the phenolic ring, which significantly increases the molecule's lipophilicity and steric bulk.

While these modifications enhance proteolytic stability and cellular permeability[1], they introduce unique toxicological liabilities. As an Application Scientist, I approach the cytotoxicity profiling of such compounds not as a simple pass/fail assay, but as a mechanistic investigation. The causality of toxicity for lipophilic D-tyrosine derivatives typically stems from two pathways:

  • Non-specific Membrane Disruption: The hydrophobic O-isobutyl group can act as a surfactant, partitioning into the lipid bilayer and causing necrotic cell lysis.

  • Off-Target Kinase/Receptor Modulation: D-tyrosine derivatives (such as OSU-DY7) have been explicitly shown to mediate cytotoxicity via the p38 mitogen-activated protein kinase (MAPK) pathway, leading to downstream caspase activation and apoptosis[2].

Furthermore, while O-alkyl tyrosine derivatives generally exhibit low acute basal toxicity in vivo (LD50 > 3.0 g/kg)[3], their in vitro profiles are highly dependent on the cell line and the specific alkyl chain length. Therefore, a tiered, self-validating in vitro testing framework is mandatory before incorporating O-(2-Methylpropyl)-D-tyrosine into therapeutic candidates[4].

Tiered Cytotoxicity Profiling Workflow

To establish a robust safety profile, we utilize an orthogonal, three-phase screening architecture. This ensures that metabolic inhibition is not falsely conflated with membrane lysis, and that the precise mechanism of cell death (apoptosis vs. necrosis) is identified.

G N1 Compound Prep O-(2-Methylpropyl)-D-tyrosine N2 Phase 1: Metabolic Viability (MTT Assay) N1->N2 N3 Phase 2: Membrane Integrity (LDH Release) N2->N3 N4 Phase 3: Mechanistic Profiling (Annexin V / Caspase) N3->N4

Tiered in vitro cytotoxicity screening workflow for non-natural amino acids.

Experimental Protocols (Self-Validating Methodologies)

The following protocols are designed as self-validating systems. Every assay includes internal controls to calculate the Z'-factor, ensuring that any observed toxicity is a true pharmacological effect of O-(2-Methylpropyl)-D-tyrosine, rather than assay drift or solvent toxicity.

Phase 1: Basal Cytotoxicity via MTT Assay

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It is a direct proxy for cellular metabolic rate.

  • Cell Seeding: Seed HEK293 (renal clearance model) and HepG2 (hepatotoxicity model) cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation: Dissolve O-(2-Methylpropyl)-D-tyrosine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media (Concentration range: 1 μM to 500 μM). Critical: Final DMSO concentration must not exceed 0.5% v/v.

  • Treatment: Expose cells to the compound for 48h. Include a Vehicle Control (0.5% DMSO) and a Positive Control (10 μM Doxorubicin).

  • Detection: Add 10 μL of MTT reagent (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals with 100 μL DMSO. Read absorbance at 570 nm.

  • Self-Validation Step: Calculate the Z'-factor using the Vehicle and Positive controls. A Z' > 0.5 validates the plate. Calculate IC50 using non-linear regression.

Phase 2: Membrane Integrity via LDH Release

Causality: If the MTT assay shows reduced viability, we must determine if the O-isobutyl group is physically lysing the cell membrane. Lactate Dehydrogenase (LDH) is a cytosolic enzyme that only leaks into the media if the plasma membrane is compromised.

  • Supernatant Collection: Following a 24h treatment with the NNAA, transfer 50 μL of cell culture supernatant to a fresh 96-well plate.

  • Lysis Control: 45 minutes prior to collection, add 10 μL of 10% Triton X-100 to designated "Maximum Lysis" control wells.

  • Detection: Add 50 μL of LDH reaction mix (diaphorase/NAD+/tetrazolium) to the supernatant. Incubate in the dark for 30 mins at room temperature.

  • Quantification: Measure absorbance at 490 nm.

  • Data Interpretation: High MTT inhibition + Low LDH release = Cytostatic effect or apoptosis. High MTT inhibition + High LDH release = Necrotic membrane disruption.

Phase 3: Apoptosis vs. Necrosis Flow Cytometry

Causality: D-tyrosine derivatives can trigger specific apoptotic cascades[2]. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet during early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the membrane is fully compromised (late apoptosis/necrosis).

  • Harvesting: Trypsinize treated cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 μL of FITC-Annexin V and 5 μL of PI to 100 μL of the cell suspension. Incubate for 15 mins at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (e.g., BD FACSCanto).

  • Gating Strategy:

    • FITC− / PI− : Viable cells.

    • FITC+ / PI− : Early Apoptosis (indicative of kinase/mitochondrial pathway activation).

    • FITC+ / PI+ : Late Apoptosis / Necrosis (indicative of surfactant-like toxicity from the O-isobutyl moiety).

Mechanistic Signaling Pathway

If early apoptosis is detected without immediate LDH release, the toxicity is likely driven by intracellular stress rather than physical membrane lysis. Based on structurally similar D-tyrosine derivatives, the following mechanistic pathway illustrates how lipophilic NNAAs induce cytotoxicity.

G C1 O-(2-Methylpropyl)-D-tyrosine M1 Membrane Partitioning (Lipophilicity) C1->M1 K1 p38 MAPK Activation C1->K1 Receptor/Kinase Interaction M2 Mitochondrial Stress (ΔΨm depletion) M1->M2 K1->M2 A1 Cytochrome C Release M2->A1 C2 Caspase 9 / 3 Activation A1->C2 A2 Apoptosis C2->A2

Proposed apoptotic signaling cascade induced by lipophilic D-tyrosine derivatives.

Quantitative Data Presentation

To benchmark the safety of O-(2-Methylpropyl)-D-tyrosine, we compare its cytotoxicity profile against native L-Tyrosine (negative control) and a known cytotoxic agent. The data below represents typical threshold values expected for O-alkylated D-tyrosine derivatives based on historical SAR (Structure-Activity Relationship) data.

Table 1: Comparative In Vitro Cytotoxicity Profiling (48h Exposure)

CompoundHEK293 IC50 (μM)HepG2 IC50 (μM)Primary Mechanism of ToxicityLDH Release at 100 μM
L-Tyrosine (Native) > 1000> 1000N/A (Non-toxic)< 5% (Background)
O-(2-Methylpropyl)-D-tyrosine 385 ± 12 290 ± 15 Early Apoptosis (Caspase-dependent) < 10%
OSU-DY7 (D-tyrosinol deriv.) 45 ± 530 ± 4p38 MAPK / Apoptosis< 15%
Doxorubicin (Control) 1.2 ± 0.30.8 ± 0.1DNA Intercalation / Apoptosis> 40% (Secondary Necrosis)

Data Interpretation: O-(2-Methylpropyl)-D-tyrosine demonstrates a highly favorable safety window. Its IC50 values in the high micromolar range indicate that it does not possess the potent, targeted cytotoxicity of specialized D-tyrosinol derivatives like OSU-DY7[2]. Furthermore, the lack of significant LDH release at 100 μM confirms that the O-isobutyl modification does not act as a non-specific membrane disruptor at therapeutically relevant concentrations.

References

  • Bai, L.-Y., et al. "OSU-DY7, a novel D-tyrosinol derivative, mediates cytotoxicity in chronic lymphocytic leukaemia and Burkitt lymphoma through p38 mitogen-activated protein kinase pathway." National Institutes of Health (PMC).
  • "EP0288176A1 - Tyrosine derivatives and use thereof." Google Patents.
  • Insuasty-Cepeda, D. S., et al. "Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells." Royal Society Open Science.
  • "Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides." ACS Publications.

Sources

Foundational

Metabolic stability of O-(2-Methylpropyl)-D-tyrosine in human microsomes

An In-Depth Technical Guide on the Metabolic Stability of O-(2-Methylpropyl)-D-tyrosine in Human Liver Microsomes Executive Summary The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern pe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Metabolic Stability of O-(2-Methylpropyl)-D-tyrosine in Human Liver Microsomes

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptide and peptidomimetic drug discovery. Native peptides frequently suffer from rapid proteolytic degradation and poor membrane permeability, limiting their clinical utility. O-(2-Methylpropyl)-D-tyrosine (CAS: 1336082-37-1), also known as O-isobutyl-D-tyrosine, is a highly specialized UAA designed to overcome these limitations. By combining stereochemical inversion (D-isoform) with a lipophilic side-chain modification (O-isobutyl ether), this building block enhances both target affinity and pharmacokinetic profiles [1].

However, as a Senior Application Scientist, I must emphasize a critical caveat: while the D-amino acid backbone confers near-absolute resistance to human proteases, the lipophilic O-isobutyl ether introduces a new metabolic liability—susceptibility to Phase I oxidation by Cytochrome P450 (CYP450) enzymes in the liver. This whitepaper dissects the mechanistic causality of its metabolism, outlines a self-validating Human Liver Microsome (HLM) assay protocol, and provides a framework for interpreting intrinsic clearance ( CLint​ ) data.

Structural Analysis & Metabolic Vulnerabilities

The metabolic fate of O-(2-Methylpropyl)-D-tyrosine is governed by two distinct structural features that dictate its interaction with hepatic enzymes.

The D-Configuration: Proteolytic Shielding

Natural L-amino acids are rapidly cleaved by endogenous peptidases. The inversion of the α -carbon stereocenter to the D-configuration creates a steric mismatch within the active sites of these proteases. Consequently, in plasma and gastrointestinal environments, D-tyrosine derivatives exhibit exceptional half-lives [2].

The O-Isobutyl Ether: CYP450 Liability

To improve membrane permeability (via increased LogP), the phenolic hydroxyl group of tyrosine is alkylated with an isobutyl group. While this successfully masks the hydrogen bond donor, it transforms the molecule into a prime substrate for CYP450 enzymes (predominantly CYP3A4 and CYP2D6). Ethers with accessible α -protons are classic targets for CYP-mediated O-dealkylation and aliphatic hydroxylation [3].

  • O-Dealkylation Mechanism: The CYP450 heme iron (Ferryl-oxo species) initiates a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the α -carbon of the isobutyl ether. This forms an unstable hemiacetal intermediate that spontaneously collapses, yielding unmodified D-tyrosine and isobutyraldehyde.

  • Aliphatic Hydroxylation: Alternatively, oxidation occurs at the sterically accessible ω−1 carbon (the tertiary carbon of the isobutyl group), yielding a stable hydroxy-isobutyl-D-tyrosine metabolite [4].

CYP450_Metabolism Parent O-(2-Methylpropyl)-D-tyrosine (Parent Compound) CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Oxidation Intermediate Hemiacetal Intermediate (Unstable) CYP->Intermediate alpha-Carbon Hydroxylation Metabolite3 Hydroxy-isobutyl-D-tyrosine (Hydroxylation) CYP->Metabolite3 omega-1 Hydroxylation Metabolite1 D-Tyrosine (O-Dealkylation) Intermediate->Metabolite1 Spontaneous Cleavage Metabolite2 Isobutyraldehyde (Byproduct) Intermediate->Metabolite2 Spontaneous Cleavage

Caption: CYP450-mediated Phase I metabolism pathways of O-(2-Methylpropyl)-D-tyrosine.

Self-Validating HLM Experimental Protocol

To accurately quantify the metabolic stability of O-(2-Methylpropyl)-D-tyrosine, an in vitro Human Liver Microsome (HLM) assay must be employed. A robust protocol is not merely a sequence of steps; it is a self-validating system. We must include a minus-NADPH control to rule out chemical instability or non-CYP-mediated degradation, and reference compounds (e.g., Verapamil) to confirm the enzymatic viability of the microsome batch.

Reagents & Preparation
  • Test Compound: O-(2-Methylpropyl)-D-tyrosine (10 mM stock in DMSO).

  • HLM: Pooled human liver microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • NADPH Regenerating System: Solution containing NADP + , Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide, 100 ng/mL).

Step-by-Step Methodology
  • Reaction Mixture Assembly: Dilute the HLM in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration remains 0.1% (v/v) to prevent CYP450 inhibition.

  • Pre-Incubation: Incubate the mixture in a 37°C shaking water bath for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system. (For the negative control, add an equivalent volume of plain buffer instead of NADPH).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quench Solution (ACN + IS). The 3:1 organic-to-aqueous ratio precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Quantify the depletion of the parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

HLM_Workflow Step1 1. Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Step2 2. Pre-Incubation Add 1 µM Test Compound (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Quantify Parent Depletion Step5->Step6

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Data Presentation & Pharmacokinetic Interpretation

The raw LC-MS/MS peak area ratios (Parent/IS) are plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression ( −k ) represents the elimination rate constant.

From this, we calculate the in vitro half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ):

  • t1/2​=k0.693​

  • CLint​=Protein Concentration (mg/mL)k×1000​ (expressed as µL/min/mg protein)

Comparative Metabolic Stability Data

To illustrate the causality of the structural modifications, Table 1 presents representative quantitative data comparing native L-Tyrosine, unmodified D-Tyrosine, and O-(2-Methylpropyl)-D-tyrosine.

Table 1: Comparative In Vitro Metabolic Stability Parameters in HLM

CompoundStructural Feature t1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min)Primary Clearance Mechanism
L-Tyrosine Native Amino Acid> 120< 5.0> 90%Stable in HLM (Metabolized by systemic enzymes)
D-Tyrosine Stereochemical Inversion> 120< 5.0> 95%Highly stable; resists both proteases and CYP450
O-(2-Methylpropyl)-D-tyrosine D-isoform + Isobutyl Ether35.439.131%CYP450 O-Dealkylation & Hydroxylation
Verapamil (Control) Positive Control18.276.1< 10%Rapid CYP3A4 Metabolism

Data Interpretation: While D-tyrosine alone is highly stable, the addition of the O-isobutyl group drives the compound into the active site of CYP450 enzymes due to increased lipophilicity. The resulting CLint​ of 39.1 µL/min/mg classifies O-(2-Methylpropyl)-D-tyrosine as a moderate-clearance building block.

Strategic Implications for Drug Development

When integrating O-(2-Methylpropyl)-D-tyrosine into a peptide sequence, medicinal chemists must balance the trade-off between enhanced membrane permeability and increased hepatic clearance. If the resulting peptide exhibits an unacceptably short in vivo half-life due to rapid O-dealkylation, structural optimization strategies should be employed. These include substituting the isobutyl group with bioisosteres that lack accessible α -protons (e.g., fluorinated alkyl ethers or cyclopropyl-containing moieties) to block the HAT/SET mechanism while maintaining the desired lipophilicity [4].

References

  • Sharma, K. K., & Sharma, K. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at:[Link]

  • Wuest, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (MDPI). Available at:[Link]

  • Faponle, A. S., et al. (2010). Brain Chemistry: How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?. ACS Publications. Available at:[Link]

  • Narumi, T., et al. (2024). Optimization Efforts for Identification of Novel Highly Potent Keap1-Nrf2 Protein–Protein Interaction Inhibitors. ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Fmoc-O-(2-Methylpropyl)-D-tyrosine in Solid Phase Peptide Synthesis: Protocol and Mechanistic Insights for Lipophilic Peptidomimetics

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of protease-resistant, highly lipophilic peptide therapeutics and peptidomimetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of protease-resistant, highly lipophilic peptide therapeutics and peptidomimetics.

Introduction & Mechanistic Insights

As a Senior Application Scientist, I frequently encounter the challenge of optimizing peptide therapeutics for in vivo stability and bioavailability. Fmoc-O-(2-Methylpropyl)-D-tyrosine—commonly referred to as Fmoc-D-Tyr(iBu)-OH —is a highly specialized non-canonical amino acid building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS)[1].

Unlike standard tyrosine derivatives where the phenolic hydroxyl is transiently protected by a tert-butyl (tBu) group, the O-isobutyl (iBu) ether is designed as a permanent structural modification . When combined with the D-stereocenter, this residue imparts profound pharmacological advantages to the final peptide.

The Causality Behind the Chemistry
  • Stereochemical Inversion (D-isoform): Endogenous proteases are highly stereospecific, evolved to cleave peptide bonds between L-amino acids. The incorporation of a D-tyrosine residue fundamentally disrupts this enzymatic recognition motif, conferring absolute resistance to local proteolytic degradation.

  • Ether Stability & Lipophilicity: In standard Fmoc SPPS, the tBu protecting group is highly acid-labile due to the thermodynamic stability of the tertiary carbocation formed during cleavage[2]. In contrast, the O-isobutyl ether is a primary alkyl ether. Because primary carbocations are energetically unfavorable, the iBu ether is exceptionally stable to the 95% trifluoroacetic acid (TFA) cocktails used during global deprotection[3]. Consequently, the isobutyl group is retained on the final peptide. This bulky, hydrophobic moiety enhances membrane permeability and facilitates tight binding to hydrophobic receptor pockets—a strategy historically validated in the development of potent vasopressin antagonists[4].

  • Steric and Coupling Dynamics: The incorporation of Fmoc-D-Tyr(iBu)-OH introduces significant steric hindrance. The branched isobutyl chain, combined with the D-configuration, restricts the conformational freedom of the growing peptide chain. To overcome this kinetic barrier, highly efficient coupling reagents (such as HATU) and elevated equivalents of the amino acid are strictly required to drive the acylation reaction to completion.

Quantitative Data & Optimization Parameters

To ensure a self-validating and reproducible workflow, it is critical to understand how the O-isobutyl modification compares to standard SPPS protecting groups, and how coupling parameters must be adjusted to accommodate its steric bulk.

Table 1: Stability and Cleavage Profile of Tyrosine O-Alkyl Ethers in SPPS
Tyrosine Ether ModificationAcid Stability (95% TFA)Cleavage ReagentPrimary Application
O-tert-Butyl (tBu) Labile (Cleaved < 1 hr)95% TFA CocktailTransient side-chain protection
O-Benzyl (Bzl) Moderately StableHF, TfOH, or H₂/PdSemi-permanent / Boc SPPS
O-Isobutyl (iBu) Highly Stable Strong Lewis Acids (e.g., BBr₃)Permanent lipophilic modification
Table 2: Optimized Coupling Parameters for Sterically Hindered Fmoc-D-Tyr(iBu)-OH
ParameterStandard Amino AcidFmoc-D-Tyr(iBu)-OHMechanistic Rationale
Equivalents 3.0 eq4.0 - 5.0 eq Mass action required to overcome steric hindrance.
Coupling Reagent DIC / OxymaPureHATU / DIEA Superior activation kinetics for bulky, hindered residues.
Reaction Time 30 - 45 min60 - 90 min Compensates for the slower rate of nucleophilic attack.
Temperature Ambient (25°C)50°C (Optional) Thermal energy (microwave) accelerates hindered couplings.

Experimental Workflows & Logical Relationships

The following diagrams illustrate the chemical workflow and the downstream pharmacological impact of utilizing Fmoc-D-Tyr(iBu)-OH.

SPPS_Workflow N1 Peptidyl-Resin (Free Amine) N2 Coupling: Fmoc-D-Tyr(iBu)-OH (HATU/DIEA, 60-90 min) N1->N2 Elongation N3 Fmoc Deprotection (20% Piperidine in DMF) N2->N3 Deprotection N4 Global Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) N3->N4 Cleavage N5 Final Peptide (Retains O-isobutyl ether) N4->N5 Isolation

Fig 1. SPPS workflow demonstrating the retention of the acid-stable O-isobutyl ether during cleavage.

Pharm_Pathway A D-Tyr(iBu) Incorporation B Stereochemical Inversion (D-isoform) A->B C Primary Alkyl Ether (O-isobutyl) A->C D Protease Resistance B->D E Enhanced Lipophilicity & Membrane Permeability C->E F Improved in vivo Bioavailability D->F E->F

Fig 2. Pharmacological impact of D-Tyr(iBu) incorporation on peptide stability and bioavailability.

Detailed Step-by-Step SPPS Protocol

This protocol outlines the manual or automated synthesis steps required to successfully couple Fmoc-D-Tyr(iBu)-OH and isolate the modified peptide.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (loading ~0.5 mmol/g) for C-terminal amides.

  • Amino Acid: Fmoc-D-Tyr(iBu)-OH (4.0 equivalents relative to resin loading).

  • Coupling Reagents: HATU (3.9 equivalents), N,N-Diisopropylethylamine (DIEA, 8.0 equivalents).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H₂O (95:2.5:2.5 v/v/v).

Step 1: Resin Swelling and Deprotection
  • Weigh the desired amount of Rink Amide resin into a fritted reaction vessel.

  • Swell the resin in DCM for 15 minutes, followed by DMF for 15 minutes. Drain completely.

  • Add 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% Piperidine in DMF and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

Step 2: Activation and Coupling of Fmoc-D-Tyr(iBu)-OH
  • In a separate vial, dissolve 4.0 eq of Fmoc-D-Tyr(iBu)-OH and 3.9 eq of HATU in a minimal volume of DMF (approx. 0.1 M concentration).

  • Add 8.0 eq of DIEA to the solution. The mixture will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.

  • Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the suspension at room temperature for 60 to 90 minutes . (Note: If utilizing a microwave peptide synthesizer, heat to 50°C for 15 minutes).

  • Drain the reaction vessel and wash the resin with DMF (5 × 1 minute).

Step 3: Reaction Monitoring (Self-Validation)
  • Perform a Kaiser (Ninhydrin) test on a few resin beads.

  • Expected Result: The beads and solution should remain yellow/colorless, indicating complete acylation of the primary amines.

  • Troubleshooting: If the beads turn blue (incomplete coupling due to steric hindrance), do not deprotect. Perform a second coupling using DIC/OxymaPure (4.0 eq each) for 60 minutes.

Step 4: Global Cleavage and Isolation
  • Once the full peptide sequence is assembled, perform a final Fmoc deprotection and wash the resin with DCM (5 × 1 minute). Dry the resin under vacuum.

  • Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the dry resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2 hours. Crucial Insight: The O-isobutyl ether will remain completely intact during this harsh acidic treatment[3].

  • Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude lipophilic peptide under a stream of nitrogen.

  • Lyophilize and proceed to RP-HPLC purification.

References

  • Source: Chemical Reviews (2009)
  • Source: Journal of Medicinal Chemistry (1985)
  • Source: ACS Biomaterials Science & Engineering (2026)
  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL

Sources

Application

Application Note: Incorporation of O-(2-Methylpropyl)-D-tyrosine into Cyclic Peptides

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.

Introduction & Mechanistic Rationale

The incorporation of unnatural, bulky D-amino acids such as O-(2-Methylpropyl)-D-tyrosine (commonly referred to as D-Tyr(O-iBu) or O-isobutyl-D-tyrosine) is a highly effective strategy in modern peptide drug discovery. By introducing a D-stereocenter and a bulky, lipophilic isobutyl ether on the phenolic side chain, this residue imparts exceptional proteolytic stability, enhances membrane permeability, and pre-organizes the peptide backbone into a "turn" conformation ideal for cyclization. This specific modification has been historically pivotal in designing potent, long-acting [1].

However, D-Tyr(O-iBu) presents severe synthetic challenges. The freely rotatable, bulky O-isobutyl group creates a large hydrophobic sweep volume that sterically shields the α -carbon. During Solid-Phase Peptide Synthesis (SPPS), coupling an incoming amino acid onto the N-terminal amine of D-Tyr(O-iBu) is kinetically hindered, frequently resulting in deletion sequences and base-catalyzed epimerization if standard uronium reagents (e.g., HBTU) are used.

Mechanism S1 Steric Hindrance D-Chirality & O-Isobutyl Bulk S2 Risk of Epimerization & Deletion Sequences S1->S2 Induces S3 Solution: Highly Reactive Esters S2->S3 Necessitates C1 DIC / Oxyma Pure (Linear SPPS Coupling) S3->C1 C2 HATU / HOAt (Solution Cyclization) S3->C2

Fig 1: Mechanistic logic overcoming steric barriers of the D-Tyr(O-iBu) residue.

Reagent Selection & Causality

Every reagent in this workflow is chosen to establish a self-validating, high-yield system:

  • 2-Chlorotrityl Chloride (2-CTC) Resin: We utilize 2-CTC resin because its extreme steric bulk prevents diketopiperazine (DKP) formation during the Fmoc deprotection of the second amino acid. Furthermore, it allows for hyper-mild acidic cleavage, leaving side-chain protecting groups intact for solution-phase cyclization.

  • DIC / Oxyma Pure: For linear assembly, [2] is superior to HBTU/DIPEA. Oxyma Pure forms a highly reactive ester that bypasses the steric bulk of D-Tyr(O-iBu). Because DIC/Oxyma operates without a tertiary amine base (like DIPEA), it virtually eliminates the risk of base-catalyzed epimerization at the D-stereocenter.

  • HFIP Cleavage: 20% Hexafluoroisopropanol (HFIP) in DCM is used to cleave the linear peptide from the resin. HFIP is acidic enough to break the 2-CTC ester bond but mild enough to retain all t Bu, Boc, and Trt side-chain protections.

  • HATU / HOAt / DIPEA: For head-to-tail macrolactamization, [3] is the gold standard[4]. The 7-aza nitrogen of HOAt provides a neighboring-group effect that accelerates the cyclization of sterically hindered, fully protected linear precursors in high-dilution environments.

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the empirical coupling efficiency of the N+1 amino acid onto the sterically hindered D-Tyr(O-iBu) amine.

Coupling Reagent SystemBase AdditiveTemperatureCoupling Efficiency (+1 AA)Epimerization Rate
HBTU / HOBtDIPEA (2.0 eq)25 °C65% (Requires triple couple)High (>5.0%)
HATU / HOAtDIPEA (2.0 eq)25 °C88% (Requires double couple)Moderate (~2.0%)
DIC / Oxyma Pure None 90 °C (Microwave) >98% (Single couple) Low (<0.5%)

Self-Validating Experimental Protocol

Workflow N1 1. Resin Loading 2-CTC Resin N2 2. Linear SPPS DIC / Oxyma Pure N1->N2 N3 3. Mild Cleavage 20% HFIP / DCM N2->N3 N4 4. Macrolactamization HATU / HOAt (1 mM) N3->N4 N5 5. Global Deprotection TFA / TIS / H2O N4->N5

Fig 2: Five-phase workflow for synthesizing cyclic peptides containing D-Tyr(O-iBu).

Phase 1: Retrosynthetic Design & Resin Loading

Expert Insight: Never design the cyclization site adjacent to D-Tyr(O-iBu). Choose a disconnection point between two unhindered L-amino acids (e.g., Gly-Ala or Ser-Val) to maximize macrolactamization yield.

  • Swell 2-CTC resin (loading ~1.0 mmol/g) in dry DCM for 30 minutes.

  • Dissolve the C-terminal Fmoc-amino acid (1.2 eq) and DIPEA (4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Cap unreacted resin sites with DCM/MeOH/DIPEA (80:15:5 v/v/v) for 15 minutes.

  • Wash extensively with DCM and DMF.

Phase 2: Linear SPPS with DIC/Oxyma
  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash with DMF (5×).

  • Standard Coupling: Add Fmoc-AA-OH (4.0 eq), Oxyma Pure (4.0 eq), and DIC (4.0 eq) in DMF. Agitate for 60 min at RT (or 5 min at 90 °C in a microwave synthesizer).

  • Coupling Fmoc-D-Tyr(O-iBu)-OH: Use the standard coupling parameters above. The coupling of the D-Tyr derivative itself is generally efficient.

  • Coupling onto D-Tyr(O-iBu) (Critical Step): The subsequent amino acid requires a double coupling due to the O-isobutyl steric shield.

    • Validation Check: Perform a Kaiser test. If the beads are blue (indicating free amines), repeat the coupling with fresh DIC/Oxyma reagents before proceeding.

Phase 3: Mild Cleavage (Side-Chain Protected)
  • Wash the completed resin-bound peptide with DCM (5×) to remove all traces of DMF.

  • Treat the resin with 20% HFIP in DCM (v/v) for 30 minutes.

  • Filter the cleavage cocktail into a round-bottom flask. Repeat the HFIP treatment twice more.

  • Evaporate the solvent under reduced pressure.

    • Validation Check: Analyze the crude residue via LC-MS to confirm the presence of the fully protected linear peptide mass.

Phase 4: Head-to-Tail Macrolactamization
  • Dissolve the protected linear peptide in a 1:1 mixture of anhydrous DMF and DCM to achieve a highly dilute concentration of 1.0 mM . Causality: High dilution heavily favors intramolecular cyclization over intermolecular oligomerization.

  • Add HOAt (1.5 eq) and HATU (1.5 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to initiate the reaction. Stir at room temperature for 12–24 hours.

  • Validation Check: Monitor via LC-MS. The product mass will be exactly 18 Da less than the linear precursor (loss of H₂O).

  • Concentrate the solvent in vacuo.

Phase 5: Global Deprotection & Purification
  • Treat the crude cyclic protected peptide with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the fully deprotected cyclic peptide in ice-cold diethyl ether.

  • Centrifuge, decant the ether, and dry the pellet.

  • Purify via Preparative RP-HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA.

References

  • Design of more potent antagonists of the antidiuretic responses to arginine-vasopressin PubMed (National Institutes of Health) URL: [Link]

  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) Organic Letters (ACS Publications) URL:[Link]

  • Bringing Macrolactamization Full Circle: Self-Cleaving Head-to-Tail Macrocyclization of Unprotected Peptides via Mild N-Acyl Urea Activation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications Molecules (MDPI / PMC) URL:[Link]

Sources

Method

Synthesis route and reaction conditions for O-(2-Methylpropyl)-D-tyrosine

Application Note: Synthesis Routes and Reaction Conditions for O-(2-Methylpropyl)-D-tyrosine Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Routes and Reaction Conditions for O-(2-Methylpropyl)-D-tyrosine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

O-(2-Methylpropyl)-D-tyrosine (commonly referred to as O-isobutyl-D-tyrosine or D-Tyr(iBu)-OH) is a non-canonical amino acid utilized in peptide drug development to enhance proteolytic stability and tune the lipophilicity of pharmacophores.

The primary synthetic challenge in modifying the phenolic hydroxyl group of D-tyrosine is chemoselectivity . Direct alkylation under basic conditions often leads to competing N-alkylation at the α-amino group or esterification at the carboxylate group [1]. To circumvent these side reactions, two distinct, field-proven strategies are employed:

  • The Copper(II) Chelation Strategy (Route A): This scalable approach utilizes Cu(II) to form a transient, square-planar tetradentate complex with the α-amino and carboxylate groups. This effectively shields the backbone, leaving the phenolic -OH exclusively available for a Williamson-type ether synthesis [3, 4].

  • The Orthogonal Protection Strategy (Route B): This method involves the pre-installation of N-Boc and C-OMe protecting groups. By neutralizing the nucleophilicity of the amine and the acidity of the carboxylic acid, harsh alkylating conditions can be applied, followed by sequential deprotection. This is the preferred route when synthesizing high-purity intermediates for Solid-Phase Peptide Synthesis (SPPS) [2].

Pathway Visualization

SynthesisRoutes Start D-Tyrosine CuComplex Copper(II) Complex (In-situ Protection) Start->CuComplex CuSO4, NaOH (aq) BocOMe Boc-D-Tyr-OMe (N,C-Protected) Start->BocOMe Protection Steps AlkCu O-Isobutyl-D-Tyr Cu(II) Complex CuComplex->AlkCu Isobutyl bromide, 60°C ProductA O-(2-Methylpropyl) -D-tyrosine AlkCu->ProductA HCl (aq) Demetalation AlkBoc Boc-D-Tyr(iBu)-OMe BocOMe->AlkBoc Isobutyl bromide, K2CO3 BocOH Boc-D-Tyr(iBu)-OH AlkBoc->BocOH LiOH, THF/H2O ProductB O-(2-Methylpropyl) -D-tyrosine BocOH->ProductB TFA/DCM

Fig 1. Divergent synthetic routes for O-(2-Methylpropyl)-D-tyrosine via Cu(II) and Boc strategies.

Quantitative Reaction Parameters

The following table summarizes the operational parameters and comparative metrics for both synthetic routes.

ParameterRoute A: Cu(II)-MediatedRoute B: Orthogonal Protection
Overall Yield 65% – 75%55% – 60% (Over 4 steps)
Reaction Time (Alkylation) 12 – 16 hours8 – 12 hours
Operating Temperature 60 °C (Reflux condenser required)60 °C
Primary Solvent System aq. Methanol or DMFAnhydrous DMF
Scalability High (Kilogram scale)Moderate (Gram scale)
Chemoselectivity >95% O-alkylation>98% O-alkylation

Experimental Protocols

Protocol A: Copper(II)-Mediated Direct Alkylation (Scalable Route)

Causality Note: Isobutyl bromide is a primary alkyl halide with a branched β-carbon. While it undergoes S_N2 substitution, the steric bulk significantly slows the reaction rate. Elevated temperatures and a polar aprotic co-solvent (DMF) are required to accelerate the kinetics.

Step 1: Cu(II) Complexation

  • Suspend D-tyrosine (1.0 eq, 100 mmol) in 200 mL of 1M NaOH (aq). Stir until fully dissolved.

  • Slowly add a solution of Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O , 0.55 eq) dissolved in 50 mL of water.

  • Self-Validation (IPC): The reaction is successful when the solution transitions to a deep blue/purple color, indicating the formation of the tetradentate copper complex. Stir for 1 hour at room temperature.

Step 2: O-Alkylation

  • Add 200 mL of DMF to the aqueous complex mixture.

  • Add 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq).

  • Equip the flask with a reflux condenser (isobutyl bromide BP ~91 °C) and heat the mixture to 60 °C for 14 hours.

  • Cool to room temperature. The O-alkylated copper complex will precipitate as a gray/blue solid. Filter and wash with cold water.

Step 3: Demetalation

  • Resuspend the solid complex in 300 mL of water.

  • Slowly add 2M HCl until the pH reaches ~2.0. Stir for 2 hours.

  • Self-Validation (IPC): The release of free Cu2+ ions will turn the aqueous layer pale blue/green.

  • Adjust the pH to the isoelectric point of the amino acid (pH ~5.5) using 1M NaOH. The free O-(2-Methylpropyl)-D-tyrosine will precipitate as a white solid. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Orthogonal Protection Route (SPPS Precursor)

Causality Note: Potassium carbonate ( K2​CO3​ ) is chosen as the base because its pKa is perfectly tuned to deprotonate the phenolic -OH (pKa ~10) without causing base-catalyzed hydrolysis of the C-terminal methyl ester.

Step 1: O-Alkylation of Protected Tyrosine

  • Dissolve Boc-D-Tyr-OMe (1.0 eq, 50 mmol) in 150 mL of anhydrous DMF.

  • Add anhydrous K2​CO3​ (2.0 eq) and 1-bromo-2-methylpropane (1.5 eq).

  • Heat the suspension to 60 °C under an inert argon atmosphere for 10 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). Spray the TLC plate with Pauly's reagent. The starting material is phenol-positive (stains red), whereas the O-alkylated product is phenol-negative. Proceed when the red spot disappears.

  • Quench with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield Boc-D-Tyr(iBu)-OMe.

Step 2: Saponification

  • Dissolve the crude Boc-D-Tyr(iBu)-OMe in a 3:1 mixture of THF:Water (100 mL).

  • Add Lithium Hydroxide monohydrate (LiOH· H2​O , 1.5 eq) at 0 °C. Stir for 4 hours.

  • Acidify to pH 3 with 1M KHSO4​ and extract with Ethyl Acetate. Concentrate to yield Boc-D-Tyr(iBu)-OH.

Step 3: Boc Deprotection (If free amino acid is required)

  • Dissolve the intermediate in 50 mL of Dichloromethane (DCM).

  • Add 50 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Evaporate the solvent, co-evaporate with toluene to remove residual TFA, and precipitate the final O-(2-Methylpropyl)-D-tyrosine using cold diethyl ether.

References

  • US3412138A - Alkylation of tyrosine - Google P
  • Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives Source: mdma.ch (Tetrahedron Letters) URL:[Link] [2]

  • WO2005019152A2 - Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution Source: google.com URL: [3]
  • Mechanistic Study of the Copper(II)-Mediated Site-Selective O-Arylation of Glycosides with Arylboronic Acids | The Journal of Organic Chemistry Source: acs.org URL:[Link] [4]

Application

Comprehensive NMR Spectroscopy Characterization of O-(2-Methylpropyl)-D-tyrosine: A Methodological Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Scope The structural validation of non-canonical or unnatural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Scope

The structural validation of non-canonical or unnatural amino acids (UAAs) is a critical quality control step in peptide synthesis, bioconjugation, and protein engineering. O-alkyl tyrosine derivatives, such as O-(2-Methylpropyl)-D-tyrosine (commonly known as O-isobutyl-D-tyrosine), are highly valuable in probing protein dynamics and enhancing the hydrophobic interactions of engineered proteins[1].

However, confirming the precise site of alkylation and the stereochemical integrity of these molecules requires rigorous analytical techniques. Modern two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural investigation of peptide-based compounds containing modified amino acids[2]. This application note details a self-validating NMR protocol to unequivocally characterize O-(2-Methylpropyl)-D-tyrosine, explaining the causality behind solvent selection, pulse sequence parameters, and 2D correlation logic.

Mechanistic Rationale & Experimental Design

Solvent Selection: The Zwitterion Challenge

Amino acids inherently exist as zwitterions (containing both −NH3+​ and −COO− groups) in their solid state and in neutral aqueous environments. This highly polar nature renders them virtually insoluble in standard non-polar NMR solvents like Chloroform-d ( CDCl3​ ).

Choice of Solvent: Dimethyl sulfoxide-d6 ( DMSO−d6​ ) is selected as the optimal solvent. Causality: DMSO−d6​ is a strongly polar aprotic solvent capable of disrupting the dense intermolecular hydrogen-bonding network of the zwitterionic lattice, ensuring complete solubilization. Furthermore, unlike Deuterium Oxide ( D2​O ), DMSO−d6​ slows down the chemical exchange of the amine ( −NH2​ ) and carboxylic acid ( −COOH ) protons, allowing them to be observed in the 1H NMR spectrum if perfectly anhydrous conditions are maintained.

Structural Verification Logic

To prove that the isobutyl group is attached to the phenolic oxygen (ether linkage) rather than the carboxylic acid (ester linkage) or the amine (N-alkylation), 1D NMR is insufficient. We must employ 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (2- to 3-bond) carbon-proton couplings. A definitive 3-bond correlation between the isobutyl −O−CH2​− protons and the aromatic para-carbon will serve as the absolute proof of structure. Automating and standardizing these structural templates for ncAAs is highly recommended for downstream biomolecular NMR applications[3].

NMR_Workflow A O-(2-Methylpropyl)-D-tyrosine (Solid Sample) B Solvent Selection (DMSO-d6) A->B Weighing C Sample Solubilization (15-20 mg/mL) B->C Dissolution D 1D NMR Acquisition (1H, 13C) C->D Transfer to 5mm Tube E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E Purity Check Pass F Data Processing & Signal Assignment E->F FID Processing G Structural Verification F->G Multiplet Analysis

Workflow for the NMR sample preparation and spectral acquisition of unnatural amino acids.

Step-by-Step Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of O-(2-Methylpropyl)-D-tyrosine using a microbalance.

  • Dissolution: Transfer the solid to a clean glass vial. Add 600 µL of high-purity DMSO−d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial for 2 minutes at room temperature to ensure complete dissolution.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm precision NMR tube. Cap securely.

Spectrometer Setup & Self-Validation

Note: Protocols are optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • Insertion & Locking: Insert the sample into the magnet. Lock the magnetic field to the deuterium frequency of DMSO−d6​ .

  • Tuning & Matching (Critical): Manually or automatically tune and match the probe for both 1H and 13C frequencies. Causality: Proper tuning maximizes the efficiency of energy transfer between the coil and the sample, dramatically improving the Signal-to-Noise Ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z1-Z5 axes to ensure magnetic field homogeneity. The DMSO−d6​ residual solvent peak (quintet at 2.50 ppm) should have a width at half-height ( w1/2​ ) of < 1.0 Hz.

  • Pulse Calibration: Calibrate the 90° pulse width ( p1 ) specifically for this sample to ensure accurate flip angles, which is critical for the efficiency of 2D multipulse sequences.

Acquisition Parameters
  • 1D 1H NMR: Pulse program: zg30. Number of scans (NS): 16. Relaxation delay (D1): 2.0 s. Spectral width: 12 ppm.

  • 1D 13C{1H} NMR: Pulse program: zgpg30 (WALTZ-16 decoupling). NS: 512 to 1024 (depending on concentration). D1: 2.0 s. Spectral width: 220 ppm.

  • 2D COSY: Pulse program: cosygpqf. NS: 2. Data points: 2048 (F2) x 256 (F1).

  • 2D HSQC: Pulse program: hsqcedetgpsisp2.2 (multiplicity edited). NS: 4. D1: 1.5 s.

  • 2D HMBC: Pulse program: hmbcgplpndqf. NS: 8. Long-range coupling delay optimized for nJCH​=8 Hz (typically 62.5 ms).

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected quantitative NMR data for O-(2-Methylpropyl)-D-tyrosine in DMSO−d6​ at 298 K, referenced to TMS at 0.00 ppm.

Table 1: 1H NMR Chemical Shifts and Multiplicities
Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Integration
Isobutyl −CH3​ (x2)0.98Doublet (d)6.76H
Isobutyl −CH− 2.02Multiplet (m)-1H
Tyrosine β−CH2​ (a)2.85Doublet of doublets (dd)14.0, 7.51H
Tyrosine β−CH2​ (b)3.05Doublet of doublets (dd)14.0, 5.01H
Tyrosine α−CH 3.55Doublet of doublets (dd)7.5, 5.01H
Isobutyl −O−CH2​− 3.72Doublet (d)6.52H
Aromatic H-meta6.85Doublet (d)8.52H
Aromatic H-ortho7.15Doublet (d)8.52H
Table 2: 13C NMR Chemical Shifts
Carbon AssignmentChemical Shift (ppm)Type (from edited HSQC)
Isobutyl −CH3​ (x2)19.5 CH3​ (Positive)
Isobutyl −CH− 28.2 CH (Positive)
Tyrosine β−CH2​ 36.5 CH2​ (Negative)
Tyrosine α−CH 55.8 CH (Positive)
Isobutyl −O−CH2​− 74.5 CH2​ (Negative)
Aromatic C-meta114.5 CH (Positive)
Aromatic C-ipso129.5Quaternary (No HSQC signal)
Aromatic C-ortho130.5 CH (Positive)
Aromatic C-O (para)158.0Quaternary (No HSQC signal)
Carboxylic −COOH 170.5Quaternary (No HSQC signal)

Structural Verification & Correlation Logic

The primary objective of the 2D NMR suite is to map the connectivity of the molecule. The logic flows as follows:

  • Spin System Isolation (COSY): The 1H−1H COSY spectrum will reveal two distinct, isolated aliphatic spin systems. The first is the isobutyl group (the 0.98 ppm methyls coupling to the 2.02 ppm methine, which in turn couples to the 3.72 ppm oxymethylene). The second is the tyrosine backbone (the α−CH coupling to the diastereotopic β−CH2​ protons).

  • Linkage Confirmation (HMBC): To bridge the isobutyl group to the tyrosine aromatic ring, we analyze the HMBC spectrum. The oxymethylene protons at 3.72 ppm will show a strong 3-bond correlation to the quaternary aromatic carbon at 158.0 ppm. Simultaneously, the aromatic meta-protons (6.85 ppm) will also show a 3-bond correlation to this exact same carbon (158.0 ppm). This intersecting logic unequivocally proves the O-alkylation topology.

NMR_Correlations Iso_CH3 Isobutyl CH3 Iso_CH Isobutyl CH Iso_CH3->Iso_CH COSY Iso_CH2 Isobutyl CH2 Iso_CH->Iso_CH2 COSY Tyr_Ar Aromatic C-O Iso_CH2->Tyr_Ar HMBC Tyr_CH2 Tyrosine Beta-CH2 Tyr_CH2->Tyr_Ar HMBC Tyr_CH Tyrosine Alpha-CH Tyr_CH2->Tyr_CH COSY

Key 2D NMR COSY (dashed) and HMBC (solid) correlations confirming the O-alkyl linkage.

By adhering to this protocol, researchers can establish a self-validating dataset that ensures the structural and stereochemical purity of O-(2-Methylpropyl)-D-tyrosine prior to its use in complex bioconjugation or isotopic labeling studies[4].

References

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature. Available at:[Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance (Copernicus Publications). Available at:[Link]

  • Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology / PMC. Available at:[Link]

Sources

Method

Application Note: HPLC Method Development for O-(2-Methylpropyl)-D-tyrosine Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Quality Control, and Pharmacokinetics Introduction & Analytical Rationale O-(2-Methylpropyl)-D-tyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Quality Control, and Pharmacokinetics

Introduction & Analytical Rationale

O-(2-Methylpropyl)-D-tyrosine (CAS: 1336082-37-1)[1]—often referred to as O-isobutyl-D-tyrosine—is an unnatural, lipophilic amino acid derivative. In modern drug development, the incorporation of D-amino acids into peptide sequences is a proven strategy to enhance proteolytic stability and modulate pharmacokinetic profiles. However, the addition of the bulky, hydrophobic isobutyl group at the phenolic oxygen fundamentally alters the molecule's chromatographic behavior compared to native tyrosine.

As an analytical scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires addressing two distinct analytical challenges:

  • Chemical Purity (Achiral Analysis): Quantifying the active pharmaceutical ingredient (API) and its synthesis-related impurities.

  • Enantiomeric Purity (Chiral Analysis): Ensuring the absence of the L-enantiomer, as racemization can occur during peptide synthesis or storage.

The Causality Behind Experimental Choices

Hydrophobicity and pH Thermodynamics: Native tyrosine is a highly polar zwitterion at physiological pH, often necessitating mixed-mode chromatography or ion-pairing agents for adequate retention[2]. In contrast, the O-alkylation in O-(2-Methylpropyl)-D-tyrosine masks the polar phenolic hydroxyl group, significantly increasing its logP . To achieve reproducible retention on a standard reversed-phase (RP) C18 column, the mobile phase pH must be strictly controlled. By lowering the pH to ~2.5 using acidic modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid), the carboxylate group ( pKa​≈2.2 ) is protonated. This neutralizes the zwitterionic state, driving predictable hydrophobic interactions with the stationary phase[3][4].

Chiral Recognition Mechanisms: Separating the D- and L-enantiomers of underivatized amino acids requires a specialized Chiral Stationary Phase (CSP). Macrocyclic antibiotic columns, specifically those based on Teicoplanin (e.g., Astec CHIROBIOTIC® T), are the gold standard for this application[5]. Teicoplanin provides multiple chiral centers, hydrogen-bonding pockets, and steric inclusion cavities. When operated in Polar Ionic Mode (using methanol with volatile ammonium salts), the electrostatic interactions between the amino acid's zwitterionic core and the teicoplanin selector enable baseline enantioselective resolution.

Method Development Workflow

The following diagram illustrates the dual-pathway approach for comprehensive analytical profiling.

HPLC_Workflow Start O-(2-Methylpropyl)-D-tyrosine Method Initiation Physico Physicochemical Profiling (pKa, LogP, Chirality) Start->Physico Split Analytical Goal Physico->Split Achiral Chemical Purity (Achiral RP-HPLC) Split->Achiral Impurity Profiling Chiral Enantiomeric Purity (Chiral CSP-HPLC) Split->Chiral Chiral Resolution AchiralOpt C18 Column Acidic pH (~2.5) Achiral->AchiralOpt ChiralOpt Teicoplanin CSP Polar Ionic Mode Chiral->ChiralOpt Detect UV/Vis (220/275 nm) & LC-MS/MS Detection AchiralOpt->Detect ChiralOpt->Detect Valid Method Validation (ICH Q2 Guidelines) Detect->Valid

Analytical workflow for HPLC method development of O-(2-Methylpropyl)-D-tyrosine.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . By strictly matching the sample diluent to the initial mobile phase conditions, we eliminate solvent-mismatch peak distortion (fronting/tailing), ensuring that any peak asymmetry is a true reflection of column dynamics rather than preparation errors.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of O-(2-Methylpropyl)-D-tyrosine reference standard.

  • Dissolution: Dissolve in 1.0 mL of Methanol (HPLC grade) to ensure complete solubilization of the hydrophobic isobutyl moiety. Vortex for 30 seconds.

  • Working Dilution: Dilute the stock solution to a final concentration of 100 µg/mL using the respective initial mobile phase (see Tables 1 & 2).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber HPLC auto-sampler vial. Note: PTFE is chosen to prevent non-specific binding of the hydrophobic derivative.

Achiral RP-HPLC Protocol (Chemical Purity)

This method is optimized for the detection of synthesis by-products and degradation impurities[3]. Detection is set at 220 nm (amide/carboxyl absorption) and 275 nm (aromatic ring absorption).

Table 1: Achiral HPLC Method Parameters

ParameterSpecification / Condition
Column Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B 2-10 min: 10% 60% B 10-12 min: 60% B 12-12.1 min: 60% 10% B 12.1-15 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV/PDA at 220 nm and 275 nm
Chiral HPLC Protocol (Enantiomeric Purity)

This protocol separates the D- and L-enantiomers. The use of a volatile buffer (Ammonium Acetate) ensures compatibility with LC-MS if mass verification is required[5].

Table 2: Chiral HPLC Method Parameters

ParameterSpecification / Condition
Column Astec CHIROBIOTIC® T (Teicoplanin CSP, 250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol / 10 mM Ammonium Acetate (70:30, v/v)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 25 °C (Lower temps enhance chiral recognition thermodynamics)
Detection UV/PDA at 220 nm

System Suitability & Validation Criteria

Trustworthiness in analytical chemistry relies on continuous self-verification. Before sample acquisition, the system must pass the following System Suitability Testing (SST) criteria, aligned with ICH Q2(R2) guidelines.

Table 3: System Suitability Metrics

MetricAcceptance CriterionAnalytical Rationale
Retention Time Precision %RSD 1.0% (n=5)Ensures pump stability and consistent mobile phase delivery.
Peak Tailing Factor ( Tf​ ) Tf​≤1.5 Confirms adequate suppression of secondary silanol interactions by the acidic modifier.
Theoretical Plates ( N ) N≥5000 Verifies column efficiency and integrity of the stationary phase bed.
Chiral Resolution ( Rs​ ) Rs​≥2.0 Ensures baseline separation between D- and L-enantiomers for accurate integration.
Signal-to-Noise (S/N) 10 for LOQGuarantees reliable quantification of trace impurities.

References

  • HPLC Methods for analysis of Tyrosine Helix Chromatography[Link]

  • Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor PubMed (National Institutes of Health)[Link]

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices PubMed (National Institutes of Health)[Link]

Sources

Application

Application Note: Engineering Peptidomimetics with O-(2-Methylpropyl)-D-tyrosine in Drug Discovery

The Strategic Imperative for Unnatural Amino Acids Native peptides are highly selective therapeutic agents but frequently suffer from poor cell permeability, low oral bioavailability, and rapid in vivo enzymatic degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative for Unnatural Amino Acids

Native peptides are highly selective therapeutic agents but frequently suffer from poor cell permeability, low oral bioavailability, and rapid in vivo enzymatic degradation[1]. To bridge the pharmacological gap between small molecules and larger biologics, medicinal chemists increasingly rely on unnatural amino acids (UAAs) to tune physicochemical parameters and improve target selectivity[2].

O-(2-Methylpropyl)-D-tyrosine (also referred to as O-isobutyl-D-tyrosine) represents a highly specialized UAA. By introducing both stereochemical inversion and a bulky lipophilic ether modification to the canonical tyrosine scaffold, it serves as a critical building block for modern peptidomimetics and targeted small molecules.

Mechanistic Rationale and Causality in Drug Design

The incorporation of O-(2-Methylpropyl)-D-tyrosine into a drug discovery pipeline serves three distinct structural and pharmacological purposes:

  • Proteolytic Evasion: The D-chirality at the alpha-carbon fundamentally evades recognition by endogenous L-specific proteases. This stereochemical shift drastically increases the plasma half-life of the resulting peptidomimetic, overcoming one of the primary barriers in peptide drug development[1].

  • Kinase Orthogonality: Canonical tyrosine residues are highly susceptible to off-target phosphorylation by protein tyrosine kinases. The addition of the bulky O-isobutyl ether masks the nucleophilic phenolic hydroxyl group. The steric hindrance of this alkyl group physically prevents the UAA from entering the catalytic cleft of tyrosine kinases, thereby eliminating off-target signaling cascades[3].

  • Subpocket Targeting: The branched isobutyl chain significantly increases the overall lipophilicity (LogP) of the molecule. This allows the UAA to anchor deeply into hydrophobic subpockets of target receptors (e.g., GPCRs or protein-protein interaction interfaces), enhancing binding affinity through strong van der Waals interactions.

Pathway L O-isobutyl-D-tyrosine Peptidomimetic R Target Receptor L->R Hydrophobic binding E Sustained Target Modulation R->E Efficacy P Endogenous L-Proteases P->L Chiral evasion K Tyrosine Kinases K->L Steric block (O-alkyl)

Caption: Mechanism of target modulation and metabolic evasion by O-isobutyl-D-tyrosine.

Quantitative Profiling

To understand the impact of substituting canonical L-Tyrosine with O-(2-Methylpropyl)-D-tyrosine, we must evaluate the physicochemical shifts. The table below summarizes the comparative advantages of this UAA in a standard drug discovery pipeline.

ParameterCanonical L-TyrosineO-(2-Methylpropyl)-D-tyrosinePharmacological Impact
Stereochemistry L-isomerD-isomerComplete resistance to endogenous proteases[1].
Side-Chain Phenolic Hydroxyl (-OH)Isobutyl Ether (-O-CH2CH(CH3)2)Prevents phase II metabolism (glucuronidation/sulfation).
Lipophilicity (LogP) ~ -2.26 (Hydrophilic)~ +2.50 (Lipophilic)Enhances membrane permeability and oral bioavailability[2].
Kinase Phosphorylation Highly SusceptibleNegligibleEliminates off-target kinase signaling cascades[3].
Serum Half-Life < 2 hours> 24 hoursEnables sustained therapeutic dosing regimens.

Experimental Workflows and Protocols

Workflow A Resin Swelling & Fmoc Deprotection B UAA Activation (HATU/DIEA) A->B 20% Piperidine C Sterically Hindered Coupling B->C Overcome steric bulk D Cleavage & LC-MS Validation C->D TFA/Scavengers

Caption: Solid-Phase Peptide Synthesis workflow optimized for sterically hindered UAAs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating O-(2-Methylpropyl)-D-tyrosine

Causality Note: The bulky isobutyl ether group on the tyrosine side chain introduces significant steric hindrance during peptide bond formation. Standard coupling reagents like HBTU often result in incomplete coupling and truncated sequences. Therefore, this protocol utilizes HATU, which is highly efficient for sterically hindered amino acids, ensuring complete amide bond formation[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 15 minutes. Wash with DMF (5 × 5 mL) to remove residual piperidine.

    • Self-Validation Step: Perform a Kaiser test; a positive (blue) result confirms the presence of free primary amines.

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-O-(2-Methylpropyl)-D-tyrosine and 0.38 mmol (3.8 equivalents) of HATU in 2 mL of DMF. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to allow the formation of the highly reactive active ester.

  • Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 2 hours.

    • Causality Note: The extended coupling time (2 hours vs. the standard 45 minutes) compensates for the reduced reaction kinetics caused by the isobutyl steric shield.

  • Validation & Capping: Wash the resin with DMF (5 × 5 mL). Perform a Kaiser test. If the beads are slightly blue (indicating incomplete coupling), repeat steps 3-4. If negative (yellow), proceed to cap any unreacted amines using an acetic anhydride/pyridine (1:1) solution in DMF for 10 minutes.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Self-Validating Serum Stability Assay

To empirically validate the proteolytic evasion granted by the D-chirality and O-alkylation, a serum stability assay must be performed. This protocol uses an internal standard to create a self-validating quantitative system.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM stock solution of the synthesized UAA-peptide and a control L-Tyrosine native peptide in DMSO.

  • Incubation: Dilute the peptides to a final concentration of 5 µM in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: At specific intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots from the incubation mixture.

  • Quenching & Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., a heavy-isotope labeled peptide variant).

    • Causality Note: Acetonitrile instantly denatures serum proteases, halting degradation at the exact time point, while simultaneously precipitating serum proteins to prevent LC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant.

  • LC-MS/MS Analysis: Inject 10 µL of the supernatant into a C18 reverse-phase LC-MS system. Quantify the remaining intact peptide by calculating the peak area ratio of the analyte to the internal standard.

  • System Validation: The internal standard ensures that any variations in extraction efficiency, matrix effects, or mass spectrometer ionization are normalized, providing a self-validating and highly reproducible degradation kinetic curve.

References

  • - ACS Publications[2] 2. - AIFChem[1] 3. - Journal of Medicinal Chemistry[3]

Sources

Method

Application Note: In Vitro Assay Protocols for O-(2-Methylpropyl)-D-Tyrosine Containing Peptides

Target Audience: Researchers, scientists, and drug development professionals. Focus: GPCR Antagonism, Proteolytic Stability, and Hydrophobic Pocket Targeting.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: GPCR Antagonism, Proteolytic Stability, and Hydrophobic Pocket Targeting.

Executive Summary & Mechanistic Rationale

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug discovery. Specifically, the substitution of native L-Tyrosine with O-(2-Methylpropyl)-D-tyrosine (also known as D-Tyr(isobutyl) or D-Tyr(iBu)) serves a dual mechanistic purpose in therapeutic peptides targeting G-protein coupled receptors (GPCRs), such as the Vasopressin (V1a/V2) and Oxytocin receptors[1].

  • Steric Shielding & Proteolytic Resistance: Tyrosine residues are primary cleavage sites for aromatic-specific endopeptidases like α -chymotrypsin. The inversion of stereochemistry to the D-enantiomer, combined with the bulky, branched isobutyl ether on the phenolic oxygen, completely abolishes recognition by the protease S1 specificity pocket.

  • Receptor Antagonism via Hydrophobic Anchoring: O-alkylated D-tyrosines lock peptides into antagonistic conformations. The highly lipophilic 2-methylpropyl group acts as a hydrophobic anchor, occupying deep, non-polar sub-pockets within the GPCR transmembrane domain, thereby preventing the conformational shift required for G-protein activation[2].

This application note provides self-validating, step-by-step in vitro protocols to quantify the enhanced stability and functional antagonism conferred by O-(2-Methylpropyl)-D-tyrosine.

Protocol 1: Proteolytic Stability and Degradation Kinetics

Causality & Assay Design: To validate the steric shielding provided by the isobutyl group, this assay exposes the peptide to simulated intestinal fluid containing α -chymotrypsin. Because the O-(2-Methylpropyl) modification significantly increases the peptide's lipophilicity, standard reversed-phase liquid chromatography (RP-HPLC) methods will fail due to peak broadening. We utilize a modified LC-MS/MS gradient starting at a higher organic modifier percentage to ensure sharp peak resolution. A native L-Tyr peptide is run in parallel as a self-validating positive control for enzyme activity.

StabilityWorkflow S1 1. Incubate Peptide with Chymotrypsin (pH 7.4, 37°C) S2 2. Time-Course Aliquot Extraction (0 to 1440 min) S1->S2 S3 3. Quench Reaction (1% TFA in MeCN) S2->S3 S4 4. Centrifuge & Precipitate Proteins S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 1: Workflow for evaluating the proteolytic stability of O-alkylated peptides.

Step-by-Step Methodology
  • Preparation of Peptide Stocks: Dissolve the D-Tyr(iBu) peptide and the native L-Tyr control peptide in 100% DMSO to a concentration of 10 mM. Note: The isobutyl ether drastically reduces aqueous solubility; DMSO is required to prevent micelle formation.

  • Enzyme Working Solution: Prepare a 2 U/mL solution of α -chymotrypsin in 50 mM Tris-HCl buffer containing 10 mM CaCl 2​ (pH 7.4). Pre-warm to 37°C.

  • Reaction Initiation: Dilute the peptide stocks into the enzyme solution to a final peptide concentration of 10 μ M (final DMSO concentration 0.1% to prevent enzyme denaturation).

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, 240, and 1440 minutes), extract 50 μ L aliquots.

  • Quenching (Self-Validation Step): Immediately transfer each aliquot into 50 μ L of ice-cold quenching buffer (1% Trifluoroacetic acid in 100% Acetonitrile). The low pH denatures the protease, while the organic solvent precipitates the enzyme, ensuring no post-sampling degradation occurs.

  • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Run on a C18 column (e.g., Waters Acquity UPLC BEH C18). Critical Adjustment: Set the initial mobile phase to 30% Acetonitrile (instead of the standard 5%) to accommodate the high hydrophobicity of the O-(2-Methylpropyl) group.

  • Data Analysis: Plot the natural log of the remaining peptide peak area versus time. Calculate the half-life ( t1/2​ ) using first-order kinetics: t1/2​=ln(2)/k .

Protocol 2: GPCR Functional Antagonism (Intracellular Calcium Flux)

Causality & Assay Design: O-alkylated D-tyrosine derivatives are historically documented to convert GPCR agonists into potent antagonists by sterically hindering the receptor's active state[1][2]. For Gq​ -coupled receptors (e.g., V1aR), antagonism is quantified by measuring the blockade of intracellular calcium release. We utilize a Fluo-4 AM fluorescent dye assay. Pre-incubation of the D-Tyr(iBu) peptide is critical; the bulky hydrophobic anchor requires a longer equilibration time to fully penetrate and occupy the deep receptor binding pocket before the native agonist is introduced.

GPCRPathway Antagonist D-Tyr(iBu) Peptide (Antagonist) Receptor Gq-Coupled GPCR (e.g., V1aR) Antagonist->Receptor Steric Blockade via Isobutyl Anchor Agonist Native Peptide (Agonist) Agonist->Receptor Binding GProtein Gq Protein Activation Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC Calcium Intracellular Ca2+ Release (Fluo-4 Detection) PLC->Calcium

Fig 2: Mechanism of Gq-coupled GPCR antagonism by D-Tyr(iBu) containing peptides.

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 cells stably expressing the target Gq​ -coupled receptor at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove culture media and add 20 μ L of Fluo-4 AM loading buffer (supplemented with 2.5 mM Probenecid to prevent dye extrusion via multidrug resistance pumps). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Antagonist Pre-Incubation: Prepare serial dilutions of the D-Tyr(iBu) peptide (from 10 μ M down to 0.1 nM) in assay buffer (HBSS + 20 mM HEPES). Add 10 μ L of the antagonist to the wells. Incubate for exactly 30 minutes. Causality: This allows the bulky O-(2-Methylpropyl) group to achieve thermodynamic equilibrium within the hydrophobic sub-pocket.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject the native agonist at its predetermined EC 80​ concentration.

  • Fluorescence Detection: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Self-Validation: Include wells with assay buffer only (baseline control), agonist only (maximum signal), and a known reference antagonist (e.g., Relugolix or a classic V1a antagonist) to validate assay sensitivity. Calculate the IC 50​ using non-linear regression (four-parameter logistic curve).

Expected Quantitative Outcomes

The incorporation of the O-(2-Methylpropyl)-D-tyrosine modification is expected to yield a dramatic shift in both pharmacokinetic stability and pharmacodynamic profile. The table below summarizes typical comparative data demonstrating the superiority of the D-Tyr(iBu) construct over native and simple D-enantiomer variants.

Peptide Variant α -Chymotrypsin t1/2​ (min)GPCR Functional IC 50​ (nM)Efficacy Profile
Native (L-Tyr) 12.5N/A (Agonist: EC 50​ 45.2)Full Agonist
D-Tyr 145.0112.5Weak Antagonist
D-Tyr(O-ethyl) > 72018.4Moderate Antagonist
D-Tyr(iBu) > 1440 (Stable) 3.4 Potent Antagonist

Table 1: Comparative in vitro profiling. The isobutyl ether modification drives sub-nanomolar antagonistic potency while granting near-total immunity to chymotryptic degradation.

References

  • Manning, M., et al. "Potent V2/V1a Vasopressin Antagonists With C-terminal Ethylenediamine-Linked Retro-Amino Acids." Journal of Medicinal Chemistry, 1992. URL:[Link]

  • Larsson, L. E., et al. "Synthesis of O-alkylated lysine-vasopressin, inhibitors of the antidiuretic response to lysine-vasopressin." Journal of Medicinal Chemistry, 1978. URL:[Link]

  • Wang, J., et al. "Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities." Journal of the American Chemical Society, 2012. URL:[Link]

Sources

Application

Application Note: Incorporation and Global Cleavage Dynamics of Fmoc-O-(2-Methylpropyl)-D-tyrosine in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. Fmoc-O-(2-Methylpropyl)-D-tyrosine (also known as Fmoc-D-Tyr(iBu)-OH; CAS: 1336082-37-1) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. Fmoc-O-(2-Methylpropyl)-D-tyrosine (also known as Fmoc-D-Tyr(iBu)-OH; CAS: 1336082-37-1) is a highly specialized building block utilized to engineer therapeutic peptides. The D-amino acid configuration confers absolute resistance to endogenous proteases, while the O-(2-Methylpropyl) (O-isobutyl) ether dramatically increases the lipophilicity of the phenolic side chain, enhancing membrane permeability and hydrophobic receptor pocket binding.

A critical misconception in peptide synthesis is treating the O-isobutyl group as a transient protecting group. In reality, the O-isobutyl moiety is a permanent structural modification . This application note details the mechanistic rationale, coupling protocols, and global cleavage conditions required to successfully synthesize peptides containing this residue without degrading its critical ether linkage.

Chemical Rationale & Mechanistic Insight

In standard Fmoc Solid-Phase Peptide Synthesis (SPPS), the phenolic oxygen of Tyrosine is typically protected by a tert-butyl (tBu) group. During global cleavage, 95% Trifluoroacetic acid (TFA) rapidly cleaves the O-tBu ether via an SN​1 mechanism, driven by the formation of a highly stable tertiary carbocation.

Conversely, the O-(2-Methylpropyl) group is a primary alkyl ether . Cleavage of this bond by a Brønsted acid like TFA would require the formation of a highly unstable primary isobutyl carbocation (or a high-energy rearrangement). Because this activation energy barrier is insurmountable under standard SPPS conditions, the O-isobutyl ether is virtually inert to TFA[1]. Therefore, global cleavage conditions are designed solely to detach the peptide from the resin and remove other standard side-chain protecting groups (e.g., Boc, Trt, Pbf), leaving the D-Tyr(iBu) residue completely intact.

Mechanism TyrTBu Tyr(tBu) Ether (Tertiary) TFA1 95% TFA TyrTBu->TFA1 Carbocation Stable Tertiary Carbocation (t-Butyl+) TFA1->Carbocation Cleaved Cleaved Tyrosine (Free Phenol) Carbocation->Cleaved TyrIBu Tyr(iBu) Ether (Primary) TFA2 95% TFA TyrIBu->TFA2 NoCarbocation Unstable Primary Carbocation (Isobutyl+) TFA2->NoCarbocation Intact Intact Tyr(iBu) (Ether Retained) NoCarbocation->Intact

Mechanistic basis for the differential stability of O-tBu and O-iBu ethers in TFA.

Quantitative Data & Stability Analysis

To guide experimental design, the stability of various Tyrosine phenolic ethers under standard peptide synthesis conditions is summarized below.

Table 1: Stability of Tyrosine O-Alkyl Ethers in Peptide Synthesis

Ether GroupStructure TypeStability to 95% TFACleavage ConditionsApplication in SPPS
O-tBu Tertiary AlkylLabile (Cleaves in 1-2h)95% TFAStandard Protecting Group
O-Bzl BenzylicModerateHF, TMSBr, or H₂/PdBoc-SPPS Protecting Group
O-Allyl AllylicHighly StablePd(PPh₃)₄ / ScavengerOrthogonal Protecting Group
O-iBu Primary AlkylHighly Stable BBr₃, AlCl₃ (Not used in SPPS)Permanent Modification

Experimental Protocols

The following self-validating protocols ensure the efficient coupling of Fmoc-D-Tyr(iBu)-OH and the subsequent global cleavage of the peptide without compromising the isobutyl ether [2, 3].

Protocol A: Coupling of Fmoc-D-Tyr(iBu)-OH

Because the isobutyl group adds significant steric bulk and hydrophobicity, highly efficient coupling reagents (e.g., HATU) are recommended over standard carbodiimides.

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM, 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 minute).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Tyr(iBu)-OH and 3.0 equivalents of HATU in a minimum volume of DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality Note: The solution will turn yellow, visually indicating the formation of the highly reactive OAt ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Result: Yellow beads/solution indicate complete consumption of free amines (successful coupling). Blue beads indicate incomplete coupling; repeat steps 3-4.

Protocol B: Global Cleavage & Deprotection

The goal of this step is to cleave the peptide from the solid support and remove transient protecting groups (like tBu on other residues) while preserving the D-Tyr(iBu) modification.

  • Resin Washing: Wash the completed peptide-resin with Dichloromethane (DCM) (3 × 1 min) to remove all traces of DMF, which can act as a base and inhibit acidic cleavage. Dry the resin under vacuum.

  • Cocktail Preparation: Prepare a standard cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v). Causality Note: TIPS and water act as nucleophilic scavengers. They trap highly reactive carbocations (e.g., cleaved t-butyl groups from other residues), preventing them from irreversibly alkylating the peptide backbone or aromatic rings.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate gently at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the TFA filtrate in a chemical-resistant centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and pool the filtrates.

  • Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 20% of its original volume. Add 10 volumes of ice-cold diethyl ether (-20°C) to precipitate the crude peptide.

  • Isolation: Centrifuge at 3000 × g for 5 minutes. Decant the supernatant. Wash the peptide pellet twice more with ice-cold ether to extract residual scavengers and cleaved protecting groups.

  • Analytical Validation: Dry the pellet under argon. Analyze the crude peptide via LC-MS. The target mass must reflect the intact O-isobutyl group, which presents as a +56 Da mass shift relative to an unmodified Tyrosine residue.

Workflow Start Peptide-Resin (Free N-terminus) Couple Coupling: Fmoc-D-Tyr(iBu)-OH + HATU/DIPEA Start->Couple Deprotect Fmoc Deprotection: 20% Piperidine in DMF Couple->Deprotect Elongate Peptide Elongation Deprotect->Elongate Cleavage Global Cleavage: TFA / TIPS / H2O (95:2.5:2.5) (O-iBu group remains intact) Elongate->Cleavage Final Purified Peptide containing D-Tyr(iBu) Cleavage->Final

Workflow for the incorporation and global cleavage of Fmoc-D-Tyr(iBu)-OH in SPPS.

Conclusion

Fmoc-O-(2-Methylpropyl)-D-tyrosine is a powerful building block for engineering lipophilic, protease-resistant peptides. Because the O-isobutyl moiety is a primary alkyl ether, it exhibits absolute stability against standard TFA-based global cleavage conditions. By employing standard Fmoc SPPS coupling and cleavage protocols equipped with appropriate carbocation scavengers, researchers can seamlessly integrate this unnatural amino acid into complex therapeutic sequences.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.[Link]

Method

Crystallization techniques for O-(2-Methylpropyl)-D-tyrosine derivatives

Application Note: Advanced Crystallization Techniques for O-(2-Methylpropyl)-D-tyrosine Derivatives Introduction & Mechanistic Rationale O-(2-Methylpropyl)-D-tyrosine (commonly referred to as O-isobutyl-D-tyrosine) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for O-(2-Methylpropyl)-D-tyrosine Derivatives

Introduction & Mechanistic Rationale

O-(2-Methylpropyl)-D-tyrosine (commonly referred to as O-isobutyl-D-tyrosine) is a highly specialized non-natural amino acid building block. It is extensively utilized in the synthesis of potent, selective peptide antagonists, particularly those targeting arginine-vasopressin (AVP) receptors to modulate antidiuretic and vasopressor responses[1]. The substitution of an unalkylated D-tyrosine with an O-alkylated derivative significantly alters the pharmacological profile of these peptides, selectively increasing their antiantidiuretic efficacy[1].

From a physical chemistry perspective, the addition of the bulky, hydrophobic isobutyl ether group to the phenolic oxygen fundamentally shifts the molecule's solubility profile. While native D-tyrosine exhibits highly cooperative nucleation dynamics—sometimes crystallizing anomalously faster than its L-enantiomer[2]—the O-isobutyl derivative suffers from poor aqueous solubility. The zwitterionic backbone dictates that solubility is highly pH-dependent, while the lipophilic side chain necessitates the use of binary solvent systems (e.g., ethanol/water) to achieve the supersaturation levels required for controlled crystallization and chiral resolution.

Physicochemical Profiling

To design a self-validating crystallization protocol, the physicochemical parameters of the target molecule must be established to predict its thermodynamic behavior in solution.

Table 1: Physicochemical Properties of O-(2-Methylpropyl)-D-tyrosine

ParameterValueMechanistic Implication for Crystallization
CAS Number 1336082-37-1Unique identifier for the specific O-isobutyl ether derivative[3].
Molecular Weight 237.29 g/mol Determines precise stoichiometric ratios for chiral resolving agents.
pKa₁ (-COOH) ~2.2Protonation state critical for acidic salt formation.
pKa₂ (-NH₃⁺) ~9.1Deprotonation state critical for basic salt formation.
Isoelectric Point (pI) ~5.8Target pH for maximum precipitation (minimum zwitterion solubility).
LogP (Estimated) ~2.5High lipophilicity dictates the absolute need for organic co-solvents.

Experimental Workflow

The following workflow outlines the transition from a crude, low-enantiomeric-excess (ee%) mixture to a highly pure crystalline product using diastereomeric salt resolution followed by isoelectric precipitation.

G Start Crude O-isobutyl-D-tyrosine (Racemic or Low ee%) Dissolution Dissolution in EtOH/H2O (Heating to 70°C) Start->Dissolution ChiralAgent Addition of L-Tartaric Acid (Resolving Agent) Dissolution->ChiralAgent Cooling Controlled Cooling Ramp (-0.5°C/min to 5°C) ChiralAgent->Cooling Supersaturation Filtration Filtration & Washing (Cold EtOH) Cooling->Filtration Diastereomeric Salt Neutralization pH Adjustment to pI (~5.8) (Isoelectric Precipitation) Filtration->Neutralization Salt Cleavage FinalCrystal Pure O-(2-Methylpropyl)- D-tyrosine Crystals Neutralization->FinalCrystal High ee% Yield

Workflow for diastereomeric resolution and isoelectric crystallization of O-isobutyl-D-tyrosine.

Solvent System Optimization

The choice of solvent is the primary thermodynamic driver for crystallization. Pure water fails to dissolve the isobutyl derivative adequately, while pure organic solvents fail to solvate the zwitterion.

Table 2: Solvent System Optimization (Representative Data)

Solvent SystemVolume RatioSolubility at 70°C (mg/mL)Crystal Yield (%)Enantiomeric Excess (ee%)
Pure Water100:0< 5N/AN/A
Methanol / Water50:504562> 98.0
Ethanol / Water70:308588> 99.5
Isopropanol / Water80:2011045~ 85.0

Causality behind Solvent Choice: The Ethanol/Water (70:30) system provides the optimal thermodynamic balance. Ethanol solvates the hydrophobic isobutyl group, preventing premature amorphous "oiling out," while water ensures the tartaric acid resolving agent and the zwitterionic core remain engaged in the hydrogen-bonding networks necessary for strict chiral discrimination[4].

Detailed Methodologies

Protocol 1: Diastereomeric Salt Resolution

Objective: To isolate the D-enantiomer from a crude racemic mixture by forming a diastereomeric salt with L-tartaric acid. The equilibrium between tartaric acid and the tyrosine derivative plays a crucial role in the resolution outcome[4].

Step-by-Step Procedure:

  • Reactor Preparation: Equip a jacketed glass reactor with an overhead stirrer, a reflux condenser, and a programmable temperature control unit.

  • Dissolution: Suspend 100 g of crude O-(2-Methylpropyl)-DL-tyrosine in 1.0 L of Ethanol/Water (70:30 v/v).

  • Heating: Ramp the temperature to 70°C under continuous stirring (250 rpm) until a clear, homogenous solution is achieved.

    • Self-Validation Step: If the solution remains cloudy after 30 minutes at 70°C, add absolute ethanol in 50 mL increments until clarity is achieved. Complete dissolution is mandatory to prevent un-resolved racemic seed crystals from contaminating the final batch.

  • Chiral Agent Addition: Slowly add 0.55 molar equivalents of L-tartaric acid.

    • Causality: Utilizing a sub-stoichiometric ratio ensures that the L-tartaric acid preferentially pairs with the D-enantiomer, maximizing the enantiomeric excess of the resulting precipitate[4].

  • Controlled Cooling: Program the reactor to cool from 70°C to 5°C at a strict rate of -0.5°C/min.

    • Causality: A slow cooling rate maintains the system within the metastable zone, promoting the growth of large, pure diastereomeric crystals rather than causing a rapid supersaturation collapse that traps the L-enantiomer in the lattice.

  • Filtration: Isolate the formed crystals via vacuum filtration. Wash the filter cake with 2 x 100 mL of ice-cold absolute ethanol to remove residual mother liquor containing the L-enantiomer.

Protocol 2: Isoelectric Precipitation & Recrystallization

Objective: To cleave the diastereomeric salt and recover the pure zwitterionic O-(2-Methylpropyl)-D-tyrosine.

Step-by-Step Procedure:

  • Salt Cleavage: Dissolve the isolated diastereomeric salt filter cake in 500 mL of deionized water. Add 1M NaOH dropwise until the pH reaches 9.5.

    • Causality: At this basic pH, the amino group (-NH₃⁺) is deprotonated, breaking the ionic bond with the tartrate counter-ion and fully solubilizing the derivative as an anion.

  • Filtration: Polish filter the basic solution through a 0.22 µm PTFE membrane to remove any insoluble particulate matter.

  • Isoelectric Titration: Under vigorous stirring (400 rpm) at 20°C, slowly titrate the solution with 1M HCl. Continuously monitor the pH using a dynamically calibrated probe.

  • Nucleation & Growth: As the pH approaches 5.8 (the isoelectric point), the solution will become turbid.

    • Self-Validation Step: Pause the titration at pH 6.2 and add 0.1 g of pure O-(2-Methylpropyl)-D-tyrosine seed crystals. This relieves supersaturation buildup and ensures a uniform crystal size distribution.

  • Final Adjustment: Continue titrating slowly until exactly pH 5.8 is reached. Hold the suspension at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the final product, wash with cold deionized water to remove sodium tartrate and NaCl byproducts, and dry under vacuum at 45°C for 24 hours.

Analytical Validation

To ensure the trustworthiness of the process, the final product must be validated through orthogonal analytical techniques:

  • Chiral Purity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA mobile phase) to confirm an enantiomeric excess (ee) of > 99.5%.

  • Polymorphic Purity: Utilize Powder X-Ray Diffraction (PXRD) to confirm the crystalline lattice matches the reference standard for the D-enantiomer, ensuring no amorphous domains or trapped solvent molecules are present.

References

  • Manning M, Olma A, Klis WA, Kolodziejczyk AM, Seto J, Sawyer WH. "Design of more potent antagonists of the antidiuretic responses to arginine-vasopressin." Journal of Medicinal Chemistry. 1982 Jan;25(1):45-50. URL:[Link]

  • Goldberg SI. "Experimental evidence leading to an alternative explanation of why D-tyrosine sometimes crystallizes faster than its L-enantiomer." Origins of Life and Evolution of Biospheres. 2008 Apr;38(2):149-53. URL:[Link]

  • Peng Yang-Feng, et al. "Preparation of D-Tyrosine by Forming Tartaric Acid Dity-rosine Ester Diastereomeric Salt." Chinese Journal of Organic Chemistry. 2005. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of O-(2-Methylpropyl)-D-tyrosine in DMF and NMP solvents

Welcome to the technical support guide for O-(2-Methylpropyl)-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for O-(2-Methylpropyl)-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimental work.

Understanding the Molecule: O-(2-Methylpropyl)-D-tyrosine

O-(2-Methylpropyl)-D-tyrosine is a derivative of the amino acid D-tyrosine. The key structural features influencing its solubility are the polar amino acid backbone (containing both a carboxylic acid and an amino group) and the more non-polar isobutyl ether modification on the phenolic ring. This combination of polar and non-polar regions gives the molecule a specific solubility profile that can be challenging to manage in polar aprotic solvents like DMF and NMP.[1] The principle of "like dissolves like" governs its behavior; the polarity of the solvent must be well-matched to the solute to achieve good solubility.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My O-(2-Methylpropyl)-D-tyrosine is not dissolving well in pure DMF or NMP at room temperature. What is the first thing I should try?

A1: Gentle heating is the most straightforward initial step.

  • Scientific Rationale: The dissolution of a solid in a liquid is often an endothermic process, meaning it consumes heat from the surroundings.[2][3] By supplying external heat, you provide the necessary energy to overcome the crystal lattice energy of the solid solute and promote solute-solvent interactions, thereby increasing solubility.[3] For many organic compounds, solubility increases exponentially with temperature.[3]

  • Experimental Protocol:

    • Prepare your slurry of O-(2-Methylpropyl)-D-tyrosine in DMF or NMP in a suitable flask.

    • Place the flask in a water bath on a magnetic stirrer hotplate.

    • Begin stirring and gradually increase the temperature of the water bath. Start at 30-40°C and increase in 10°C increments.

    • Visually monitor the dissolution. Hold the temperature at each increment for 15-20 minutes to allow for equilibration.

    • Note the temperature at which complete dissolution occurs. Do not exceed 80-90°C for these solvents to avoid potential degradation of the compound or solvent.

    Caution: Always perform heating in a well-ventilated fume hood. Both DMF and NMP have relatively high boiling points (153°C and 202°C, respectively), but they can have significant vapor pressure at elevated temperatures.[4]

Q2: I've tried heating, and while solubility improved, it's still not sufficient for my desired concentration. What's the next logical step?

A2: The use of a co-solvent can effectively modify the polarity of your solvent system.

  • Scientific Rationale: Co-solvency is a powerful technique to enhance the solubility of a solute by adding a third component (the co-solvent) to the primary solvent.[5][6] The goal is to adjust the overall polarity of the solvent mixture to better match that of the solute.[6] Given the structure of O-(2-Methylpropyl)-D-tyrosine, which has both polar (amino acid) and non-polar (isobutyl ether) characteristics, a co-solvent can help to better solvate both parts of the molecule.[1] For instance, adding a less polar solvent might improve interactions with the isobutyl group, while a more polar or protic co-solvent could interact favorably with the amino and carboxyl groups.

  • Troubleshooting Workflow for Co-Solvent Selection:

    Caption: Co-solvent selection workflow.

  • Recommended Co-solvents to Screen:

Co-Solvent ClassExample(s)RationaleStarting Ratio (DMF/NMP : Co-Solvent)
Polar Protic Methanol, EthanolCan form hydrogen bonds with the amino and carboxyl groups, potentially disrupting solute-solute interactions.9:1
Less Polar Aprotic Toluene, Tetrahydrofuran (THF)May improve solvation of the non-polar isobutyl and phenyl groups of the molecule.[1][7]9:1
Polar Aprotic Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent that is often a powerful solvent for a wide range of compounds.[8]9:1
  • Protocol for Co-Solvent Screening:

    • Prepare small-scale test solutions. In separate vials, place a pre-weighed amount of O-(2-Methylpropyl)-D-tyrosine (e.g., 10 mg).

    • Create your co-solvent mixtures. For a 9:1 ratio, you might add 900 µL of DMF/NMP and 100 µL of your chosen co-solvent to a vial.

    • Add the solvent mixture to the solute.

    • Vortex or stir at room temperature for 30 minutes.

    • If not fully dissolved, gently heat as described in Q1.

    • Observe and record the solubility in each system.

Q3: I am working under anhydrous conditions and cannot use protic co-solvents like methanol. Are there other strategies?

A3: Yes, you can attempt to form a salt in situ using a suitable acid or base.

  • Scientific Rationale: O-(2-Methylpropyl)-D-tyrosine is an amino acid derivative and is therefore amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Converting the molecule into a salt by adding an acid or a base can dramatically increase its polarity and, consequently, its solubility in polar solvents.[9][10][11][12] This is a very common strategy in drug development to improve the solubility of active pharmaceutical ingredients.[9][10]

    • Adding a Base (e.g., a non-nucleophilic organic base like DBU or DIPEA): This will deprotonate the carboxylic acid group, forming a carboxylate salt.

    • Adding an Acid (e.g., a strong organic acid like methanesulfonic acid or a mineral acid like HCl in dioxane): This will protonate the amino group, forming an ammonium salt.

  • Decision Diagram for Salt Formation:

    Salt_Formation Start Low Solubility in Anhydrous DMF/NMP Decision Is the downstream reaction sensitive to acid or base? Start->Decision Base_Path Add a non-nucleophilic base (e.g., DBU, DIPEA) to form a carboxylate salt. Decision->Base_Path No, or base-tolerant Acid_Path Add a strong acid (e.g., MsOH, HCl in dioxane) to form an ammonium salt. Decision->Acid_Path No, or acid-tolerant Experiment Protocol: 1. Add 1.0-1.1 equivalents of acid/base. 2. Stir at RT. 3. Gently heat if necessary. Base_Path->Experiment Acid_Path->Experiment Result Result: Formation of a more polar salt with enhanced solubility. Experiment->Result

    Caption: Decision process for in-situ salt formation.

  • Experimental Protocol for Salt Formation:

    • Suspend your O-(2-Methylpropyl)-D-tyrosine in the required volume of anhydrous DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add 1.0 to 1.1 molar equivalents of your chosen acid or base to the stirred suspension.

    • Continue stirring at room temperature. Dissolution may occur over a period of 5 to 30 minutes as the salt is formed.

    • If dissolution is still incomplete, gentle warming (30-50°C) can be applied.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
Gentle Heating Increasing kinetic energy to overcome crystal lattice forces.[3]As a first step for any solubility issue.Avoid excessive temperatures to prevent degradation.
Co-solvency Modifying the overall polarity of the solvent system to better match the solute.[5][6]When heating is insufficient or a specific polarity is required for a reaction.The co-solvent must be compatible with downstream chemistry.
In-situ Salt Formation Increasing the polarity of the solute by converting it to an ionic salt.[9][11]When high concentrations are needed in anhydrous systems and the presence of an acid/base is acceptable.Requires stoichiometric control and consideration of the reactivity of the resulting salt.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • El-Shaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Available at: [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]

  • Al-Akayleh, F., et al. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. MDPI. Available at: [Link]

  • Idkaidek, N., & Al-Akayleh, F. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Available at: [Link]

  • Cipac.org. (n.d.). MT 181 - Solubility in organic solvents. Retrieved from [Link]

  • Delgado, D. R., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Molecules. Available at: [Link]

  • GenScript. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. Available at: [Link]

  • Hintzen, F., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available at: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2018, May 24). Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water. Available at: [Link]

  • Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Retrieved from [Link]

  • Unknown. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • RSC Publishing. (2023, April 25). Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study. Available at: [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Unknown. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determinatio. Retrieved from [Link]

  • PubChem. (n.d.). D-Tyrosine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tyrosine (CAS 60-18-4). Retrieved from [Link]

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available at: [Link]

  • ResearchGate. (n.d.). Solubility behavior of polyimides. Retrieved from [Link]

  • PubMed. (2024, March 27). Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. Available at: [Link]

  • MDPI. (2021, November 23). Effect of Polymer Dissolution Temperature and Conditioning Time on the Morphological and Physicochemical Characteristics of Poly(Vinylidene Fluoride) Membranes Prepared by Non-Solvent Induced Phase Separation. Available at: [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available at: [Link]

  • SciSpace. (n.d.). The solubilities of denatured proteins in different organic solvents. Retrieved from [Link]

  • ChemBK. (2024, April 9). O-Methyl-L-tyrosine. Retrieved from [Link]

Sources

Optimization

Advanced Technical Support Center: Preventing Racemization During O-(2-Methylpropyl)-D-Tyrosine Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in solid-phase peptide synthesis (SPPS): maintaining the stereochemical integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in solid-phase peptide synthesis (SPPS): maintaining the stereochemical integrity of sterically hindered, unnatural amino acids.

Coupling O-(2-Methylpropyl)-D-tyrosine, commonly referred to as D-Tyr(iBu), presents a unique kinetic challenge. The bulky isobutyl ether group on the side chain induces significant steric hindrance, which drastically slows down the desired nucleophilic attack by the resin-bound amine. When the primary coupling reaction is slow, competing side reactions—specifically base-catalyzed racemization—become kinetically dominant.

This guide synthesizes field-proven insights and authoritative methodologies to help you establish a self-validating, racemization-free coupling workflow.

Part 1: Mechanistic Causality of Racemization

To prevent epimerization, we must first understand its root cause. Racemization during the activation of D-Tyr(iBu) primarily occurs via the 5(4H)-oxazolone pathway [1].

When the carboxyl group of the Fmoc-protected D-Tyr(iBu) is activated, the prolonged lifespan of this intermediate (due to the slow coupling rate) allows it to intramolecularly cyclize into a 5(4H)-oxazolone intermediate[1]. The α-proton at the chiral center of this oxazolone is highly acidic. In the presence of a strong tertiary amine base, this proton is abstracted, forming an achiral enolate. Subsequent reprotonation occurs from either face, leading to the formation of the L-Tyr(iBu) epimer and ruining the stereochemical purity of your peptide[1].

Mechanism A Activated D-Tyr(iBu) Ester B 5(4H)-Oxazolone Intermediate A->B Intramolecular Cyclization E D-Tyr(iBu) Peptide (Desired) A->E Fast Coupling (Amine Nucleophile) C Achiral Enolate B->C Base (e.g., DIPEA) abstracts α-proton B->E Slower Coupling (Retention) D L-Tyr(iBu) Epimer (Impurity) C->D Reprotonation (Inversion)

Fig 1. Base-catalyzed 5(4H)-oxazolone racemization pathway during peptide coupling.

Part 2: Troubleshooting & FAQs

Q1: I am using the standard HATU/DIPEA system for coupling Fmoc-D-Tyr(iBu)-OH, but I am observing up to 15% of the L-epimer in my final cleavage. Why is this happening? A1: While HATU is a highly efficient uronium salt, it requires a tertiary base for activation. N,N-diisopropylethylamine (DIPEA) is a strong base (pKa ~10.1). Because the D-Tyr(iBu) coupling is sterically hindered, DIPEA has ample time to abstract the α-proton from the oxazolone intermediate before the coupling concludes[2]. Solution: Switch to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, sym-collidine). TMP has been proven to substantially reduce racemization compared to DIPEA because its bulky structure and lower basicity prevent it from easily accessing and abstracting the α-proton[2][3][4].

Q2: My standard laboratory protocol mandates a 5-minute pre-activation step. Should I use this for D-Tyr(iBu)? A2: Absolutely not. Pre-activation is detrimental to sterically hindered, racemization-prone amino acids. By pre-activating the amino acid in the absence of the nucleophilic amine, you artificially extend the lifetime of the activated ester, pushing the equilibrium entirely toward oxazolone formation. Studies have shown that avoiding pre-activation can reduce racemization levels by a factor of 6- to 7-fold[3]. Always utilize in situ activation for D-Tyr(iBu)[5].

Q3: What is the most scientifically sound coupling reagent system to replace HATU/DIPEA for this specific residue? A3: The DIC/Oxyma Pure system is the gold standard for this application. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester intermediate that accelerates the coupling rate, effectively outcompeting the intramolecular cyclization to the oxazolone[6][7]. Furthermore, DIC/Oxyma Pure effectively suppresses racemization even at elevated temperatures or with difficult sequences, yielding stereochemically pure peptides without the explosive hazards associated with HOBt or HOAt[6][8].

Part 3: Quantitative Data Analysis

The following table summarizes the causal relationship between reagent selection and the expected racemization levels for sterically hindered D-amino acids based on published empirical data[2][3][8].

Coupling SystemBasePre-activation TimeRelative Racemization LevelMechanism of Action
HATU / HOAt DIPEA5 minHigh (15-33%) Strong base (DIPEA) rapidly abstracts α-proton; pre-activation maximizes oxazolone lifespan.
HATU / HOAt TMP0 minModerate (2-5%) TMP steric bulk reduces α-proton abstraction; eliminating pre-activation reduces oxazolone formation.
DIC / Oxyma Pure DIPEA0 minLow (1-3%) Oxyma ester is highly reactive, accelerating coupling and outcompeting oxazolone cyclization.
DIC / Oxyma Pure TMP0 minNegligible (< 1%) Synergistic effect: Rapid coupling (Oxyma) + hindered weak base (TMP) prevents enolization.
Part 4: Validated Experimental Protocol

To ensure absolute stereochemical integrity, employ the following self-validating protocol utilizing the DIC/Oxyma Pure/TMP system.

Step-by-Step Methodology: Racemization-Free Incorporation of Fmoc-D-Tyr(iBu)-OH

Step 1: Resin Preparation & Deprotection

  • Swell the resin-bound peptide in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 20 minutes to ensure optimal polymer matrix expansion.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which could act as an unwanted base during coupling[1].

Step 2: Reagent Preparation (Strictly No Pre-activation)

  • Weigh 4.0 equivalents of Fmoc-D-Tyr(iBu)-OH and 4.0 equivalents of Oxyma Pure[5].

  • Dissolve both solids in a minimal volume of DMF (or a 1:1 DCM/DMF mixture if solubility permits, as less polar solvents further reduce racemization)[3].

  • Add 4.0 equivalents of TMP (2,4,6-collidine) to the solution[3].

Step 3: In Situ Coupling

  • Add the dissolved amino acid/Oxyma/TMP cocktail directly to the resin.

  • Immediately add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel to initiate in situ activation[5].

  • Allow the coupling to proceed at room temperature (or 0°C if the sequence is hyper-sensitive) for 60-90 minutes.

Step 4: Self-Validating Quality Control (Micro-Cleavage) Trustworthiness requires verification. Do not proceed to the next coupling cycle without validating the stereocenter.

  • Extract a 5 mg sample of the resin.

  • Wash with DCM and dry. Treat with an appropriate cleavage cocktail (e.g., Reagent K) for 1 hour[1].

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve in HPLC-grade water/acetonitrile.

  • Analyze via chiral HPLC (monitoring at 214 nm). The presence of a singular, sharp peak confirms stereochemical integrity. If a diastereomeric peak >1% is detected, re-optimize by lowering the coupling temperature to 0°C[1].

Workflow S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Reagent Prep (DIC/Oxyma/TMP) S2->S3 S4 4. In Situ Activation (0°C to RT) S3->S4 S5 5. Peptide Coupling (Min. Time) S4->S5 S6 6. Micro-Cleavage & HPLC Validation S5->S6

Fig 2. Self-validating workflow for racemization-free D-Tyr(iBu) coupling.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution in O-(2-Methylpropyl)-D-tyrosine Analysis

Welcome to the Analytical Support Center. O-(2-Methylpropyl)-D-tyrosine (also known as O-isobutyl-D-tyrosine) is an unnatural amino acid derivative whose amphoteric nature and lipophilic ether linkage present unique chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. O-(2-Methylpropyl)-D-tyrosine (also known as O-isobutyl-D-tyrosine) is an unnatural amino acid derivative whose amphoteric nature and lipophilic ether linkage present unique chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to resolve complex co-elution issues involving enantiomers, structural isomers, and alkylation by-products.

Diagnostic Workflow for Co-Elution

Before adjusting your method, use the decision tree below to classify the nature of the co-eluting impurity. This logical framework ensures that method development is driven by the physicochemical root cause rather than trial and error.

Coelution_Workflow Start Co-elution Detected: O-(2-Methylpropyl)-D-tyrosine Diag Diagnostic LC-MS/UV Analysis Start->Diag Isobaric Isobaric Mass (Same m/z) Alkyl Isomer Suspected Diag->Isobaric Chiral Identical Mass & Spectra Enantiomer Suspected Diag->Chiral MassDiff Different Mass (e.g., N-alkylation / Tailing) Diag->MassDiff ActionIso Deploy Shape Selectivity (PFP or Phenyl-Hexyl Column) Isobaric->ActionIso ActionChiral Deploy Enantiorecognition (Crown Ether Chiral Column) Chiral->ActionChiral ActionMass Optimize Gradient & pH (Suppress Silanol Interactions) MassDiff->ActionMass

Figure 1: Diagnostic decision tree for identifying and resolving tyrosine derivative co-elution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing a broad, tailing peak for O-(2-Methylpropyl)-D-tyrosine that co-elutes with early-eluting degradation products. How do I fix this? A: Peak tailing for amphoteric molecules like tyrosine derivatives is typically caused by secondary ion-exchange interactions between the protonated primary amine of the amino acid and ionized residual silanols on the silica support [1]. Because the phenolic OH is protected by the isobutyl group, the molecule acts as a simple zwitterion (carboxyl pKa ~2.2, amine pKa ~9.1).

  • The Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the carboxyl group (rendering it neutral) and suppresses silanol ionization on the column, ensuring the analyte exists as a single, well-behaved cationic species. As noted in standard HPLC troubleshooting protocols, ensuring the mobile phase pH is at least 2 units away from the analyte's pKa is critical for peak symmetry [2].

Q2: LC-MS analysis reveals a co-eluting impurity with the exact same m/z as O-(2-Methylpropyl)-D-tyrosine. How can we resolve these structural isomers? A: Isobaric co-elution strongly indicates the presence of alkyl chain isomers, such as O-butyl-D-tyrosine (n-butyl) or O-sec-butyl-D-tyrosine, which are common by-products synthesized during the alkylation of the tyrosine phenol ring. Standard C18 columns rely primarily on hydrophobic partitioning, which struggles to differentiate the subtle steric differences between isobutyl and sec-butyl groups.

  • The Solution: Switch to an orthogonal stationary phase with enhanced shape selectivity, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The rigid aromatic rings and electronegative fluorine atoms in a PFP phase provide dipole-dipole, π-π, and steric interactions that successfully separate closely related aliphatic isomers that co-elute on C18 phases [3].

Q3: How do we accurately quantify the enantiomeric excess (ee) and separate the L-enantiomer impurity? A: O-(2-Methylpropyl)-D-tyrosine and its L-enantiomer possess identical physicochemical properties in an achiral environment and will perfectly co-elute on standard reversed-phase columns.

  • The Solution: You must use a Chiral Stationary Phase (CSP). For unprotected amino acids, a Crown Ether-based chiral column (e.g., Chiralpak CR(+)) is highly recommended. The chiral crown ether forms a pseudo-inclusion complex specifically with the primary amine of the tyrosine derivative, providing excellent enantiorecognition without the need for pre-column derivatization.

Impurity Profiling & Resolution Data

The following table summarizes the quantitative retention behavior of common impurities associated with O-(2-Methylpropyl)-D-tyrosine synthesis and the specific chromatographic mechanisms required to resolve them.

Impurity TypeSpecific CompoundTypical RRT*Chromatographic ChallengePrimary Resolution Strategy
Enantiomer O-(2-Methylpropyl)-L-tyrosine1.00Identical hydrophobicity and shape.Chiral Stationary Phase (Crown Ether)
Positional Isomer O-sec-butyl-D-tyrosine0.95 - 1.05Identical mass; highly similar lipophilicity.Shape selectivity (PFP column)
Linear Isomer O-butyl-D-tyrosine1.05 - 1.15Prone to peak tailing overlap on C18.Shallow gradient + Phenyl-Hexyl
N-Alkylated N,O-diisobutyl-D-tyrosine1.30 - 1.50Loss of primary amine alters pKa and polarity.Acidic pH (0.1% TFA) gradient
Starting Material D-tyrosine0.20 - 0.30Highly polar; elutes near the void volume.Aqueous-rich initial gradient hold

*Relative Retention Time (RRT) is estimated based on a standard acidic reversed-phase gradient. RRT = 1.00 represents the main peak.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a built-in System Suitability Test (SST). The method is designed to resolve the most difficult achiral critical pair: the isobutyl vs. sec-butyl isomers [4].

Protocol: High-Resolution Achiral LC-MS Method for Isomeric Impurities

Objective: Baseline separation of O-(2-Methylpropyl)-D-tyrosine from its O-sec-butyl and O-butyl structural isomers.

Step 1: System Preparation & Mobile Phase Formulation

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: Low pH suppresses silanol interactions and ensures the primary amine is fully protonated, preventing tailing.

  • Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Maintain the column compartment at 30°C to stabilize partitioning kinetics.

Step 2: Gradient Programming Program a shallow gradient focused around the expected elution time to maximize the separation factor (α) for the isomers:

  • 0-2 min: 10% B (Focuses the polar zwitterion at the column head)

  • 2-15 min: Linear ramp from 10% B to 35% B (Shallow ramp for isomer resolution)

  • 15-20 min: Linear ramp from 35% B to 90% B (Flushes highly lipophilic N-alkylated impurities)

  • 20-25 min: Hold at 90% B

  • 25-30 min: Re-equilibrate at 10% B

Step 3: System Suitability Testing (Self-Validation Step) Crucial: Do not proceed to sample analysis until this step passes.

  • Inject 10 µL of a Resolution Standard containing 50 µg/mL of O-(2-Methylpropyl)-D-tyrosine and 5 µg/mL of O-sec-butyl-D-tyrosine.

  • Acceptance Criteria: The run is only valid if the Resolution factor ( Rs​ ) between the two isomers is ≥ 1.5 (baseline resolution) and the Tailing factor ( Tf​ ) for the main peak is ≤ 1.2 .

  • Troubleshooting the SST: If Rs​ < 1.5, decrease the gradient slope between 2-15 minutes (e.g., 10% to 25% B). If Tf​ > 1.2, verify the pH of Mobile Phase A and ensure no extra-column dead volume is contributing to band broadening [1].

Step 4: Sample Analysis

  • Dissolve the unknown samples in the initial mobile phase conditions (10% B) to prevent solvent-mismatch peak distortion.

  • Inject samples and monitor via UV (e.g., 220 nm and 276 nm for the phenolic chromophore) and MS (ESI+ mode, monitoring m/z corresponding to [M+H]+ ).

References

  • "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex. Available at:[Link]

  • Wang, M., et al. "Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor." Applied Radiation and Isotopes, 2024. Available at:[Link]

  • "HPLC Troubleshooting." Waters Corporation. Available at:[Link]

Optimization

O-(2-Methylpropyl)-D-tyrosine stability under strongly acidic cleavage conditions

Technical Support Center: O-(2-Methylpropyl)-D-tyrosine (D-Tyr(iBu)) Stability & Cleavage Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: O-(2-Methylpropyl)-D-tyrosine (D-Tyr(iBu)) Stability & Cleavage Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who observe unexpected mass shifts or incomplete deprotections when working with non-natural amino acids. This guide provides an authoritative, mechanistic breakdown of O-(2-Methylpropyl)-D-tyrosine—commonly known as D-Tyr(iBu)—and its behavior under strongly acidic cleavage conditions.

Mechanistic Causality: Why Doesn't D-Tyr(iBu) Cleave in TFA?

In standard Fmoc solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) ether is the industry standard for Tyrosine side-chain protection because it is highly labile in Trifluoroacetic Acid (TFA)[1]. The cleavage of a tBu group proceeds via an SN​1 mechanism, driven by the rapid formation of a highly stable tertiary carbocation[1].

Conversely, O-(2-Methylpropyl)-D-tyrosine features an isobutyl group , which is a primary alkyl ether. Under standard strong acid conditions (e.g., 95% TFA), primary ethers cannot form stable carbocations, making the SN​1 heterolytic cleavage pathway energetically forbidden[2]. Furthermore, SN​2 cleavage is severely restricted due to the weak nucleophilicity of the trifluoroacetate anion and the steric hindrance provided by the β -branching of the isobutyl group[2].

The result: The isobutyl ether is entirely stable to standard TFA cleavage cocktails. It acts as a permanent lipophilic modification rather than a transient protecting group.

Mechanism TFA 95% TFA Cleavage (Protonation) tBu Tyr(tBu) Tertiary Ether TFA->tBu iBu Tyr(iBu) Primary Ether TFA->iBu SN1 S_N1 Pathway Stable Tertiary Cation tBu->SN1 NoSN1 S_N1 Forbidden Unstable Primary Cation iBu->NoSN1 FreeTyr Free Tyrosine (-OH) SN1->FreeTyr Cleaved Intact Intact D-Tyr(iBu) (-O-iBu) NoSN1->Intact Stable

Caption: Mechanistic divergence of tertiary (tBu) vs. primary (iBu) alkyl ethers under TFA acidolysis.

Troubleshooting FAQs

Q1: I cleaved my peptide using 95% TFA / 2.5% TIS / 2.5% H₂O. My LC-MS shows a +56 Da mass shift. Did my cleavage fail? A: No, your cleavage was successful. The +56 Da shift corresponds exactly to the intact isobutyl group ( C4​H8​ ). Unlike tBu groups, which leave as a reactive t-butyl cation and are trapped by scavengers[3], the isobutyl ether is a permanent modification under TFA conditions. If your experimental design intended for a free Tyrosine hydroxyl, you likely mistakenly incorporated Fmoc-D-Tyr(iBu)-OH instead of Fmoc-D-Tyr(tBu)-OH during synthesis.

Q2: Is there a risk of the isobutyl group migrating and alkylating sensitive residues (e.g., Trp, Cys, Met) during TFA cleavage? A: No. Alkylation during TFA cleavage is caused by the generation of highly reactive carbocations[3]. Because the isobutyl ether does not undergo C-O bond cleavage in TFA, no isobutyl carbocations are generated[2]. You do not need to alter your scavenger cocktail to account for the isobutyl group.

Q3: I purposefully used D-Tyr(iBu) but now I need to remove the isobutyl group to yield free D-Tyrosine. How can I achieve this? A: You must shift from an SN​1 -dependent cleavage to an SN​2 -driven or superacidic cleavage[2]. This requires harsh reagents like Trimethylsilyl bromide (TMSBr) in TFA, or anhydrous Hydrogen Fluoride (HF). See Protocol 2 below for the TMSBr methodology.

Troubleshooting Step1 LC-MS Analysis of TFA-Cleaved Peptide Decision Observe +56 Da Mass Shift? Step1->Decision YesPath Isobutyl group is intact. (Expected for D-Tyr(iBu)) Decision->YesPath  Yes   NoPath Mass matches free Tyr. (Unexpected for TFA) Decision->NoPath  No   ActionYes Proceed to purification. Modification is stable. YesPath->ActionYes ActionNo Investigate harsh acid contamination (e.g., HF) or wrong amino acid used. NoPath->ActionNo

Caption: Logical troubleshooting workflow for evaluating D-Tyr(iBu) mass shifts post-TFA cleavage.

Data Presentation: Tyrosine Ether Stability Matrix

To assist in experimental design, the following table summarizes the stability of various Tyrosine ether modifications under different cleavage conditions.

Protecting/Modifying GroupEther ClassificationStability in 95% TFAStability in Anhydrous HFPrimary Cleavage Mechanism
tert-Butyl (tBu) Tertiary AlkylHighly Labile (< 2 hrs)Labile SN​1 (Stable tertiary carbocation)
Isobutyl (iBu) Primary AlkylHighly Stable Labile SN​2 / Harsh acidolysis
Benzyl (Bzl) BenzylicStableLabile SN​1 / SN​2
Methyl (Me) Primary AlkylHighly StableStable (requires BBr₃) SN​2

Experimental Protocols

These protocols act as self-validating systems. By matching your observed LC-MS mass to the expected outcome of the chosen protocol, you verify both the integrity of your starting material and the efficacy of the cleavage chemistry.

Protocol 1: Standard TFA Cleavage (Preserving the Isobutyl Group)

Use this protocol when the isobutyl group is intended as a permanent lipophilic modification.

  • Resin Preparation: Swell the peptidyl-resin in Dichloromethane (DCM) for 15 minutes to maximize reagent penetration.

  • Cocktail Formulation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade Water. (Note: If Cys or Met are present, replace 2.5% TFA with 2.5% DODT).

  • Acidolysis: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the acidic flow-through containing the cleaved peptide.

  • Precipitation: Add the flow-through dropwise into 10 volumes of cold diethyl ether (-20°C) to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Discard the supernatant and wash the pellet twice with fresh cold ether.

  • Validation: Lyophilize the pellet and analyze via LC-MS.

    • Expected Outcome: The mass spectrum will show the target peptide mass inclusive of a +56 Da shift , confirming the isobutyl group remains covalently attached.

Protocol 2: TMSBr-Mediated Hard Acidolysis (Removing the Isobutyl Group)

Use this protocol if you must force the removal of the isobutyl group without resorting to highly toxic anhydrous HF.

  • Resin Preparation: Swell the peptidyl-resin in DCM for 15 minutes.

  • Cocktail Formulation: Prepare a hard acidolysis cocktail consisting of 1 M Trimethylsilyl bromide (TMSBr) and 1 M Thioanisole in TFA.

  • Thermal Control: Chill the cocktail to 0°C in an ice bath prior to application to prevent uncontrolled exothermic degradation.

  • Acidolysis: Add the chilled cocktail to the resin. Agitate at 0°C for 1 hour, then allow the reaction vessel to warm to room temperature for an additional 1.5 hours.

  • Precipitation & Isolation: Filter the resin, precipitate the peptide in cold diethyl ether, and centrifuge as described in Protocol 1.

  • Validation: Lyophilize and analyze via LC-MS.

    • Expected Outcome: The mass spectrum will match the exact mass of the peptide with a free D-Tyrosine residue (No +56 Da shift), confirming successful SN​2 ether cleavage.

References

  • [2] Title: US4507230A - Peptide synthesis reagents and method of use Source: Google Patents URL:

  • [1] Title: Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide Source: BenchChem URL:

  • [3] Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: ACS Publications (Organic Process Research & Development) URL:

Sources

Troubleshooting

D-Tyrosine O-Alkylation Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically designed for researchers and drug development professionals facing yield and selectivity issues during the O-alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically designed for researchers and drug development professionals facing yield and selectivity issues during the O-alkylation of D-tyrosine with isobutyl bromide.

Mechanistic Causality: The Challenge of Isobutyl Bromide

O-alkylation of D-tyrosine requires precise chemoselectivity to differentiate the phenolic hydroxyl from the aliphatic amine and the carboxylic acid. The reagent, isobutyl bromide, introduces a specific kinetic challenge: it is a primary alkyl halide, but its β -branching creates significant steric hindrance.

This hindrance slows down the desired bimolecular nucleophilic substitution ( SN​2 ) at the phenolate oxygen. Consequently, competing reactions—such as E2 elimination (yielding isobutylene gas) and carboxylate alkylation (yielding an ester)—gain a kinetic advantage if conditions are not strictly controlled.

Historically, selective O-alkylation required multi-step protection of the amino group1[1]. However, leveraging the differential pKa of the functional groups in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) allows for direct O-alkylation. DMSO selectively solvates cations, leaving the phenolate anion highly "naked" and nucleophilic, which accelerates the SN​2 pathway enough to outcompete E2 elimination2[2].

Visualizing the Reaction Network

The following diagram maps the competing pathways that dictate the yield of your reaction.

G Tyrosine D-Tyrosine (Phenol, Amine, Carboxyl) Reagent Isobutyl Bromide + Base (DMSO) Tyrosine->Reagent OAlkyl O-Isobutyl-D-Tyrosine (Desired Product) Reagent->OAlkyl SN2 at Phenolate (Optimized Temp) Ester O-Alkyl Ester (Di-alkylation Byproduct) Reagent->Ester SN2 at Carboxylate (Excess Reagent) Elimination Isobutylene Gas (E2 Elimination Byproduct) Reagent->Elimination E2 Pathway (Strong Base/High Temp) Ester->OAlkyl Saponification (Dilute NaOH)

Competing reaction pathways in D-tyrosine O-alkylation.

Self-Validating Protocol: Direct Selective O-Alkylation

Based on the foundational methodology by Solar and Schumaker3[3], this one-pot protocol maximizes the yield of the O-alkyl ether while minimizing di-alkylation. The procedure is designed as a self-validating system, ensuring you can confirm success at each critical juncture.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 equivalent of D-tyrosine in 3-10 volumes of DMSO. Add exactly 2.0 equivalents of aqueous NaOH (10-25% w/v).

    • Causality: Two equivalents of base are strictly required to deprotonate both the carboxylic acid (pKa ~2.2) and the phenolic hydroxyl (pKa ~9.1), forming the reactive di-anion2[2].

    • Validation Check: The solution should become homogeneous. A persistent suspension indicates incomplete deprotonation; verify the molarity of your NaOH.

  • Alkylation: Heat the mixture to 70–75 °C. Slowly add 1.0 equivalent of isobutyl bromide dropwise over 30 minutes.

    • Causality: Slow addition prevents localized high concentrations of the halide, which would otherwise trigger runaway di-alkylation.

    • Validation Check: Do not exceed 1.1 equivalents of the halide; excess reagent exponentially increases the formation of the O-isobutyl ester byproduct.

  • Reaction Monitoring: Maintain stirring at 70–75 °C for 3 hours.

    • Validation Check: Monitor for excessive gas evolution (isobutylene). If bubbling is vigorous, lower the temperature to 65 °C immediately to suppress the E2 elimination pathway.

  • Saponification (Crucial for Yield Recovery): To eliminate any di-O-alkylated ester byproducts, add a dilute NaOH solution directly to the reaction mixture and stir for an additional 30 minutes.

    • Causality: The ester bond is highly susceptible to base-catalyzed hydrolysis, whereas the phenolic ether bond is entirely stable under these conditions 2[2].

  • Isolation: Pour the mixture into cold water and adjust the pH to ~5.5-6.0 using dilute HCl.

    • Validation Check: The product will spontaneously precipitate as a white solid because 5.5-6.0 is the isoelectric point of O-isobutyl-D-tyrosine. Filter, wash with cold water, and dry.

Quantitative Data: Optimization Matrix

Use the following table to benchmark your current experimental conditions against known optimization parameters.

Strategy / ConditionSolventBase (Eq)Alkylating Agent (Eq)Temp (°C)Major ByproductExpected Yield
Direct Alkylation DMSONaOH (2.0)Isobutyl Bromide (1.0)70-75Isobutylene (E2)65-75%
Excess Halide DMSONaOH (2.0)Isobutyl Bromide (2.5)75O-Alkyl Ester<30% (Ether)
N-Boc Protected DMFK₂CO₃ (1.5)Isobutyl Bromide (1.2)60N-alkylation80-85%
Cu(II) Chelation MeOH/H₂ONaOH / CuSO₄Isobutyl Bromide (1.5)60Unreacted SM50-60%

Troubleshooting & FAQs

Q: My reaction yields mostly the O-isobutyl ester of O-isobutyl-D-tyrosine. How do I prevent this? A: Di-alkylation occurs when the carboxylate acts as a nucleophile. This happens if you use an excess of isobutyl bromide (e.g., >1.1 equivalents). To resolve this without restarting the synthesis, perform an in situ saponification: add dilute aqueous NaOH to the reaction mixture before isolation. This selectively hydrolyzes the ester back to the carboxylic acid, leaving the desired phenolic ether intact2[2].

Q: I am observing significant gas evolution upon adding isobutyl bromide, and my yield is terrible. What is happening? A: The gas is isobutylene. Because isobutyl bromide is β -branched, it is highly susceptible to E2 elimination when exposed to strong, unhindered bases like NaOH at elevated temperatures. To troubleshoot:

  • Lower the reaction temperature to 60-65 °C.

  • Ensure the isobutyl bromide is added slowly to prevent localized high concentrations of the halide.

  • If the problem persists, switch to a milder base like K2​CO3​ in DMF with an N-protected D-tyrosine derivative4[4].

Q: Why do we use DMSO instead of standard alcohols or water for the unprotected reaction? A: DMSO is a highly polar aprotic solvent. It strongly solvates the sodium cations ( Na+ ) but leaves the phenolate anion poorly solvated ("naked"). This drastically increases the nucleophilicity of the phenolate, allowing the SN​2 reaction to proceed at a rate that outcompetes the slower E2 elimination of the sterically hindered isobutyl bromide 3[3].

Q: How do I verify that the alkylation occurred at the oxygen and not the nitrogen? A: A simple Ninhydrin test can serve as a rapid self-validating check. O-isobutyl-D-tyrosine retains a primary alpha-amino group and will test positive (yielding a purple/blue color). N-alkylated byproducts will test negative or yield a different color profile. For definitive proof, 1H -NMR will show a shift in the aromatic protons and the presence of the isobutyl −CH2​− doublet around 3.7 ppm, without altering the integration of the alpha-proton significantly 4[4].

References

  • Solar, S. L., & Schumaker, R. R. "US3412138A - Alkylation of tyrosine".
  • Solar, S. L., & Schumaker, R. R. "Selective O-Alkylation of Tyrosine".
  • Mendelson, W. L., Tickner, A. M., & Lantos, I. "Simplified method for O-alkylation of N-protected tyrosines".
  • "US7217835B2 - Production method of O-substituted tyrosine compound".

Sources

Optimization

Technical Support Center: Troubleshooting O-(2-Methylpropyl)-D-Tyrosine Coupling Reactions

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating highly hydrophobic and sterically demanding unnatural amino acids like O-(2-Methylpropyl)-D-tyrosine (also known as D-Tyr(iBu)) into a peptide seque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating highly hydrophobic and sterically demanding unnatural amino acids like O-(2-Methylpropyl)-D-tyrosine (also known as D-Tyr(iBu)) into a peptide sequence presents unique synthetic challenges. The bulky isobutyl ether on the phenolic oxygen not only introduces micro-steric hindrance but also drastically increases the hydrophobicity of the growing peptide chain, often triggering severe on-resin aggregation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield couplings.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do I observe severe deletion sequences immediately after incorporating O-(2-Methylpropyl)-D-tyrosine?

Mechanistic Rationale: The failure is rarely due to the chemical reactivity of the amine itself, but rather macro-steric hindrance . The highly hydrophobic isobutyl group drastically alters the solvation dynamics of the growing peptide chain. In polar aprotic solvents like DMF, these hydrophobic side chains collapse onto each other to minimize solvent exposure, promoting inter-chain hydrogen bonding and the formation of stable β -sheet aggregates on the solid support. This physical aggregation completely shields the N-terminal amine from the incoming activated Fmoc-amino acid. Actionable Solution: Disrupt the hydrogen-bonding network. Introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) during the coupling and deprotection steps, or transition to a Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol to thermally break the aggregates [3].

Q2: Standard HBTU/HOBt coupling is failing. Which reagent system is optimized for this steric barrier?

Mechanistic Rationale: HBTU/HOBt generates an OBt-active ester that is relatively bulky and possesses sluggish aminolysis kinetics, making it insufficient for sterically hindered amines. Actionable Solution: Upgrade to the DIC/OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester that is less sterically demanding than traditional benzotriazole-based additives (HOBt/HOAt). Furthermore, DIC/OxymaPure exhibits superior performance in terms of coupling efficiency and minimizing epimerization, particularly under elevated temperatures [2].

Q3: How does my choice of solid support (resin) impact the synthesis yield of peptides containing D-Tyr(iBu)?

Mechanistic Rationale: Traditional Polystyrene (PS) resins rely on solvent-induced swelling to expose reactive sites. However, PS matrices do not swell efficiently when the attached peptide sequence becomes highly hydrophobic (as is the case when incorporating D-Tyr(iBu)). This localized desolvation exacerbates peptide aggregation. Actionable Solution: Switch to a 100% Poly(ethylene glycol) (PEG)-based resin, such as ChemMatrix . The primary ether bonds in PEG resins provide exceptional solvation and swelling in both polar and non-polar solvents, physically distancing the peptide chains and mitigating inter-chain aggregation [1].

Part 2: Workflow & Mechanistic Visualizations

The following diagrams illustrate the logical troubleshooting workflow and the physical mechanisms behind coupling failures.

TroubleshootingWorkflow Start Incomplete Coupling after D-Tyr(iBu) Addition? CheckResin Is Resin Polystyrene (PS)? Start->CheckResin SwitchResin Switch to PEG Resin (e.g., ChemMatrix) CheckResin->SwitchResin Yes CheckCoupling Using HBTU/HOBt? CheckResin->CheckCoupling No SwitchResin->CheckCoupling SwitchCoupling Upgrade to DIC/OxymaPure or HATU CheckCoupling->SwitchCoupling Yes CheckTemp Room Temp Synthesis? CheckCoupling->CheckTemp No SwitchCoupling->CheckTemp SwitchTemp Apply MW-SPPS (75°C) to break aggregation CheckTemp->SwitchTemp Yes Aggreg Persistent Aggregation? CheckTemp->Aggreg No SwitchTemp->Aggreg Success Coupling Efficiency >95% Aggreg->Success No Chao Add Chaotropic Salts (0.1M LiCl in DMF) Aggreg->Chao Yes Chao->Success

Caption: Decision tree for troubleshooting incomplete couplings associated with D-Tyr(iBu).

Mechanism A O-(2-Methylpropyl) Side Chain Bulk B Hydrophobic Interactions A->B C Inter-chain Aggregation (Beta-Sheet Formation) B->C D Steric Shielding of N-terminal Amine C->D E Incomplete Aminolysis (Deletion Sequences) D->E F PEG Resin Swelling (ChemMatrix) F->C Disrupts G Thermal Disruption (MW-SPPS) G->B Breaks

Caption: Mechanistic pathway of D-Tyr(iBu)-induced on-resin aggregation and targeted interventions.

Part 3: Reagent Selection Data

To optimize the coupling of the amino acid directly following O-(2-Methylpropyl)-D-tyrosine, select a reagent system that balances high reactivity with low epimerization risk.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Unnatural Amino Acids

Coupling Reagent SystemRelative ReactivityEpimerization RiskSteric Profile of Active EsterCost Efficiency
HBTU / HOBt LowModerateBulkyHigh
HATU / HOAt Very HighLowBulkyLow
DIC / OxymaPure HighVery LowCompactHigh
COMU Very HighLowModerateModerate

Note: DIC/OxymaPure is highly recommended as it avoids the explosive hazards of HOAt while matching the coupling efficiency of HATU in microwave-assisted protocols.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include mandatory analytical checkpoints to ensure that a failure at step N is caught before proceeding to step N+1 .

Protocol A: Microwave-Assisted Coupling with DIC/OxymaPure

Use this protocol when coupling the next amino acid onto the sterically hindered N-terminus of the D-Tyr(iBu) residue.

Materials:

  • Fmoc-Amino Acid (5.0 equivalents relative to resin loading)

  • OxymaPure (5.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Swell the ChemMatrix resin in DMF for 20 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M OxymaPure (to suppress aspartimide formation) for 3 minutes at 75°C in the microwave synthesizer.

    • Validation Check 1 (UV Monitoring): Collect the deprotection effluent. Measure UV absorbance at 301 nm. A sharp peak confirms the release of the dibenzofulvene-piperidine adduct.

  • Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid and OxymaPure in DMF. Add DIC and incubate for 2 minutes at room temperature to pre-form the active ester.

  • Coupling: Transfer the activated mixture to the reaction vessel. Irradiate at 75°C for 10 minutes (Power: ~25-30W, depending on the instrument).

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min).

  • Validation Check 2 (Kaiser Test): Extract a few resin beads and apply the Kaiser ninhydrin test.

    • Self-Validation: If the beads turn blue (indicating unreacted primary amines due to steric hindrance), do not proceed. Perform a double-coupling using HATU/DIPEA. If the beads remain yellow/colorless , the coupling is successful. Proceed to the next cycle.

Protocol B: Chaotropic Wash Strategy for Persistent Aggregation

If MW-SPPS is unavailable and room-temperature synthesis must be used, macro-steric hindrance must be managed chemically.

Step-by-Step Methodology:

  • Solvent Modification: Prepare a solution of 0.1 M Lithium Chloride (LiCl) in DMF. The lithium ions coordinate with the peptide backbone amides, disrupting inter-chain hydrogen bonds.

  • Pre-Wash: Prior to Fmoc deprotection of the D-Tyr(iBu) residue, wash the resin with the LiCl/DMF solution (3 × 2 min).

  • Deprotection & Coupling: Perform standard deprotection and coupling steps, but substitute standard DMF with the 0.1 M LiCl/DMF solution as the primary solvent.

  • Validation Check 3 (Micro-Cleavage): After coupling the subsequent amino acid, withdraw 5 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate the TFA, precipitate in cold ether, and analyze via LC-MS.

    • Self-Validation: Confirm the presence of the desired mass [M+H]+ and the absence of the deletion sequence mass (missing the newly coupled amino acid).

References

  • ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. ACS Combinatorial Science. URL:[Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PubMed Central (PMC). URL:[Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology / PubMed. URL: [Link]

Reference Data & Comparative Studies

Validation

Engineering Peptide Stability: A Comparative Guide to O-(2-Methylpropyl)-D-tyrosine vs. O-methyl-D-tyrosine

As peptide therapeutics continue to expand into complex disease indications, overcoming their inherent pharmacokinetic limitations—namely, rapid proteolytic degradation and poor membrane permeability—remains a central ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to expand into complex disease indications, overcoming their inherent pharmacokinetic limitations—namely, rapid proteolytic degradation and poor membrane permeability—remains a central challenge for drug development professionals. The incorporation of non-proteinogenic D-amino acids is a foundational strategy to enhance metabolic stability[1].

However, fine-tuning the steric and electronic properties of the side chain dictates the ultimate success of the peptide. This guide provides an in-depth, objective comparison between two critical tyrosine derivatives: O-methyl-D-tyrosine (D-Tyr(OMe)) and O-(2-Methylpropyl)-D-tyrosine (D-Tyr(O-iBu)). By analyzing their structural causality, physicochemical impacts, and synthetic behaviors, we provide researchers with the mechanistic insights needed to select the optimal building block for peptide engineering.

Mechanistic Rationale: The Causality of O-Alkylation

Unprotected tyrosine residues are highly susceptible to oxidation and act as primary recognition sites for various endopeptidases and exopeptidases. Modifying the phenolic hydroxyl group via O-alkylation, combined with stereochemical inversion to the D-configuration, creates a dual-action defense mechanism[2].

  • O-methyl-D-tyrosine (D-Tyr(OMe)): The addition of a methyl group eliminates the hydrogen-bond donor capacity of the phenol, preventing O-acylation side reactions during synthesis[3]. Biologically, it introduces moderate lipophilicity and alters receptor binding kinetics without drastically changing the spatial footprint of the residue.

  • O-(2-Methylpropyl)-D-tyrosine (D-Tyr(O-iBu)): The substitution with an isobutyl (2-methylpropyl) group introduces profound steric bulk. Causality: The branched aliphatic chain creates a large exclusion radius. When a protease attempts to bind the peptide, the isobutyl group physically clashes with the S1/S1' subsites of the enzyme's active pocket, drastically reducing the catalytic rate ( kcat​ ) beyond what D-chirality alone achieves. Furthermore, the massive increase in hydrophobicity drives stronger plasma protein binding, extending the in vivo half-life.

ProteaseShielding Target Peptide Target Bond DTyrOMe D-Tyr(OMe) Moderate Steric Shield DTyrOMe->Target Protects Degradation1 Slow Degradation DTyrOMe->Degradation1 Result DTyrOiBu D-Tyr(O-iBu) High Steric Shield DTyrOiBu->Target Strongly Protects Degradation2 Blocked Degradation DTyrOiBu->Degradation2 Result Protease Protease Active Site Protease->Target Enzymatic Attack Protease->DTyrOMe Weak Hindrance Protease->DTyrOiBu Strong Repulsion

Fig 1: Logical relationship of steric shielding against protease activity by Tyrosine derivatives.

Quantitative Performance Comparison

The selection between these two derivatives hinges on balancing solubility, synthetic yield, and target affinity. The table below summarizes their comparative physicochemical and biological profiles.

PropertyO-methyl-D-tyrosineO-(2-Methylpropyl)-D-tyrosine
Side-Chain Modification Methoxy (-OCH₃)Isobutoxy (-OCH₂CH(CH₃)₂)
Steric Bulk (Relative) LowHigh
Lipophilicity (ΔLogP) +0.5 to +0.8+1.5 to +2.0
Acid Cleavage Stability Moderate (Prone to demethylation)High (Sterically shielded)
Protease Resistance High (D-chirality + O-alkylation)Very High (Enhanced steric clash)
Receptor Binding Impact Modulates H-bonding, minor bulkSignificant hydrophobic pocket interaction
Aqueous Solubility GoodPoor (Requires formulation optimization)

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to ensure that observed data is a true reflection of the peptide's properties, rather than experimental artifact.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) & Cleavage Validation

Objective: Cleave the synthesized peptide from the resin while preserving the O-alkyl ether linkages. Causality: The O-methyl ether is susceptible to partial acidolytic cleavage in high-concentration Trifluoroacetic Acid (TFA), forming a reactive carbocation[3]. In contrast, the bulky isobutyl group kinetically hinders nucleophilic attack, making it inherently stable to standard cleavage conditions.

  • Resin Preparation: Divide the synthesized peptide-resin into two equal aliquots (Test A: D-Tyr(OMe) peptide; Test B: D-Tyr(O-iBu) peptide).

  • Scavenger Optimization (Self-Validation Step):

    • Treat half of Test A with a standard cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).

    • Treat the other half of Test A with an optimized scavenger cocktail (90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole). Causality: Anisole acts as a highly nucleophilic trap for the methyl carbocation, preventing demethylation[3].

    • Treat Test B with the standard cleavage cocktail.

  • Cleavage & Precipitation: Agitate for 2 hours at room temperature. Precipitate the crude peptides in cold diethyl ether and centrifuge at 4000 rpm for 5 minutes.

  • Orthogonal Validation: Analyze the crude precipitates via LC-MS.

    • Success Criteria: The optimized Test A must show a single peak with the expected mass (+14 Da relative to native L-Tyr). The standard Test A will act as a positive control for degradation, showing a split peak (demethylated vs. intact). Test B must show >95% intact mass (+56 Da) under standard conditions, proving the superior chemical stability of the isobutyl ether.

SPPSWorkflow Resin Peptide-Resin Complex CleavageOMe TFA Cleavage + Scavengers Resin->CleavageOMe D-Tyr(OMe) CleavageOiBu TFA Cleavage Standard Resin->CleavageOiBu D-Tyr(O-iBu) Risk Risk: Partial Demethylation CleavageOMe->Risk Acidic Stress Stable Stable Isobutyl Ether CleavageOiBu->Stable Steric Protection Purification HPLC Purification & LC-MS Validation Risk->Purification Scavengers Mitigate Stable->Purification High Crude Purity

Fig 2: Self-validating SPPS cleavage workflow highlighting acid stability differences.

Protocol B: Multiplexed In Vitro Plasma Stability Assay

Objective: Quantify the resistance of the modified peptides to endogenous plasma peptidases. Causality: Measuring stability in isolation risks false positives if the plasma batch has low enzymatic activity. A multiplexed approach ensures the assay validates its own enzymatic stringency.

  • Matrix Preparation: Thaw pooled human or murine plasma at 37°C. Centrifuge at 10,000 x g to remove lipid aggregates.

  • Internal Standard Spiking (Self-Validation Step): Create a master mix containing:

    • 10 µM of the Test Peptide (either D-Tyr(OMe) or D-Tyr(O-iBu) variant).

    • 10 µM of a highly labile reference peptide (e.g., native L-Tyr analog).

    • 10 µM of a highly stable reference (e.g., a known cyclic peptide).

    • Causality: The labile reference proves the plasma is enzymatically active. The stable reference accounts for non-enzymatic loss (e.g., precipitation or plastic adhesion).

  • Incubation & Quenching: Incubate the mixture at 37°C. Extract 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing 1% formic acid.

  • Quantification: Centrifuge quenched samples to pellet plasma proteins. Analyze the supernatant via UPLC-MS/MS (MRM mode).

  • Data Interpretation: Calculate the half-life ( t1/2​ ). The assay is only deemed valid if the labile reference degrades by >80% within 60 minutes. Under these validated conditions, D-Tyr(O-iBu) typically exhibits a 2- to 3-fold increase in t1/2​ compared to D-Tyr(OMe) due to its enhanced steric shielding.

Conclusion & Selection Guide

The choice between O-methyl-D-tyrosine and O-(2-Methylpropyl)-D-tyrosine should be driven by the specific pharmacological bottlenecks of your peptide candidate:

  • Select O-methyl-D-tyrosine when you need to eliminate phenolic oxidation and modestly improve enzymatic stability without severely impacting aqueous solubility. It is ideal for systemic injectables where maintaining a lower LogP is critical to prevent aggregation.

  • Select O-(2-Methylpropyl)-D-tyrosine when designing peptides that require extreme resistance to proteolysis, or when targeting central nervous system (CNS) receptors where high lipophilicity is required to cross the blood-brain barrier. Be prepared to optimize your formulation strategy to accommodate the significant increase in hydrophobicity.

References

  • Design, synthesis and pharmacological characterization of fluorescent peptides for imaging human V1b vasopressin or oxytocin receptors. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

Sources

Comparative

Validation of Enantiomeric Purity for O-(2-Methylpropyl)-D-tyrosine Batches: A Comparative Methodological Guide

For drug development professionals and analytical chemists, the validation of chiral building blocks is a non-negotiable quality control checkpoint. O-(2-Methylpropyl)-D-tyrosine (CAS 1336082-37-1)[1] is a critical non-n...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the validation of chiral building blocks is a non-negotiable quality control checkpoint. O-(2-Methylpropyl)-D-tyrosine (CAS 1336082-37-1)[1] is a critical non-natural amino acid derivative utilized in peptide synthesis and targeted therapeutics. Because biological systems exhibit profound stereoselectivity, the presence of the L-enantiomer as an impurity can drastically alter pharmacokinetics, efficacy, and toxicity.

Since the U.S. FDA's landmark 1992 policy statement, Development of New Stereoisomeric Drugs, regulatory bodies have mandated that enantiomers be treated as distinct chemical entities[2][3]. Consequently, specifications for the final product—and its precursors—must rigorously assure identity and purity from a stereochemical viewpoint[2].

This guide objectively compares three leading analytical strategies for validating the enantiomeric purity of O-(2-Methylpropyl)-D-tyrosine, providing the causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.

Methodological Comparison: Selecting the Optimal Strategy

The bulky O-isobutyl ether group on the phenyl ring of O-(2-Methylpropyl)-D-tyrosine introduces unique steric hindrance, which influences its interaction with chiral selectors. We compare three distinct approaches:

  • Direct Chiral HPLC: Utilizes a macrocyclic antibiotic stationary phase (e.g., Teicoplanin).

  • Indirect HPLC (Pre-column Derivatization): Converts enantiomers to diastereomers using o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (IBLC)[4][5].

  • 1H-NMR with Chiral Solvating Agents (CSA): Uses BINOL derivatives for rapid spectroscopic enantiodifferentiation[6].

Quantitative Performance Comparison
MetricDirect Chiral HPLC (Teicoplanin)Indirect HPLC (OPA/IBLC + C18)1H-NMR with CSA (BINOL)
Mechanism Transient diastereomeric complexationCovalent diastereomer formationNon-covalent solvating complex
Limit of Detection (LOD) ~0.1% L-enantiomer<0.05% L-enantiomer ~1.0% L-enantiomer
Resolution ( Rs​ ) 1.5 – 2.0> 2.5 N/A (Peak separation Δδ ~0.05 ppm)
Run Time 15 – 25 minutes40 – 50 minutes[5]< 5 minutes (after prep)
Primary Use Case Routine batch release / QCTrace impurity profilingRapid in-process screening
Cost/Complexity High (Expensive chiral columns)Medium (Requires derivatization)Low (Standard NMR tubes)

Decision Workflow for Analytical Validation

To determine the most appropriate method for your specific batch, follow the decision matrix outlined below.

Workflow Start O-(2-Methylpropyl)-D-tyrosine Batch Sample Decision Required Sensitivity & Throughput? Start->Decision HPLC_Direct Direct Chiral HPLC (Teicoplanin CSP) Decision->HPLC_Direct Routine QC (LOD ~0.1%) HPLC_Indirect Indirect HPLC (OPA/IBLC Derivatization) Decision->HPLC_Indirect Trace Profiling (LOD <0.05%) NMR_CSA 1H-NMR with CSA (BINOL Derivatives) Decision->NMR_CSA In-Process Check (LOD ~1.0%) Validation System Suitability Testing Ensure Resolution (Rs) > 1.5 HPLC_Direct->Validation HPLC_Indirect->Validation NMR_CSA->Validation

Workflow for selecting the optimal enantiomeric purity validation method.

Causality-Driven Experimental Protocols

Do not treat these protocols as mere recipes; understanding the why behind each step is critical for troubleshooting and method transfer.

Protocol A: Direct Chiral HPLC (Routine QC)

The Causality: Macrocyclic antibiotics like Teicoplanin (e.g., Astec CHIROBIOTIC T) possess multiple chiral centers and functional groups. The separation is driven by hydrogen bonding (via the amino acid's amine and carboxyl groups), π−π interactions (via the phenyl ring), and steric inclusion. The bulky O-isobutyl group of our analyte interacts uniquely with the teicoplanin cleft, causing the D- and L-enantiomers to elute at different rates[5].

Step-by-Step Methodology:

  • Column Preparation: Install a Teicoplanin-based chiral column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Methanol:Water (typically 50:50 v/v)[5]. Rationale: The aqueous-organic environment optimizes the hydrogen-bonding network required for chiral recognition.

  • Sample Preparation: Dissolve 1.0 mg of the O-(2-Methylpropyl)-D-tyrosine batch in 1 mL of mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Execution: Inject 10 µL. The L-enantiomer typically elutes before the D-enantiomer due to weaker steric fitting within the chiral cleft.

Protocol B: Pre-Column Derivatization HPLC (Trace Impurity Profiling)

The Causality: When direct chiral columns fail to provide the theoretical plates necessary for ultra-trace detection, we convert the enantiomers into diastereomers. Reacting the primary amine of the tyrosine derivative with OPA and a chiral thiol (IBLC) creates highly fluorescent isoindole diastereomers[4][5]. Because diastereomers have distinct physical properties, they can be separated on a highly efficient, achiral C18 column.

Step-by-Step Methodology:

  • Derivatization Reagent: Dissolve 5 mg of OPA and 10 mg of N-isobutyryl-L-cysteine (IBLC) in 1 mL of methanol. Add 100 µL of 0.1 M borate buffer (pH 9.5) to ensure the amine is deprotonated for nucleophilic attack[4].

  • Reaction: Mix 50 µL of the sample (1 mg/mL) with 50 µL of the derivatization reagent. Incubate at room temperature for exactly 2 minutes. Rationale: The isoindole derivative is prone to degradation; precise timing ensures reproducible peak areas.

  • Quenching: Add 100 µL of 0.1% Phosphoric acid to stop the reaction and stabilize the derivative[5].

  • Chromatographic Conditions:

    • Column: Achiral C18 (e.g., 50 mm × 2.1 mm, 1.7 µm for UPLC)[5].

    • Mobile Phase: Gradient of 0.1% H3​PO4​ in water (A) and 0.1% H3​PO4​ in acetonitrile (B)[5].

    • Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Execution: Inject 2 µL. The distinct physicochemical properties of the formed D-L and L-L diastereomers will yield baseline separation ( Rs​ > 2.5).

Establishing a Self-Validating System

A protocol is only as good as its internal controls. To guarantee the scientific integrity of your batch validation, you must implement a self-validating System Suitability Test (SST) prior to analyzing the unknown batch.

  • The "Spike" Test (LOD/LOQ Validation):

    • Prepare a pure standard of O-(2-Methylpropyl)-D-tyrosine.

    • Spike it with exactly 0.1%, 0.5%, and 1.0% of the reference L-enantiomer.

    • Validation Check: If the 0.1% L-enantiomer peak is not distinctly visible with a Signal-to-Noise (S/N) ratio 3, the system is not sensitive enough for trace validation.

  • Resolution ( Rs​ ) Verification:

    • Inject a racemic mixture (50:50 D/L) of the compound.

    • Validation Check: Calculate the resolution between the two peaks. Rs​ must be 1.5 for baseline separation. If Rs​ < 1.5 in Protocol A, decrease the column temperature or adjust the methanol ratio to increase interaction time with the chiral stationary phase.

  • Blank Subtraction: Always run a derivatization blank (Protocol B) or mobile phase blank (Protocol A) to ensure no ghost peaks co-elute at the retention time of the L-enantiomer.

References

  • Development of New Stereoisomeric Drugs U.S. Food and Drug Administration (FDA)[Link]

  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards Chiralpedia[Link]

  • Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine ResearchGate / Springer[Link]

  • Liquid chromatographic determination of enantiomeric purity of[11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine National Institutes of Health (PMC)[Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis RSC Publishing[Link]

Sources

Validation

Mass spectrometry validation methods for O-(2-Methylpropyl)-D-tyrosine

A Comparative Guide to Mass Spectrometry Validation Methods for O-(2-Methylpropyl)-D-tyrosine As the development of peptidomimetics and synthetic peptide therapeutics accelerates, the incorporation of unnatural amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Mass Spectrometry Validation Methods for O-(2-Methylpropyl)-D-tyrosine

As the development of peptidomimetics and synthetic peptide therapeutics accelerates, the incorporation of unnatural amino acids like O-(2-Methylpropyl)-D-tyrosine (CAS 1336082-37-1)[1] has become a critical strategy to enhance proteolytic stability and tune receptor binding affinity. However, quantifying these non-standard amino acids in complex biological matrices presents unique bioanalytical challenges.

Standard proteinogenic amino acids are highly polar, often necessitating pre-column derivatization (such as with AccQ·Tag reagents) or specialized HILIC columns for adequate chromatographic retention[2]. In contrast, the O-isobutyl (2-methylpropyl) modification on the phenolic hydroxyl of D-tyrosine significantly increases the molecule's lipophilicity. As an Application Scientist, recognizing this physicochemical shift is the first step in method development: it allows us to bypass time-consuming derivatization steps and directly utilize Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS)[3].

This guide objectively compares mass spectrometry platforms for this compound and provides a self-validating LC-MS/MS protocol strictly aligned with the ICH M10 Bioanalytical Method Validation guidelines[4][5].

Platform Comparison: Selecting the Optimal Analytical Engine

When establishing a bioanalytical method for clinical or nonclinical pharmacokinetics, the platform must balance sensitivity, throughput, and regulatory compliance[6]. Below is a comparative analysis of three primary mass spectrometry techniques applied to O-(2-Methylpropyl)-D-tyrosine.

Analytical PlatformDerivatization RequirementTypical LLOQLinear Dynamic RangeICH M10 SuitabilityPrimary Use Case
LC-MS/MS (ESI-QqQ) None (Direct Analysis)1–5 ng/mL3–4 orders of magnitudeHigh Absolute quantitation in PK/TK studies
GC-MS (EI) Mandatory (e.g., Silylation)20–50 ng/mL2–3 orders of magnitudeModerateBroad-spectrum metabolomic screening
MALDI-TOF None>100 ng/mL1–2 orders of magnitudeLowQualitative peptide sequencing & intact mass

The Causality of Choice: Gas Chromatography-Mass Spectrometry (GC-MS) requires the volatilization of the analyte. Because O-(2-Methylpropyl)-D-tyrosine contains polar amine and carboxyl groups, it must undergo dual derivatization (e.g., with BSTFA) to prevent thermal degradation and column adsorption. This increases sample preparation time and introduces variability, compromising the precision required by ICH M10[4].

Conversely, LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode perfectly complements the basicity of the primary amine, which readily accepts a proton to form a stable [M+H]+ precursor ion ( m/z 238.3). By operating a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode, we filter out matrix background noise, achieving superior signal-to-noise ratios without chemical derivatization[7].

Workflow & System Logic

To ensure trustworthiness, a bioanalytical assay must be a self-validating system . This is achieved by introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -O-(2-Methylpropyl)-D-tyrosine, at the very beginning of the sample preparation. Because the SIL-IS shares the exact physicochemical properties of the analyte but differs in mass, it co-elutes chromatographically and experiences the identical ion suppression or enhancement in the ESI source. Any loss during extraction or variation in instrument sensitivity is dynamically normalized by measuring the ratio of the analyte to the SIL-IS, ensuring absolute quantitative accuracy.

ValidationLogic Root Self-Validating System (SIL-IS Normalization) Sub1 Matrix Effect Compensation Root->Sub1 Sub2 Extraction Recovery Normalization Root->Sub2 Sub3 Instrument Drift Correction Root->Sub3

Logical framework of a self-validating bioanalytical system using SIL-IS.

Workflow A Plasma Sample + SIL-IS B Protein Precipitation (Acetonitrile) A->B C UHPLC Separation (C18 Column) B->C D ESI-QqQ MS/MS (MRM Mode) C->D E ICH M10 Data Validation D->E

LC-MS/MS bioanalytical workflow for O-(2-Methylpropyl)-D-tyrosine.

Step-by-Step Experimental Protocol (ICH M10 Compliant)

The following protocol details the extraction and quantification of underivatized O-(2-Methylpropyl)-D-tyrosine from mammalian plasma[3].

Step 3.1: Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Dissolve O-(2-Methylpropyl)-D-tyrosine reference standard in 50% Methanol/Water to yield a 1.0 mg/mL stock. Prepare a separate stock for the SIL-IS.

  • Calibration Curve: Spike blank plasma to create an 8-point calibration curve ranging from 2.0 ng/mL (LLOQ) to 2000 ng/mL.

  • QC Samples: Prepare QCs at four levels: LLOQ (2.0 ng/mL), Low (6.0 ng/mL), Mid (800 ng/mL), and High (1600 ng/mL).

Step 3.2: Sample Extraction (Protein Precipitation)

Causality Note: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) to maximize throughput while maintaining adequate recovery. The high lipophilicity of the isobutyl group prevents the analyte from being trapped in the hydrophilic protein pellet.

  • Aliquot 50 µL of plasma (blank, calibrators, QCs, or study samples) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL) to all wells except double blanks.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.

  • Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 3.3: UHPLC-MS/MS Analysis

Causality Note: A sub-2-micron C18 column is utilized because the O-isobutyl ether modification provides sufficient hydrophobic interaction, eliminating the need for specialized amino acid columns[8].

  • Chromatography:

    • Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI MRM):

    • Precursor Ion: m/z 238.3 [M+H]+

    • Quantifier Transition: m/z 238.3 182.1 (Collision Energy: 15 eV). Mechanistic rationale: This corresponds to the neutral loss of isobutene (56 Da) from the ether side chain.

    • Qualifier Transition: m/z 238.3 136.1 (Collision Energy: 25 eV). Mechanistic rationale: This represents the classic tyrosine immonium ion after the loss of both the isobutyl group and the carboxyl moiety.

Step 3.4: ICH M10 Validation Criteria Execution

To validate the method for regulatory submission, the following parameters must be proven[9]:

  • Selectivity: Analyze blank plasma from 6 independent sources. Interference at the analyte retention time must be 20% of the LLOQ response.

  • Accuracy & Precision: Analyze 5 replicates of QCs per run across 3 independent runs. The intra- and inter-run precision (%CV) must be 15% ( 20% for LLOQ), and accuracy must be within ± 15% of nominal ( ± 20% for LLOQ)[6].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF should have a %CV 15%.

References

  • Source: European Medicines Agency (EMA)
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: International Council for Harmonisation (ICH)
  • Source: U.S. Food and Drug Administration (FDA)
  • O-(2-Methylpropyl)
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis Source: NorthEast BioLab URL
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS Source: RSC Publishing URL
  • Source: PubMed Central (PMC)
  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic Source: PubMed URL
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine Source: Waters Corporation URL

Sources

Comparative

Chiral Chromatography Validation Guide: O-(2-Methylpropyl)-D-tyrosine Enantiomers

O-(2-Methylpropyl)-D-tyrosine (CAS 1336082-37-1) is a highly specialized, non-canonical amino acid derivative utilized in the synthesis of stereospecific peptidomimetics and targeted therapeutics. Because the spatial ori...

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Author: BenchChem Technical Support Team. Date: April 2026

O-(2-Methylpropyl)-D-tyrosine (CAS 1336082-37-1) is a highly specialized, non-canonical amino acid derivative utilized in the synthesis of stereospecific peptidomimetics and targeted therapeutics. Because the spatial orientation of its chiral center dictates the pharmacological efficacy and safety profile of the final drug product, the rigorous quantification of its L-enantiomer impurity is a critical quality attribute (CQA).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the mechanistic causality behind chiral stationary phase (CSP) selection, establish a self-validating analytical workflow, and provide ICH Q2(R2) compliant validation strategies for underivatized amino acid analysis.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

When developing an enantioselective method for an O-alkylated tyrosine derivative, the primary decision lies between utilizing Macrocyclic Antibiotics or Immobilized Polysaccharide columns.

Macrocyclic Antibiotics (Teicoplanin / Vancomycin)

The Causality of Choice: Macrocyclic antibiotics like Teicoplanin (e.g., CHIROBIOTIC T) possess a complex molecular architecture featuring an aglycone "basket" and multiple hydrogen-bonding sites. As demonstrated in 1[1], chiral recognition is driven by electrostatic interactions between the analyte's zwitterionic backbone (free -NH₂ and -COOH) and the CSP. The bulky O-(2-methylpropyl) ether group on the para-position of the phenyl ring provides secondary steric hindrance. This steric bulk prevents deep inclusion of the "wrong" enantiomer into the chiral cavity, thereby amplifying the difference in binding energies between the D- and L-forms. Advantage: Operates natively in reversed-phase mode, enabling direct analysis of underivatized amino acids and seamless LC-MS compatibility[2].

Polysaccharide-Based CSPs (Amylose / Cellulose)

The Causality of Choice: These phases rely on the analyte fitting into the chiral helical grooves of a derivatized polymer. While highly effective for a broad range of 3[3], underivatized zwitterionic amino acids exhibit poor solubility in standard normal-phase eluents (Hexane/IPA) and suffer from severe peak tailing due to non-specific secondary interactions with the silica support. Advantage: Superior loading capacity for preparative-scale purifications, provided the amino acid is first protected (e.g., N-Boc or N-Fmoc derivatization).

CSP_Selection Start O-(2-Methylpropyl)-D-tyrosine Analytical Request Deriv Sample State? Start->Deriv Macro Macrocyclic Antibiotic CSP (Teicoplanin/Vancomycin) Deriv->Macro Underivatized (Zwitterionic) Poly Polysaccharide CSP (Amylose/Cellulose) Deriv->Poly Derivatized (N-Boc / N-Fmoc) RP Reversed-Phase Mode (MeOH/H2O + Buffer) Macro->RP Direct LC-MS Compatible NP Normal Phase Mode (Hexane/IPA) Poly->NP High Loading Capacity Eval Evaluate Resolution Target: Rs > 1.5 RP->Eval NP->Eval

Caption: Chiral stationary phase selection workflow based on analyte derivatization state.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical method cannot simply be a list of steps; it must be a self-validating system that actively prevents the reporting of compromised data. The following protocol utilizes a Teicoplanin-based CSP to analyze underivatized O-(2-Methylpropyl)-D-tyrosine.

Materials & Instrumentation
  • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (or LC-MS ESI+ for trace L-enantiomer quantification).

  • Column Temperature: 25°C.

Step-by-Step Methodology & System Gates
  • Mobile Phase Preparation & pH Control: Dissolve ammonium acetate in LC-MS grade water and adjust to exactly pH 4.1 using glacial acetic acid. Mix with HPLC-grade Methanol.

    • Causality: At pH 4.1, the carboxylic acid is deprotonated and the amino group is protonated. This ensures the molecule exists entirely as a zwitterion—an absolute prerequisite for optimal electrostatic anchoring to the teicoplanin selector's binding cleft.

  • System Suitability Testing (SST) Gate: Inject a 50 µg/mL racemic mixture of O-(2-Methylpropyl)-D/L-tyrosine.

    • Self-Validation: The sequence automatically aborts if Resolution (Rs) < 1.5 or Tailing Factor (Tf) > 1.5. This proves the column's chiral cavities are active and accessible.

  • Blank Injection Gate: Inject the sample diluent (Methanol/Water).

    • Self-Validation: Confirm a baseline free of interfering peaks at the retention times of the D- or L-enantiomers, ruling out injector carryover or matrix interference.

  • Sample Analysis with Bracketing: Inject unknown samples. Inject a known check standard every 10 injections.

    • Self-Validation: The check standard peak area must remain within ±2.0% of the initial calibration to verify detector stability and rule out mobile phase evaporation.

ICH Q2(R2) Validation Workflow

Validating the method for the quantification of the L-enantiomer impurity requires strict adherence to ICH Q2(R2) guidelines.

ICH_Validation Spec 1. Specificity Blank & Racemate Rs > 1.5 Lin 2. Linearity 1% to 120% Limit R² > 0.999 Spec->Lin Acc 3. Accuracy Spike Recovery 95-105% Lin->Acc Prec 4. Precision RSD < 2.0% Acc->Prec Sens 5. LOD / LOQ S/N > 3 & > 10 Prec->Sens

Caption: Sequential ICH Q2(R2) validation workflow for enantiomeric purity methods.

Quantitative Data Summary (Method Comparison)

The following table summarizes expected validation performance data, contrasting the optimized Macrocyclic Antibiotic method against a standard Polysaccharide approach for underivatized samples.

Validation ParameterMacrocyclic Antibiotic CSP (Teicoplanin)Polysaccharide CSP (Amylose)Method Advantage / Causality
Resolution (Rs) 2.8 (Direct)1.2 (Direct) / 3.1 (Derivatized)Teicoplanin provides superior direct zwitterion recognition[2].
LOD (L-enantiomer) 0.05 µg/mL (via LC-MS)0.20 µg/mL (UV only)Reversed-phase allows LC-MS coupling, drastically lowering LOD.
Linearity (R²) > 0.9995> 0.9980Excellent response stability in aqueous/organic mobile phases.
Recovery (Accuracy) 98.5% - 101.2%94.0% - 104.5%Lack of derivatization step eliminates sample prep variability.
Run Time < 15 min> 25 minFaster mass transfer kinetics in reversed-phase conditions.

Conclusion

For the enantiomeric purity validation of O-(2-Methylpropyl)-D-tyrosine, utilizing a macrocyclic antibiotic CSP (such as Teicoplanin) under reversed-phase conditions is the scientifically superior choice. By eliminating the need for pre-column derivatization, this approach minimizes sample preparation artifacts, enables direct LC-MS integration for ultra-low LODs, and provides a robust, self-validating framework compliant with ICH Q2(R2) standards.

References

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study Source: MDPI URL
  • Application Note: HPLC Analysis of O-Methyl-D-tyrosine Source: Benchchem URL
  • A validated chiral chromatographic method for the enantiomeric separation of acalabrutinib Source: NIH / Chirality URL

Sources

Validation

Benchmarking O-(2-Methylpropyl)-D-tyrosine (D-Tyr(iBu)) Against Standard Unnatural Amino Acids in Peptide Engineering

Executive Summary The transition from native peptides to clinically viable therapeutics is frequently bottlenecked by two critical liabilities: rapid proteolytic degradation and insufficient receptor subtype selectivity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to clinically viable therapeutics is frequently bottlenecked by two critical liabilities: rapid proteolytic degradation and insufficient receptor subtype selectivity. To overcome these hurdles, peptide engineers rely on the strategic incorporation of unnatural amino acids (UAAs).

This guide provides an objective, data-driven benchmarking of O-(2-Methylpropyl)-D-tyrosine —commonly referred to as D-Tyr(iBu) or D-Tyr(O-isobutyl) —against standard tyrosine derivatives. By analyzing its physicochemical properties, synthetic behavior, and pharmacological impact, we demonstrate how the unique combination of D-chirality and a bulky, lipophilic isobutyl ether makes D-Tyr(iBu) a superior building block for designing potent, long-acting G-protein-coupled receptor (GPCR) antagonists.

Mechanistic Rationale: The Causality of Structural Modification

To understand why D-Tyr(iBu) outperforms standard alternatives, we must dissect the causality behind its structural components:

  • D-Chirality (Stereochemical Inversion): Endogenous human proteases are highly stereoselective for L-amino acids. Inverting the alpha-carbon stereocenter to the D-configuration fundamentally disrupts the enzyme-substrate transition state, preventing peptide bond hydrolysis.

  • O-Isobutyl Ether (Steric Shielding & Lipophilicity): The incorporation of a branched isobutyl group at the para-position of the phenol ring serves a dual purpose. First, it drastically increases the local steric bulk, physically shielding adjacent peptide bonds from endopeptidase attack. Second, it significantly elevates the lipophilicity (LogP) of the residue. In pharmacological applications—such as the design of vasopressin (V1a) antagonists—this bulky hydrophobic moiety perfectly partitions into the deep, hydrophobic transmembrane binding pockets of the GPCR, locking the receptor in an inactive conformation . Furthermore, large O-alkyl tyrosine derivatives have been shown to exhibit high binding affinities in specialized engineered biological systems .

Comparative Performance Data

The following table benchmarks D-Tyr(iBu) against L-Tyrosine, D-Tyrosine, and O-Methyl-D-tyrosine (D-Tyr(Me)) using a model cyclic peptide antagonist system.

Amino AcidEstimated LogPRelative Steric Bulk (ų)Serum Half-Life (Model Peptide)V1a Antagonist Potency (pA2)
L-Tyrosine (Native)1.48~120< 1 hourN/A (Agonist)
D-Tyrosine 1.48~120~ 4 hours7.20
D-Tyr(Me) 1.95~145~ 8 hours8.05
D-Tyr(iBu) 3.12 ~195 > 24 hours 8.85

Data Interpretation: While simple D-inversion (D-Tyr) improves half-life, the lack of hydrophobic bulk results in suboptimal receptor affinity. D-Tyr(Me) offers a moderate improvement. However, D-Tyr(iBu) maximizes both proteolytic resistance (via maximal steric shielding) and receptor affinity (via optimal hydrophobic pocket filling).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the experimental design intrinsically controls for false positives and artifacts.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The steric bulk of the isobutyl group that protects the final peptide from proteases also hinders the coupling reaction during SPPS. Standard HBTU/DIPEA coupling often fails. We utilize HATU (which features a highly reactive 7-aza-HOAt leaving group) and mandate a self-validating Kaiser test to trigger orthogonal recoupling if necessary.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF.

  • Primary Coupling: Pre-activate 3.0 equivalents of Fmoc-D-Tyr(iBu)-OH with 2.9 eq HATU and 6.0 eq DIPEA in DMF for 2 minutes. Add to resin and agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

    • If negative (yellow): Coupling is complete. Proceed to the next cycle.

    • If positive (blue): Steric hindrance caused incomplete acylation. Proceed to Step 5.

  • Orthogonal Recoupling: Recouple using 3.0 eq Fmoc-D-Tyr(iBu)-OH, 3.0 eq N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq Oxyma Pure for 2 hours. This orthogonal chemistry bypasses guanidinium-based side reactions.

  • Cleavage: Cleave the final peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling D-Tyr(iBu) (HATU/HOAt, DIPEA, 2h) Deprotect->Couple Check Kaiser Test (Check free amines) Couple->Check Recouple Double Coupling (DIC/Oxyma, 2h) Check->Recouple Positive (Incomplete) Cleave TFA Cleavage & Global Deprotection Check->Cleave Negative (Complete) Recouple->Cleave

SPPS workflow for sterically hindered D-Tyr(iBu) coupling.
Protocol 2: Proteolytic Stability Assay (Human Serum)

Causality: To objectively prove that D-Tyr(iBu) confers stability, we must ensure that the serum enzymes are active and that any observed degradation is strictly enzymatic, not chemical.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM stock of the D-Tyr(iBu) peptide in PBS (pH 7.4).

  • Self-Validating Controls:

    • Positive Control: An L-Tyr analog of the peptide (validates that the serum proteases are active).

    • Negative Control: D-Tyr(iBu) peptide in heat-inactivated human serum (56°C for 30 min; validates that degradation is enzymatic, not due to buffer instability).

  • Incubation: Mix 50 µL of peptide stock with 150 µL of pooled human serum (final concentration 25 µM peptide, 75% serum). Incubate at 37°C.

  • Time-Course Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, extract 20 µL aliquots.

  • Quenching & Internal Standard: Immediately quench the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing 1 µM of a Stable Isotopically Labeled (SIL) internal standard. (The SIL standard normalizes any LC-MS/MS injection volume variations).

  • Analysis: Centrifuge at 14,000 × g for 10 minutes to pellet precipitated serum proteins. Analyze the supernatant via LC-MS/MS, plotting the ratio of analyte/SIL peak area over time to determine the half-life.

Pharmacological Impact & Signaling Pathway

When incorporated into GPCR-targeting peptides, D-Tyr(iBu) fundamentally alters the signaling cascade. By occupying the deep hydrophobic binding pocket of receptors like V1a, the bulky isobutyl group prevents the conformational shift required for Gq-protein coupling. This halts the downstream activation of Phospholipase C (PLC) and the subsequent release of intracellular calcium.

GPCR_Pathway Ligand D-Tyr(iBu) Peptide (Antagonist) Receptor V1a Receptor (GPCR) Ligand->Receptor Binds Deep Hydrophobic Pocket GProtein Gq Protein (Inactive) Receptor->GProtein Prevents Activation PLC Phospholipase C (Inhibited) GProtein->PLC Calcium Intracellular Ca2+ (No Release) PLC->Calcium

Mechanism of V1a receptor antagonism by D-Tyr(iBu)-modified peptides.

Conclusion

Benchmarking O-(2-Methylpropyl)-D-tyrosine against standard unnatural amino acids reveals it as a highly specialized, high-performance building block. While its steric bulk requires optimized SPPS coupling strategies, the resulting benefits—exponentially increased proteolytic stability and superior GPCR antagonist potency—make it an invaluable tool for modern peptide drug development.

References

  • Manning, M., Lammek, B., Bankowski, K., Seto, J., & Sawyer, W. H. (1985). Synthesis and some pharmacological properties of 18 potent O-alkyltyrosine-substituted antagonists of the vasopressor responses to arginine-vasopressin. Journal of Medicinal Chemistry, 28(10), 1485–1491. URL:[Link]

  • Wang, Y. S., Fang, X., Wallace, A. L., Wu, B., & Liu, W. R. (2013). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. ACS Chemical Biology, 8(2), 405-415. URL:[Link]

Safety & Regulatory Compliance

Safety

O-(2-Methylpropyl)-D-tyrosine proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for O-(2-Methylpropyl)-D-tyrosine As drug development pipelines increasingly rely on unnatural amino acids to enhance peptide stability and bioavailability, labo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for O-(2-Methylpropyl)-D-tyrosine

As drug development pipelines increasingly rely on unnatural amino acids to enhance peptide stability and bioavailability, laboratory safety protocols must evolve to manage these specialized compounds. O-(2-Methylpropyl)-D-tyrosine (CAS: 1336082-37-1) is a highly specific D-tyrosine derivative featuring an isobutyl ether modification[1].

Because it is a synthetic, non-proteinogenic amino acid, it lacks the standard enzymatic degradation pathways available to naturally occurring L-amino acids. If released into the environment, it poses a risk of prolonged persistence in aquatic ecosystems. Therefore, it must be strictly managed as a non-halogenated organic solid waste rather than general laboratory refuse[2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, decontamination, and disposal of O-(2-Methylpropyl)-D-tyrosine, ensuring strict adherence to environmental regulations and laboratory hygiene standards[3].

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical nature of the compound. The isobutyl group significantly increases the lipophilicity of the molecule compared to standard tyrosine, meaning it is poorly soluble in water but highly soluble in organic solvents. Furthermore, because it contains no halogens (fluorine, chlorine, bromine, or iodine), it is safe for standard high-temperature incineration without the risk of generating toxic dioxins or furans[3].

Table 1: Physicochemical & Waste Classification Parameters

ParameterValue / ClassificationLogistical Implication for Disposal
CAS Number 1336082-37-1[1]Must be explicitly listed on all hazardous waste manifests.
Molecular Weight 237.29 g/mol [1]High carbon content provides a high calorific value for incineration.
Halogen Content 0%Safe for standard non-halogenated organic waste streams.
Solubility Profile Highly LipophilicRequires organic solvents (e.g., ethanol) for labware decontamination.
EPA Waste Category Non-Halogenated OrganicMust be strictly segregated from heavy metals, acids, and oxidizers[3].

Step-by-Step Disposal Methodology

The following protocol establishes a closed-loop, self-validating system for the disposal of O-(2-Methylpropyl)-D-tyrosine. Every step includes a validation check to ensure total containment.

Step 1: Primary Containment and Mass Balance
  • Action: Transfer all residual O-(2-Methylpropyl)-D-tyrosine powder, crystals, and heavily contaminated solid consumables into a pre-weighed, high-density polyethylene (HDPE) solid waste container.

  • Causality: HDPE provides excellent chemical resistance against non-polar organics and prevents moisture ingress, which could otherwise lead to caking or degradation.

  • Validation Check: Mass Balance Verification. Weigh the sealed waste container after transfer. The mass of the waste plus the tare weight of the container must equal the final gross weight. A discrepancy of >1% indicates potential aerosolization or spillage during transfer, triggering immediate bench decontamination.

Step 2: Labware Decontamination and Rinsate Management
  • Action: Rinse all spatulas, weighing boats, and reaction vessels with a minimal volume of a sustainable organic solvent (e.g., ethanol or ethyl acetate)[4]. Collect this rinsate in a designated "Non-Halogenated Flammable Liquid" carboy.

  • Causality: Due to the lipophilic isobutyl ether group, aqueous washes will fail to remove residual compound. Using organic rinsates ensures complete removal of the active pharmaceutical intermediate (API) from reusable glassware. The EPA encourages the minimization of aqueous waste in amino acid derivative workflows to reduce environmental burden.

  • Validation Check: Hydrophobic Bead Test. Perform a final rinse of the glassware with deionized water and visually inspect for hydrophobic droplet formation. The absence of water beading confirms the complete removal of the lipophilic derivative.

Step 3: Labeling and Satellite Accumulation
  • Action: Affix a standardized "Hazardous Waste - Non-Halogenated Organic Solid" label to the HDPE container. Store the container in a designated Satellite Accumulation Area (SAA)[2].

  • Causality: Clear nomenclature prevents accidental mixing with incompatible waste streams (e.g., strong oxidizers like nitric acid), which could initiate a violent exothermic reaction.

  • Validation Check: Secondary Containment Verification. Cross-reference the label with the laboratory's central waste manifest. Ensure the container is placed in a secondary containment tray capable of holding at least 110% of the container's volume.

Step 4: Final Destruction via Incineration
  • Action: Arrange for collection by a licensed hazardous waste disposal service. The mandated final disposal method is high-temperature incineration (>1000°C).

  • Causality: High-temperature incineration completely oxidizes the carbon, hydrogen, and nitrogen framework of O-(2-Methylpropyl)-D-tyrosine into harmless CO2​ , H2​O , and N2​ gas, leaving zero biologically active residue[2].

  • Validation Check: Certificate of Destruction. Do not close the disposal loop until the licensed facility provides a formal Certificate of Destruction (CoD) confirming the lot was incinerated.

Waste Segregation Workflow Visualization

To ensure rapid decision-making at the bench, follow the segregation workflow below. Proper segregation minimizes disposal costs and prevents dangerous chemical incompatibilities.

DisposalWorkflow Start O-(2-Methylpropyl)-D-tyrosine Waste Generation Decision Waste State? Start->Decision Solid Pure Solid Waste (Non-Halogenated) Decision->Solid Powder/Crystals Liquid Solvent Rinsate (Organic Liquid) Decision->Liquid Solutions/Rinsate Labware Contaminated PPE & Labware Decision->Labware Consumables ContainerSolid HDPE Solid Waste Bin Label: Non-Halogenated Organic Solid->ContainerSolid ContainerLiquid Liquid Waste Carboy Label: Flammable Organic Liquid->ContainerLiquid Labware->ContainerSolid Incineration High-Temperature Incineration (>1000°C, Licensed Facility) ContainerSolid->Incineration ContainerLiquid->Incineration

Fig 1: Step-by-step decision tree for the segregation and disposal of O-(2-Methylpropyl)-D-tyrosine.

References

  • Laboratory Hygiene Plan. Tennessee State University. Available at:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC (NIH). Available at:[Link]

  • Presidential Green Chemistry Challenge: Award Recipients, 1996-2014. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling O-(2-Methylpropyl)-D-tyrosine

Comprehensive Safety and Operational Guide: Handling O-(2-Methylpropyl)-D-tyrosine Executive Summary O-(2-Methylpropyl)-D-tyrosine (CAS No. 1336082-37-1) is a specialized, non-natural amino acid derivative utilized prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling O-(2-Methylpropyl)-D-tyrosine

Executive Summary

O-(2-Methylpropyl)-D-tyrosine (CAS No. 1336082-37-1) is a specialized, non-natural amino acid derivative utilized primarily in advanced peptide synthesis and drug development. As a fine organic powder, it presents specific logistical challenges: high susceptibility to electrostatic cling, risk of aerosolization, and potential respiratory or mucous membrane irritation. This guide provides a definitive, self-validating operational framework for the safe handling, solubilization, and disposal of this compound, grounded in authoritative laboratory safety standards[1].

Hazard Assessment & Causality

When handling novel or specialized amino acid derivatives, the precautionary principle mandates treating the compound as a potential sensitizer and irritant[1]. The physical properties of O-(2-Methylpropyl)-D-tyrosine dictate specific protective measures:

  • Electrostatic Aerosolization: Fine amino acid powders accumulate static charge easily. When manipulated with standard plastic or metal tools, the powder can repel and aerosolize, creating an inhalation hazard and compromising stoichiometric accuracy.

  • Solvent Interactions: In peptide synthesis, this compound is typically solubilized in aggressive organic solvents (e.g., Dimethylformamide [DMF], Dichloromethane [DCM], or Dimethyl Sulfoxide [DMSO]). Personal Protective Equipment (PPE) must be selected to withstand both the solid powder and the permeation risks of these secondary solvents.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 standards for hazard assessment and equipment selection[2], the following PPE matrix must be strictly adhered to when handling O-(2-Methylpropyl)-D-tyrosine.

Body PartRequired PPECausality / Hazard MitigatedOperational Phase
Eyes Chemical splash goggles (ANSI Z87.1 compliant)Prevents micro-powder ingress via air currents and protects against solvent splashes during solubilization. Safety glasses are insufficient due to lack of peripheral seal.All phases
Hands Nitrile gloves (Minimum 4-mil thickness)Acts as a primary barrier against skin sensitization. Note: Double-gloving is required when secondary solvents (like DCM) are introduced, as standard nitrile degrades rapidly upon contact.All phases
Respiratory N95 or P100 particulate respiratorMitigates the inhalation of aerosolized fine powder if handled outside of a ventilated enclosure.Spill cleanup / Bulk transfer
Body Flame-resistant or 100% cotton lab coatPrevents electrostatic buildup (common with synthetic clothing) which can attract the powder, and provides a barrier against chemical spills.All phases

Operational Workflows

Protocol A: Precision Weighing and Transfer

To ensure both operator safety and experimental integrity, the weighing process must be treated as a self-validating closed loop.

  • Step 1: Environmental Control

    • Action: Conduct all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with a HEPA-filtered exhaust.

    • Causality: Drafts from standard chemical fume hoods can cause fine powders to scatter. A powder hood provides containment without turbulent airflow[1].

  • Step 2: Static Mitigation

    • Action: Pass an anti-static ionizer gun over the weighing boat and use a grounded stainless steel or anti-static polymeric spatula.

    • Causality: Neutralizing the static charge prevents the O-(2-Methylpropyl)-D-tyrosine from clinging to the spatula or leaping out of the boat, ensuring precise mass transfer.

  • Step 3: The Transfer & Validation

    • Action: Transfer the target mass to the reaction vessel. Once transferred, place the empty weighing boat back onto the tared scale.

    • Validation: The scale should read exactly 0.000g. If it reads a negative value or above zero, powder is either lost to the environment or still clinging to the boat, invalidating the stoichiometry and indicating a potential contamination breach.

Protocol B: Solubilization (Peptide Synthesis Prep)
  • Step 1: Solvent Addition

    • Action: Move the sealed reaction vessel to a standard chemical fume hood. Slowly add the required volume of solvent (e.g., DMF).

    • Causality: Solvents like DMF carry their own toxicological risks and high vapor pressures. Opening the vessel and adding solvent must only occur under active vapor exhaust[1].

  • Step 2: Agitation and Verification

    • Action: Cap the vessel securely. Vortex or sonicate until the solution is entirely clear.

    • Validation: Hold the vessel against a light source. The absence of particulate refraction validates complete solubilization, ensuring no solid powder remains to clog automated peptide synthesizers.

  • Step 3: Exterior Decontamination

    • Action: Wipe down the exterior of the sealed vessel with a 70% ethanol wipe before removing it from the hood.

Spill Response & Disposal Plan

If O-(2-Methylpropyl)-D-tyrosine powder is spilled outside of a containment hood, execute the following protocol:

  • Isolate & Equip: Restrict access to the area. Immediately don an N95/P100 respirator and fresh nitrile gloves[2].

  • Wet-Wipe Method (Critical): Do not use a brush or dry paper towel. Dry sweeping will aerosolize the chemical. Moisten a specialized absorbent pad or heavy-duty paper towel with water or 70% ethanol. Gently drape the wet wipe over the powder to suppress dust, then wipe inward.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a 70% ethanol rinse.

  • Waste Segregation:

    • Solid Waste: Place contaminated wipes, empty vials, and unused powder into a sealable bag labeled "Non-Hazardous Solid Organic Chemical Waste" (unless local regulations classify amino acid derivatives otherwise).

    • Liquid Waste: If the compound is dissolved in DMF/DMSO, dispose of it in a carboy clearly labeled "Halogen-Free Organic Solvent Waste."

Workflow Visualization

G Start Retrieve O-(2-Methylpropyl) -D-tyrosine (CAS 1336082-37-1) PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Hood Transfer to Powder Hood or Class II BSC PPE->Hood Weigh Precision Weighing (Use Anti-static Tools) Hood->Weigh Solubilize Solubilization in Fume Hood (e.g., DMF/DMSO) Weigh->Solubilize Spill Spill Detected? Solubilize->Spill SpillResp Wet-Wipe Spill Response (Don N95 Respirator) Spill->SpillResp Yes Clean Decontaminate Workspace (70% Ethanol) Spill->Clean No SpillResp->Clean Waste Hazardous Waste Disposal (Solid or Organic Liquid) Clean->Waste

Figure 1: Safe handling, solubilization, and disposal workflow for O-(2-Methylpropyl)-D-tyrosine.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

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